DiOC5(3)
Description
RN given refers to parent cpd
Structure
3D Structure
Properties
CAS No. |
60031-82-5 |
|---|---|
Molecular Formula |
C27H33N2O2+ |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
(2Z)-3-pentyl-2-[(E)-3-(3-pentyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole |
InChI |
InChI=1S/C27H33N2O2/c1-3-5-11-20-28-22-14-7-9-16-24(22)30-26(28)18-13-19-27-29(21-12-6-4-2)23-15-8-10-17-25(23)31-27/h7-10,13-19H,3-6,11-12,20-21H2,1-2H3/q+1 |
InChI Key |
ZLQJJALHJYCWSH-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCC |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCC |
Related CAS |
53213-81-3 (iodide) |
Synonyms |
3,3'-dipentyl-2,2'-oxacarbocyanine 3,3'-dipentyl-2,2'-oxacarbocyanine iodide 3,3'-dipentyloxacarbocyanine 3,3'-dipentyloxacarbocyanine iodide DiOC(5)(3) DiOC5(3) |
Origin of Product |
United States |
Foundational & Exploratory
what is DiOC5(3) and its chemical properties
For Immediate Release
This technical guide provides an in-depth overview of 3,3'-Dipentyloxacarbocyanine iodide, commonly known as DiOC5(3). It is a lipophilic, cationic fluorescent dye widely utilized by researchers, scientists, and drug development professionals. This document details its chemical properties, mechanism of action, and applications, with a focus on its use as a membrane potential-sensitive probe.
Core Chemical and Physical Properties
DiOC5(3) is a carbocyanine dye characterized by its pentyl side chains. Its lipophilic nature allows it to readily intercalate into cellular membranes. The key chemical and physical properties are summarized below for easy reference.
| Property | Value | Source |
| IUPAC Name | 3-pentyl-2-(3-(3-pentylbenzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium iodide | [1] |
| Molecular Formula | C₂₇H₃₃IN₂O₂ | [2][3][4] |
| Molecular Weight | 544.47 g/mol | [2][3][4] |
| CAS Number | 53213-81-3 | [3][4][5] |
| Appearance | Orange to red solid | [3][4][5] |
| Solubility | Soluble in DMSO and DMF | [3][4][5] |
| Excitation Maximum (λex) | 482 nm (in Methanol) | [3][4][6] |
| Emission Maximum (λem) | 497 nm (in Methanol) | [3][4][6] |
Mechanism of Action: A Membrane Potential-Sensitive Probe
DiOC5(3) functions as a slow-response fluorescent probe to measure changes in cell membrane potential.[3][7] As a cationic dye, its distribution across the plasma membrane is governed by the Nernst equation. In cells with a polarized (negative-inside) membrane potential, the positively charged DiOC5(3) molecules accumulate inside the cell.
This accumulation within the mitochondrial matrix, which is even more negatively charged than the cytoplasm, leads to dye aggregation. This aggregation results in a shift and quenching of its fluorescence. Conversely, in depolarized cells, the dye does not accumulate to the same extent and remains in a monomeric, more fluorescent state in the plasma membrane. Therefore, a decrease in fluorescence intensity can be correlated with hyperpolarization, while an increase can indicate depolarization.
Mechanism of DiOC5(3) as a membrane potential probe.
Applications in Research
DiOC5(3) is a versatile tool in cell biology and drug discovery. Its primary applications include:
-
Measurement of Membrane Potential: It is widely used in flow cytometry and fluorescence microscopy to assess changes in plasma and mitochondrial membrane potential in live cells.[8]
-
Identification and Targeting of Leukemia Stem-Like Cells (LSCs): Research has shown that DiOC5(3) selectively accumulates in LSCs.[9] This accumulation is mediated by overexpressed organic anion transporter polypeptides in the LSC plasma membrane.[9] This property allows for both the selective imaging and inhibition of LSC proliferation.[9]
-
Induction of Apoptosis: In LSCs, the accumulation of DiOC5(3) in mitochondria leads to the overproduction of reactive oxygen species (ROS), which in turn induces apoptosis.[9]
-
Inhibition of NF-κB Pathway: DiOC5(3) has been shown to inhibit the nuclear translocation of NF-κB, a key signaling pathway in cell survival and proliferation.[9]
Experimental Protocols
The following is a general protocol for staining cells in suspension with DiOC5(3) for analysis by flow cytometry. Optimal conditions, such as dye concentration and incubation time, may vary depending on the cell type and experimental design.
Materials:
-
DiOC5(3) stock solution (e.g., 1 mM in DMSO)
-
Cell suspension (1 x 10⁶ cells/mL) in serum-free culture medium or PBS
-
Flow cytometer
Procedure:
-
Prepare Working Solution: Dilute the DiOC5(3) stock solution to a final working concentration (typically in the low micromolar range) in pre-warmed (37°C) serum-free medium or PBS.
-
Cell Staining: Add the DiOC5(3) working solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing (Optional): For some applications, particularly when assessing mitochondrial membrane potential, a wash step may be necessary to remove excess dye. Centrifuge the cell suspension, remove the supernatant, and resuspend the cells in fresh, pre-warmed medium.
-
Analysis: Analyze the stained cells on a flow cytometer using the appropriate excitation and emission filters (e.g., 488 nm excitation and a ~500-530 nm emission filter).
General experimental workflow for cell staining with DiOC5(3).
Safety Precautions:
DiOC5(3) is intended for research use only.[2] Standard laboratory safety precautions should be followed, including wearing appropriate personal protective equipment. Avoid contact with skin and eyes. In case of contact, wash the affected area with plenty of water.[8]
This technical guide provides a comprehensive overview of DiOC5(3) for research applications. For specific experimental designs, further optimization and consultation of peer-reviewed literature are recommended.
References
- 1. DiOC5(3) | 53213-81-3 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotium.com [biotium.com]
- 4. DiOC5(3) - Biotium [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biotium DiOC5(3), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. biotium.com [biotium.com]
- 8. interchim.fr [interchim.fr]
- 9. In vivo selective imaging and inhibition of leukemia stem-like cells using the fluorescent carbocyanine derivative, DiOC5(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Cellular Mechanism of Action of DiOC5(3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
DiOC5(3) (3,3'-dipentyloxacarbocyanine iodide) is a lipophilic, cationic fluorescent dye belonging to the carbocyanine family. Initially recognized for its utility in measuring membrane potential, recent research has unveiled its potent and selective cytotoxic effects against specific cancer cell populations, particularly leukemia stem-like cells (LSCs). This technical guide provides a comprehensive overview of the core mechanisms through which DiOC5(3) exerts its effects on cells. The primary mechanism involves its accumulation in mitochondria, driven by the mitochondrial membrane potential, leading to a cascade of events including the overproduction of reactive oxygen species (ROS), induction of apoptosis, and modulation of key signaling pathways such as NF-κB. This document details these mechanisms, provides quantitative data where available, outlines experimental protocols for studying its action, and presents visual representations of the involved pathways and workflows.
Core Mechanism of Action: Mitochondrial Accumulation and Function Disruption
DiOC5(3) is a cationic dye that, due to its positive charge, readily accumulates in the mitochondrial matrix, a compartment with a highly negative electrochemical potential. This accumulation is a key determinant of its cellular effects.
1.1. Mitochondrial Membrane Potential Probe: At low, non-toxic concentrations (typically in the nanomolar range, e.g., <1 nM to 50 nM), DiOC5(3) is widely used as a fluorescent probe to measure mitochondrial membrane potential (ΔΨm) in living cells.[1][2][3] The fluorescence intensity of the dye within the mitochondria is proportional to the ΔΨm. A decrease in fluorescence indicates mitochondrial depolarization, an early hallmark of apoptosis.
1.2. Induction of Mitochondrial Dysfunction at Higher Concentrations: At higher concentrations (in the micromolar range), the excessive accumulation of DiOC5(3) disrupts normal mitochondrial function. This disruption is a critical initiating event in its cytotoxic mechanism.
Induction of Apoptosis via Reactive Oxygen Species (ROS) Overproduction
A primary consequence of DiOC5(3)-induced mitochondrial dysfunction is the massive generation of reactive oxygen species (ROS).
2.1. ROS Generation: The accumulation of DiOC5(3) is thought to interfere with the mitochondrial electron transport chain, leading to the incomplete reduction of oxygen and the formation of superoxide anions (O₂⁻), which are then converted to other ROS. This overproduction of ROS creates a state of severe oxidative stress within the cell.[4]
2.2. Apoptosis Induction: The excessive ROS levels trigger the intrinsic pathway of apoptosis. This is characterized by:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): ROS can induce damage to mitochondrial components, leading to the opening of the mitochondrial permeability transition pore (mPTP) and the permeabilization of the outer mitochondrial membrane.
-
Release of Pro-apoptotic Factors: MOMP allows for the release of cytochrome c and other pro-apoptotic proteins from the intermembrane space into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[5][6][7]
The selective toxicity of DiOC5(3) towards leukemia stem-like cells (LSCs) is attributed to their heightened sensitivity to ROS-induced apoptosis.[4][8][9]
Modulation of the NF-κB Signaling Pathway
DiOC5(3) has been shown to inhibit the nuclear translocation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[4]
3.1. NF-κB Pathway Overview: The NF-κB family of transcription factors plays a crucial role in regulating inflammation, immunity, cell survival, and proliferation. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and resistance to apoptosis. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes, many of which are anti-apoptotic.
3.2. Inhibition by DiOC5(3): While the precise molecular mechanism of DiOC5(3)-mediated NF-κB inhibition is not fully elucidated, it is proposed to occur through the downregulation of LSC-selective pathways.[4] This inhibition of NF-κB's pro-survival signaling further contributes to the apoptotic demise of cancer cells.
Interaction with Bcl-2 Family Proteins
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. They are categorized into anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and the BH3-only proteins). The balance between these opposing factions determines the cell's susceptibility to apoptosis. While direct binding studies with DiOC5(3) are limited, its induction of ROS-mediated apoptosis strongly suggests an interplay with the Bcl-2 family. It is plausible that the oxidative stress induced by DiOC5(3) leads to the activation of pro-apoptotic Bcl-2 family members and/or the downregulation of anti-apoptotic members, thereby tipping the balance towards apoptosis.
Effects on the Cell Cycle
The impact of DiOC5(3) on cell cycle progression is an area of ongoing investigation. By inducing apoptosis, DiOC5(3) ultimately leads to the removal of cells from the cycling population. It is also possible that at sub-lethal concentrations, DiOC5(3) could induce cell cycle arrest, a common cellular response to stress and DNA damage. Further studies are needed to quantify the specific effects of DiOC5(3) on the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary
| Parameter | Cell Type | DiOC5(3) Concentration | Effect | Reference |
| Mitochondrial Staining | Various | <1 nM - 50 nM | Fluorescent labeling of mitochondria for membrane potential measurement. | [1][2][3] |
| Cytotoxicity/Apoptosis | Leukemia Stem-like Cells | Not specified (screening hit) | Selective suppression of proliferation and induction of apoptosis. | [4] |
| Toxicity | Normal CD34+ Progenitors | Not specified | No obvious toxicity observed. | [4] |
Note: Specific quantitative data on ROS fold-increase, IC50 values in various cell lines, and detailed cell cycle analysis for DiOC5(3) are not extensively available in the public domain and represent areas for further research.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential using DiOC5(3) and Flow Cytometry
Objective: To quantify changes in mitochondrial membrane potential in response to a stimulus.
Materials:
-
Cells of interest
-
DiOC5(3) stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
FACS buffer (e.g., PBS with 1% FBS)
-
FCCP (carbonyl cyanide 3-chlorophenylhydrazone) as a positive control for depolarization
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in pre-warmed culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add DiOC5(3) to the cell suspension to a final concentration of 20-40 nM. For quantitative measurements where minimal dye-induced artifacts are desired, concentrations as low as <1 nM have been suggested for the analogous dye DiOC6(3).[1]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Control Preparation: For a positive control, treat a separate aliquot of cells with 5-10 µM FCCP for 5-10 minutes prior to analysis to induce mitochondrial depolarization.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of FACS buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a green emission filter (e.g., 530/30 nm). A decrease in fluorescence intensity in treated cells compared to untreated controls indicates mitochondrial depolarization.
Protocol 2: Assessment of DiOC5(3)-Induced Cytotoxicity using an MTT Assay
Objective: To determine the concentration-dependent cytotoxicity of DiOC5(3).
Materials:
-
Cells of interest
-
DiOC5(3)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of DiOC5(3) in complete medium and add 100 µL to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
DiOC5(3) is a multifaceted molecule with a clear dose-dependent mechanism of action. At low concentrations, it serves as a valuable tool for assessing mitochondrial health, while at higher concentrations, it acts as a potent pro-apoptotic agent, particularly in cancer cells that are susceptible to oxidative stress. Its ability to selectively target leukemia stem-like cells while sparing normal hematopoietic progenitors highlights its therapeutic potential. Further research is warranted to fully elucidate the intricate details of its interaction with cellular signaling pathways and to establish its efficacy in preclinical and clinical settings. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the unique properties of DiOC5(3).
References
- 1. Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo selective imaging and inhibition of leukemia stem-like cells using the fluorescent carbocyanine derivative, DiOC5(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of apoptosis via the modulation of reactive oxygen species (ROS) production in the treatment of myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative resistance of leukemic stem cells and oxidative damage to hematopoietic stem cells under pro-oxidative therapy - PMC [pmc.ncbi.nlm.nih.gov]
Principle of DiOC5(3) Fluorescence for Membrane Potential Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core principles behind the use of 3,3'-dipentyloxacarbocyanine iodide (DiOC5(3)), a fluorescent probe for measuring cell membrane potential. We will cover its mechanism of action, present key quantitative data, detail experimental protocols, and visualize relevant biological and experimental processes.
Core Principle: How DiOC5(3) Measures Membrane Potential
DiOC5(3) is a lipophilic, cationic carbocyanine dye widely used for dynamic measurements of plasma and mitochondrial membrane potential.[1][2][3] It is classified as a "slow-response" or "translational" probe, meaning its fluorescent signal change is a result of its redistribution across the cell membrane in response to shifts in membrane potential.[1][2]
The fundamental principle relies on the Nernst equation, which dictates the distribution of ions—and charged molecules like DiOC5(3)—across a selectively permeable membrane. The interior of a healthy eukaryotic cell maintains a negative resting membrane potential (typically -40 to -90 mV) relative to the extracellular environment. This negative charge is primarily established by the activity of ion pumps (like Na+/K+-ATPase) and the selective permeability of the membrane to ions like K+.
The positively charged DiOC5(3) molecules are electrophoretically driven into cells with a negative interior. As the dye accumulates in the cytoplasm and associates with the inner leaflet of the plasma membrane and mitochondrial membranes, its behavior changes:
-
Hyperpolarization (More Negative Potential): A more negative membrane potential drives a greater accumulation of cationic DiOC5(3) inside the cell.[4] As the intracellular concentration of the dye increases, it forms aggregates. This process of aggregation leads to self-quenching of its fluorescence, resulting in a decrease in the overall fluorescent signal.[4][5]
-
Depolarization (Less Negative/Positive Potential): When the cell depolarizes, the electrochemical gradient driving the dye inward is reduced. Consequently, DiOC5(3) is released from the cell, or its influx is reduced. This leads to a lower intracellular concentration, a reduction in aggregation, and therefore, an increase in fluorescence intensity.[6]
Therefore, a change in the fluorescence intensity of DiOC5(3) is directly proportional to the change in membrane potential. A decrease in fluorescence indicates hyperpolarization, while an increase signifies depolarization.
Quantitative Data and Properties
The physical and spectral properties of DiOC5(3) are critical for designing and executing experiments. The key parameters are summarized below.
| Property | Value | Reference(s) |
| Full Chemical Name | 3,3'-Dipentyloxacarbocyanine iodide | [7] |
| Molecular Formula | C₂₇H₃₃IN₂O₂ | [1][8] |
| Molecular Weight | 544.47 g/mol | [1][8] |
| Excitation Wavelength (λex) | ~482 nm (in Methanol) | [1][5] |
| Emission Wavelength (λem) | ~497 nm (in Methanol) | [1][5] |
| Fluorescence Color | Green | [1] |
| Solubility | Soluble in DMSO and DMF | [1][5] |
| Response Type | Slow response (translational) | [1][2] |
Visualizing the Mechanism and Workflows
Diagrams created using the DOT language provide a clear visual representation of the underlying principles and experimental steps.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. biotium.com [biotium.com]
- 4. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biocat.com [biocat.com]
Unveiling Mitochondrial Dynamics: An In-depth Technical Guide to DiOC5(3) Accumulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,3'-dipentyloxacarbocyanine iodide (DiOC5(3)), a lipophilic cationic fluorescent dye widely utilized to investigate mitochondrial membrane potential (ΔΨm). Understanding the principles of DiOC5(3) accumulation within mitochondria is crucial for assessing mitochondrial function, a key indicator of cellular health and a critical parameter in numerous research and drug development contexts. This document details the core mechanisms of DiOC5(3), provides structured quantitative data, outlines detailed experimental protocols, and visualizes key pathways and workflows.
Core Principles of DiOC5(3) Mitochondrial Accumulation
DiOC5(3) is a member of the carbocyanine dye family, characterized by its positive charge and lipophilic nature. These properties allow it to readily permeate the plasma membrane of live cells. The primary driver of its accumulation within mitochondria is the negative electrochemical potential across the inner mitochondrial membrane (IMM), known as the mitochondrial membrane potential (ΔΨm).
In healthy, respiring cells, the electron transport chain (ETC) actively pumps protons from the mitochondrial matrix to the intermembrane space, creating a significant electrochemical gradient. This results in a highly negative charge on the matrix side of the IMM. As a cationic molecule, DiOC5(3) is electrophoretically driven into the negatively charged mitochondrial matrix. The extent of its accumulation is directly proportional to the magnitude of the ΔΨm. Consequently, a higher ΔΨm leads to greater DiOC5(3) accumulation and a stronger fluorescent signal, while a decrease in ΔΨm, often associated with mitochondrial dysfunction or apoptosis, results in reduced dye accumulation and a weaker signal.[1][2]
Key Properties of DiOC5(3):
| Property | Value | Reference(s) |
| Chemical Formula | C27H33IN2O2 | [3] |
| Molecular Weight | 544.47 g/mol | [3] |
| Excitation Maximum (in MeOH) | 482 nm | [3] |
| Emission Maximum (in MeOH) | 497 nm | [3] |
| Solubility | DMSO, DMF | [3] |
| Appearance | Orange solid | [3] |
| Storage | 4°C, protected from light | [3] |
Signaling Pathways Influencing Mitochondrial Membrane Potential
The ΔΨm is a dynamic parameter influenced by a complex network of signaling pathways. Understanding these pathways is essential for interpreting changes in DiOC5(3) fluorescence.
Apoptosis and Mitochondrial Depolarization
A hallmark of the intrinsic apoptotic pathway is the loss of ΔΨm. Pro-apoptotic signals, such as cellular stress or DNA damage, can lead to the activation of Bcl-2 family proteins like Bax and Bak. These proteins oligomerize on the outer mitochondrial membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors. This process is often accompanied by a dissipation of the ΔΨm.
Calcium and Reactive Oxygen Species (ROS) Signaling
Intracellular calcium (Ca2+) levels and the production of reactive oxygen species (ROS) are intricately linked to mitochondrial function and ΔΨm.[4] Mitochondria can act as Ca2+ buffers, sequestering excess cytosolic Ca2+. However, excessive Ca2+ uptake can trigger the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the IMM, leading to a rapid collapse of the ΔΨm.[4]
Mitochondria are also a primary source of cellular ROS. While low levels of ROS can act as signaling molecules, excessive ROS production can damage mitochondrial components, including ETC complexes, leading to impaired function and a decrease in ΔΨm.
Experimental Protocols
Accurate and reproducible measurement of ΔΨm using DiOC5(3) requires careful attention to experimental detail. The following protocols provide a starting point for fluorescence microscopy and flow cytometry applications. Optimization for specific cell types and experimental conditions is recommended.
Fluorescence Microscopy
This protocol outlines the steps for staining adherent cells with DiOC5(3) for visualization of mitochondrial membrane potential.
Materials:
-
DiOC5(3) (stock solution in DMSO, e.g., 1 mM)
-
Cell culture medium (serum-free for staining)
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or FCCP (optional, for depolarization control)
-
Adherent cells cultured on coverslips or in imaging-compatible plates
Workflow:
References
- 1. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Spontaneous Changes in Mitochondrial Membrane Potential in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
DiOC5(3): A Comprehensive Technical Guide for Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-dipentyloxacarbocyanine iodide, or DiOC5(3), is a lipophilic, cationic fluorescent dye belonging to the carbocyanine family. Its unique photophysical properties and affinity for cellular membranes have established it as a versatile tool in cell biology research. This technical guide provides an in-depth overview of the core applications of DiOC5(3), complete with detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows. DiOC5(3) is widely utilized for its sensitivity to changes in membrane potential, making it an invaluable probe for investigating mitochondrial function, apoptosis, and cell cycle dynamics. Furthermore, recent studies have highlighted its potential in cancer research, particularly in the selective imaging and inhibition of leukemia stem cells.
Core Principles and Mechanisms of Action
DiOC5(3) is a green-fluorescent dye that readily permeates the plasma membrane of living cells. Its accumulation within organelles is driven by the principles of the Nernst equation, where the positively charged dye is sequestered in compartments with a negative membrane potential. The primary intracellular targets of DiOC5(3) are the mitochondria, which maintain a significant negative membrane potential (ΔΨm) across their inner membrane. In healthy, non-apoptotic cells with polarized mitochondria, DiOC5(3) accumulates within the mitochondrial matrix, resulting in a bright, punctate fluorescent signal.
A key application of DiOC5(3) is the detection of early-stage apoptosis. A hallmark of apoptosis is the dissipation of the mitochondrial membrane potential. As ΔΨm collapses, DiOC5(3) is no longer retained within the mitochondria and redistributes throughout the cell, leading to a decrease in mitochondrial fluorescence and a corresponding increase in diffuse cytoplasmic and plasma membrane staining. This change in fluorescence can be quantified using techniques such as flow cytometry and fluorescence microscopy.
Quantitative Data
A thorough understanding of the physicochemical and spectral properties of DiOC5(3) is crucial for designing and interpreting experiments. The following tables summarize the key quantitative data for this dye.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₇H₃₃IN₂O₂ | [1] |
| Molecular Weight | 544.47 g/mol | [1][2] |
| Appearance | Orange to red solid | [2] |
| Solubility | DMSO, DMF | [1][2] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [2] |
| Spectral Property | Value (in Methanol) | Reference(s) |
| Excitation Maximum (λex) | 482 nm | [1] |
| Emission Maximum (λem) | 497 nm | [1] |
Experimental Protocols
Preparation of DiOC5(3) Stock and Working Solutions
Stock Solution (1 mM):
-
DiOC5(3) is typically supplied as a solid. To prepare a 1 mM stock solution, dissolve 5.44 mg of DiOC5(3) in 10 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Vortex thoroughly until the dye is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture. A stock solution stored at -20°C should be used within one month, while storage at -80°C extends its stability to six months.[2]
Working Solution:
-
On the day of the experiment, thaw an aliquot of the 1 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in a suitable buffer or cell culture medium. For mitochondrial membrane potential measurements, a final concentration in the nanomolar range (e.g., 10-100 nM) is recommended to ensure specific mitochondrial accumulation.[3] For staining other cellular membranes, higher concentrations in the micromolar range may be necessary. It is crucial to determine the optimal concentration for each cell type and application empirically.
Protocol 1: Measurement of Mitochondrial Membrane Potential by Flow Cytometry
This protocol describes the use of DiOC5(3) to assess changes in mitochondrial membrane potential (ΔΨm) in a cell population. A decrease in DiOC5(3) fluorescence intensity is indicative of mitochondrial depolarization, an early event in apoptosis.
Materials:
-
Cells in suspension (e.g., Jurkat cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DiOC5(3) stock solution (1 mM in DMSO)
-
FCCP (carbonyl cyanide 3-chlorophenylhydrazone) or other uncoupling agent (optional, for positive control)
-
Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm for green fluorescence)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density. For suspension cells, aim for a concentration of approximately 1 x 10⁶ cells/mL. For adherent cells, detach them using a gentle method (e.g., trypsinization), wash, and resuspend in complete medium.
-
-
Staining:
-
Prepare a working solution of DiOC5(3) in pre-warmed complete cell culture medium. A final concentration of 20-40 nM is a good starting point for many cell types.
-
Add the DiOC5(3) working solution to the cell suspension and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Positive Control (Optional):
-
To induce mitochondrial depolarization as a positive control, treat a separate sample of cells with an uncoupling agent like FCCP (final concentration of 5-10 µM) for 10-15 minutes prior to or during DiOC5(3) staining.
-
-
Washing:
-
After incubation, centrifuge the cells at 300-400 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cell pellet once with 1-2 mL of pre-warmed PBS.
-
Centrifuge again and resuspend the cells in an appropriate volume of PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer using a 488 nm excitation laser.
-
Collect the green fluorescence signal (typically in the FL1 channel, e.g., 530/30 nm).
-
Analyze the data by gating on the cell population of interest and comparing the fluorescence intensity of the treated samples to the control samples. A shift to the left in the fluorescence histogram indicates a decrease in mitochondrial membrane potential.
-
Protocol 2: Live-Cell Imaging of Mitochondria by Fluorescence Microscopy
This protocol outlines the procedure for visualizing mitochondria in living cells using DiOC5(3) and fluorescence microscopy.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
DiOC5(3) stock solution (1 mM in DMSO)
-
Fluorescence microscope with appropriate filters for green fluorescence (e.g., FITC/GFP filter set) and a heated stage with CO₂ control.
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips at an appropriate density to allow for visualization of individual cells. Allow the cells to adhere and grow overnight.
-
-
Staining:
-
Prepare a working solution of DiOC5(3) in pre-warmed live-cell imaging medium. A final concentration of 50-100 nM is a common starting point for microscopy.
-
Remove the culture medium from the cells and gently wash once with pre-warmed imaging medium.
-
Add the DiOC5(3) staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to reduce background fluorescence.
-
-
Imaging:
-
Place the dish or coverslip on the heated stage of the fluorescence microscope, ensuring a constant temperature of 37°C and a humidified 5% CO₂ environment.
-
Use a low laser power and exposure time to minimize phototoxicity and photobleaching, especially for time-lapse imaging.[4]
-
Capture images using a filter set appropriate for green fluorescence (e.g., excitation ~480 nm, emission ~510 nm). In healthy cells, you should observe a bright, punctate staining pattern corresponding to the mitochondria.
-
Protocol 3: Apoptosis Detection by Flow Cytometry
This protocol combines DiOC5(3) with a viability dye (e.g., Propidium Iodide, PI) to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells in suspension
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Complete cell culture medium
-
Binding buffer (e.g., Annexin V binding buffer)
-
DiOC5(3) stock solution (1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (1 mg/mL)
-
Flow cytometer with 488 nm laser and detectors for green (DiOC5(3)) and red (PI) fluorescence.
Procedure:
-
Induction of Apoptosis:
-
Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control sample.
-
-
Harvesting and Washing:
-
Harvest both adherent and suspension cells, including the culture medium which may contain detached apoptotic cells.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Wash the cells once with cold PBS and then once with 1X binding buffer.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add DiOC5(3) to a final concentration of 20-40 nM and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Viability Staining:
-
Just before flow cytometry analysis (within 5-10 minutes), add PI to the cell suspension at a final concentration of 1-2 µg/mL.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using 488 nm excitation.
-
Collect green fluorescence from DiOC5(3) (e.g., FL1) and red fluorescence from PI (e.g., FL3).
-
Analyze the data using a dot plot of DiOC5(3) versus PI fluorescence:
-
Live cells: High DiOC5(3), low PI (DiOC5(3)high/PI-)
-
Early apoptotic cells: Low DiOC5(3), low PI (this compoundlow/PI-)
-
Late apoptotic/necrotic cells: Low DiOC5(3), high PI (this compoundlow/PI+)
-
-
Advanced Application: Leukemia Stem Cell Research
A significant application of DiOC5(3) is in the study of leukemia stem cells (LSCs). Research has shown that DiOC5(3) can selectively accumulate in LSCs and induce apoptosis.[5] This selectivity is attributed to the overexpression of organic anion transporter polypeptides on the plasma membrane of LSCs, which facilitates the uptake of the dye.[5]
Mechanism of Action in Leukemia Stem Cells
Once inside the LSCs, DiOC5(3) accumulates in the mitochondria, leading to an overproduction of reactive oxygen species (ROS).[5] This increase in ROS induces apoptosis, a programmed cell death pathway. Additionally, DiOC5(3) has been shown to inhibit the nuclear translocation of NF-κB, a key transcription factor involved in cell survival and proliferation.[5][6] This inhibition of the NF-κB signaling pathway further contributes to the pro-apoptotic effect of DiOC5(3) in LSCs.[5]
Conclusion
DiOC5(3) is a powerful and versatile fluorescent probe with a broad range of applications in cell biology. Its primary utility lies in the assessment of mitochondrial membrane potential, which is a critical parameter in studies of cell health, apoptosis, and drug toxicity. The detailed protocols provided in this guide offer a starting point for researchers to incorporate DiOC5(3) into their experimental workflows. As with any fluorescent dye, optimization of staining conditions is essential for achieving reliable and reproducible results. The emerging role of DiOC5(3) in cancer stem cell research underscores its potential for future applications in drug discovery and development.
References
- 1. biotium.com [biotium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. In vivo selective imaging and inhibition of leukemia stem-like cells using the fluorescent carbocyanine derivative, DiOC5(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo selective imaging and inhibition of leukemia stem-like cells using the fluorescent carbocyanine derivative, DiOC5(3)−Department of Systems Pharmacology, Mie University Graduate School of Medicine [zqsp-mie-u.org]
DiOC5(3) Fluorochrome: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core characteristics and applications of the lipophilic carbocyanine fluorochrome, DiOC5(3). It is intended to serve as a technical resource for professionals in research and drug development, offering detailed information on its photophysical properties, experimental protocols, and mechanisms of action.
Core Characteristics and Photophysical Properties
DiOC5(3), or 3,3'-dipentyloxacarbocyanine iodide, is a cationic, lipophilic fluorescent dye widely utilized for the measurement of membrane potential in living cells. Its accumulation in the plasma and mitochondrial membranes is dependent on the membrane potential, making it a sensitive indicator of cellular health and function.
The key photophysical and chemical properties of DiOC5(3) are summarized in the table below. This data is essential for designing and executing experiments involving this fluorochrome.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₃IN₂O₂ | [1] |
| Molecular Weight | 544.47 g/mol | [1] |
| CAS Number | 53213-81-3 | [1] |
| Excitation Maximum (λex) | 482 nm (in Methanol) | [1] |
| Emission Maximum (λem) | 497 nm (in Methanol) | [1] |
| Molar Extinction Coefficient | 165,000 cm⁻¹M⁻¹ (in Methanol) | [1] |
| Quantum Yield (Φ) | ~0.04 (estimated from DiOC2(3)) | [1] |
| Solubility | Soluble in DMSO and DMF | [1] |
| Appearance | Orange solid | [1] |
Mechanism of Action and Key Applications
DiOC5(3) is a slow-response (translational) membrane potential dye.[1] As a cationic molecule, it accumulates in cells with hyperpolarized membranes, such as healthy, respiring cells. This accumulation is driven by the negative potential across the plasma and inner mitochondrial membranes. In depolarized cells, the dye is excluded, leading to a lower fluorescent signal. This property makes DiOC5(3) a valuable tool for:
-
Measuring mitochondrial membrane potential: Its accumulation in mitochondria is a key indicator of mitochondrial health and is widely used in studies of apoptosis and cellular metabolism.
-
Identifying and targeting leukemia stem-like cells (LSCs): DiOC5(3) has been shown to selectively accumulate in LSCs, leading to the induction of apoptosis through the overproduction of reactive oxygen species (ROS).[2] This selective action is attributed to the overexpression of organic anion transporter polypeptides on the plasma membrane of LSCs.[2]
-
Inhibition of NF-κB signaling: In LSCs, DiOC5(3) has been observed to inhibit the nuclear translocation of the transcription factor NF-κB.[2]
Regarding its safety profile, studies have indicated that DiOC5(3) exhibits no obvious toxicity to human umbilical cord blood CD34+ progenitor cells or to normal zebrafish in vivo.[2]
Experimental Protocols
Measurement of Mitochondrial Membrane Potential by Flow Cytometry
This protocol is adapted from established methods for similar carbocyanine dyes and is intended for the analysis of changes in mitochondrial membrane potential in cell suspensions.
Materials:
-
DiOC5(3) stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) stock solution (50 mM in DMSO) for creating a depolarized control
-
Flow cytometer with 488 nm excitation and appropriate emission filters (e.g., 530/30 nm)
Procedure:
-
Cell Preparation:
-
Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in pre-warmed cell culture medium.
-
-
Staining:
-
Prepare a working solution of DiOC5(3) by diluting the stock solution in a suitable buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Add the DiOC5(3) working solution to the cell suspension. For mitochondrial potential measurements, low nanomolar concentrations are often sufficient.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Control Preparation (Depolarized Sample):
-
In a separate tube, pre-treat cells with CCCP (final concentration of 5-10 µM) for 5-10 minutes at 37°C before adding the DiOC5(3) working solution.
-
-
Washing:
-
Centrifuge the stained cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed PBS or medium.
-
Repeat the wash step twice to remove unbound dye.
-
-
Flow Cytometry Analysis:
-
Acquire data on the flow cytometer using a 488 nm laser for excitation.
-
Collect the green fluorescence signal in the appropriate channel (e.g., FITC channel).
-
Analyze the shift in fluorescence intensity between the healthy (polarized) and CCCP-treated (depolarized) cell populations.
-
Visualizing Molecular Pathways and Experimental Workflows
Inhibition of NF-κB Signaling by DiOC5(3) in Leukemia Stem-like Cells
DiOC5(3) has been shown to inhibit the nuclear translocation of NF-κB in LSCs. The following diagram illustrates this inhibitory effect within the canonical NF-κB signaling pathway.
Experimental Workflow for Leukemia Stem-like Cell Imaging and Analysis using DiOC5(3)
The following diagram outlines a typical experimental workflow for the identification and characterization of LSCs using DiOC5(3).
References
The Dawn of a New Light: A Technical Guide to the Discovery and Development of Carbocyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating journey of carbocyanine dyes, from their initial discovery to their current indispensable role in research, diagnostics, and the development of targeted therapeutics. This document provides a comprehensive overview of their synthesis, photophysical properties, and key applications, complete with detailed experimental protocols and visual workflows to empower researchers in their scientific endeavors.
A Brief History: From Photographic Plates to Cellular Probes
The story of carbocyanine dyes begins over a century ago, not in a biology lab, but in the realm of photography. Initially synthesized to enhance the sensitivity of photographic emulsions to a wider spectrum of light, their unique photophysical properties soon caught the attention of scientists in other fields. These dyes are characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. The length of this chain is a key determinant of the dye's absorption and emission spectra, allowing for a tunable range of colors from the visible to the near-infrared (NIR) spectrum. This versatility has been a driving force in their widespread adoption in the life sciences.
The Heart of the Matter: Synthesis of Carbocyanine Dyes
The synthesis of carbocyanine dyes is a cornerstone of their development, enabling the creation of a vast library of probes with tailored functionalities. Both symmetrical and unsymmetrical carbocyanines can be synthesized, with the latter offering greater flexibility for conjugation to biomolecules.
General Synthetic Strategy for Monofunctional Carbocyanine Dyes
A common and effective strategy for synthesizing monofunctional carbocyanine dyes, which are essential for bioconjugation, involves the condensation of two key intermediates: an indoleninium salt and a malonaldehyde dianil derivative. This approach allows for the incorporation of a variety of functional groups such as carboxylic acids, azides, or alkynes, paving the way for "click" chemistry and other bioorthogonal labeling schemes.
A general synthetic route is outlined below. The process begins with the synthesis of a malonaldehyde dianil intermediate, which incorporates the desired functional group. This is followed by the condensation of this intermediate with an appropriate indoleninium or benzindoleninium moiety.
Caption: General workflow for the synthesis of monofunctional carbocyanine dyes.
Experimental Protocol: Synthesis of a Monofunctional Pentamethine Carbocyanine Dye (CyAM-5 acid)
This protocol is adapted from a facile synthetic route for preparing monofunctional carbocyanine dyes.[1]
Materials:
-
Methyl 5,5-dimethoxyvalerate
-
Oxalyl chloride (C₂O₂Cl)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Appropriate amine for functionalization (e.g., an amino acid)
-
Indoleninium salt
-
Acetic acid
-
Triethylamine (TEA)
-
C18 cartridge for chromatography
-
Acetonitrile
-
Trifluoroacetic acid
Procedure:
-
Synthesis of the Malonaldehyde Dianil Intermediate: a. Perform a Vilsmeier-Haack-Arnold aminoformylation of methyl 5,5-dimethoxyvalerate. b. Follow with basic hydrolysis using 4 M NaOH to yield the carboxylic acid intermediate. c. Incorporate the desired functional group by reacting the intermediate with the appropriate amine hydrochloride in the presence of 10% HCl.
-
Dye Condensation: a. Condense the functionalized malonaldehyde dianil intermediate with two equivalents of the desired indoleninium salt. b. The reaction is typically carried out in a mixture of acetic acid and acetic anhydride with triethylamine as a base, heated to around 115°C in a sealed pressure tube.[2]
-
Purification: a. After the reaction, remove the solvent under vacuum. b. Purify the crude product using C18 cartridge chromatography. c. Elute the final dye with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.[2]
Illuminating Biology: Photophysical Properties of Carbocyanine Dyes
The utility of carbocyanine dyes in biological research stems from their exceptional photophysical properties. They exhibit strong fluorescence, high photostability, and low cell toxicity.[3] Their absorption and emission maxima are determined by the structure of the heterocyclic rings and the length of the polymethine chain.[1] This allows for the selection of dyes across the visible and near-infrared spectrum, which is particularly advantageous for deep-tissue imaging due to reduced light scattering and minimal autofluorescence from biological samples.[4]
| Dye Family | Common Examples | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| Indocarbocyanine (DiI) | DiI(C18) | ~549 | ~565 | >125,000 | Moderate | Bright red-orange fluorescence, excellent for membrane labeling.[1][5] |
| Oxacarbocyanine (DiO) | DiO(C18) | ~484 | ~501 | >125,000 | Moderate | Green fluorescence, often used in combination with DiI for multi-color imaging.[1] |
| Indodicarbocyanine (DiD) | DiD(C18) | ~644 | ~665 | >125,000 | Moderate | Far-red fluorescence, suitable for tissues with high intrinsic fluorescence.[6] |
| Trimethine Cyanine | Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Bright orange fluorescence, widely used in FRET applications. |
| Pentamethine Cyanine | Cy5 | ~649 | ~670 | ~250,000 | ~0.27 | Bright far-red fluorescence, common acceptor in FRET pairs with Cy3. |
| Heptamethine Cyanine | Cy7 | ~743 | ~767 | ~250,000 | ~0.28 | Near-infrared fluorescence, ideal for in vivo imaging. |
Note: Photophysical properties can vary depending on the solvent and local environment.
Experimental Protocol: Measuring Photophysical Properties
The determination of key photophysical parameters like quantum yield is crucial for characterizing new dyes. A common method is the comparative method.
Materials:
-
Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (10 mm path length)
-
Solvent (e.g., ethanol, PBS)
-
Carbocyanine dye of interest
-
A standard fluorescent dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.94)
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorption spectra of all solutions using the spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using the fluorometer, exciting at the same wavelength for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield (Φ_s) of the sample using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
-
Applications in Research and Drug Development
The unique properties of carbocyanine dyes have led to their widespread use in a multitude of applications, from fundamental cell biology to the development of novel therapeutics.
Cellular and Neuronal Tracing
Lipophilic carbocyanine dyes like DiI and DiO are invaluable tools for labeling cell membranes and tracing neuronal pathways.[1][3] Their long alkyl chains anchor them within the lipid bilayer, allowing them to diffuse laterally and stain the entire cell membrane. This property is exploited for both anterograde and retrograde neuronal tracing in fixed tissues.[7][8]
This protocol is a generalized procedure for labeling neuronal tracts in post-mortem tissue.[6][7][9][10]
Materials:
-
Fixed brain or tissue slice (4% paraformaldehyde in PBS)
-
DiI crystals
-
Fine forceps or insect pins
-
Phosphate-buffered saline (PBS)
-
Vibratome or cryostat
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: The tissue should be thoroughly fixed with 4% paraformaldehyde.
-
Dye Application: a. Under a dissecting microscope, carefully place a small crystal of DiI onto the area of interest within the fixed tissue. b. Alternatively, a concentrated solution of DiI in DMSO can be used to coat a fine glass micropipette, which is then inserted into the tissue.[10]
-
Diffusion: a. Place the tissue in a sealed container with 4% paraformaldehyde to prevent drying. b. Incubate at 37°C in the dark to allow the dye to diffuse along the neuronal membranes. The incubation time can range from days to weeks, depending on the desired tracing distance.[7][10]
-
Sectioning: a. After sufficient diffusion, embed the tissue in agar or a similar medium. b. Section the tissue using a vibratome (typically 80-100 µm thick sections).[10]
-
Imaging: a. Mount the sections in PBS. Do not use mounting media containing organic solvents or glycerol , as these can solubilize the dye and cause it to spread.[3][6] b. Visualize the labeled neurons using a fluorescence microscope with appropriate filters for DiI (rhodamine filter set).
Caption: Experimental workflow for neuronal tracing using the carbocyanine dye DiI.
Targeted Drug Delivery
Certain heptamethine carbocyanine dyes have shown a remarkable ability to preferentially accumulate in tumor cells.[11][12] This tumor-targeting property is thought to be mediated, in part, by organic anion-transporting polypeptides (OATPs), which are often upregulated in cancer cells.[11][12] This has led to the development of dye-drug conjugates, where a chemotherapeutic agent is linked to a carbocyanine dye. The dye acts as a delivery vehicle, concentrating the cytotoxic payload within the tumor while minimizing off-target toxicity.[13][14]
Caption: Mechanism of targeted drug delivery using carbocyanine dye conjugates.
Photodynamic Therapy (PDT)
Carbocyanine dyes are also being explored as photosensitizers in photodynamic therapy (PDT), a cancer treatment that uses light to activate a drug and generate reactive oxygen species (ROS) that kill cancer cells.[15][16][17] Upon excitation with light of a specific wavelength, the carbocyanine dye transfers energy to molecular oxygen, creating highly cytotoxic singlet oxygen. This triggers a cascade of events leading to apoptosis and tumor destruction.[16] The near-infrared absorption of some carbocyanine dyes is particularly advantageous for PDT as it allows for deeper tissue penetration of the activating light.
Caption: Simplified signaling pathway of carbocyanine dye-mediated photodynamic therapy.
Conclusion
From their humble beginnings as photographic sensitizers, carbocyanine dyes have evolved into a cornerstone of modern biological and biomedical research. Their tunable photophysical properties, coupled with versatile synthetic chemistry, have enabled the development of a vast arsenal of fluorescent probes for a wide range of applications. As research continues to push the boundaries of imaging and therapy, the discovery and development of novel carbocyanine dyes will undoubtedly play a pivotal role in illuminating the complexities of life and paving the way for new diagnostic and therapeutic strategies.
References
- 1. Monofunctional Carbocyanine Dyes for Bio- and Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of Monofunctional Pentamethine Carbocyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Synthesis and applications of unsymmetrical carbocyanine dyes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. health.uconn.edu [health.uconn.edu]
- 7. mdpi.com [mdpi.com]
- 8. Anterograde Tracing Method using DiI to Label Vagal Innervation of the Embryonic and Early Postnatal Mouse Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuronal tracing with DiI: decalcification, cryosectioning, and photoconversion for light and electron microscopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ghoshlab.org [ghoshlab.org]
- 11. Near-infrared fluorescence heptamethine carbocyanine dyes mediate imaging and targeted drug delivery for human brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of small molecule fluorescent dye drug conjugates in targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Near-infrared fluorescence heptamethine carbocyanine dyes mediate imaging and targeted drug delivery for human brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of four new carbocyanine dyes for photodynamic therapy with lasers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
DiOC5(3): An In-depth Technical Guide to its Use in Cellular Staining
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe 3,3'-dipentyloxacarbocyanine iodide, DiOC5(3), and its applications in staining various cellular structures. DiOC5(3) is a lipophilic, cationic carbocyanine dye widely utilized for measuring membrane potential and visualizing cellular membranes. Its fluorescence is highly dependent on the local environment, making it a sensitive indicator of cellular state. This document details the dye's properties, its mechanism of action, and protocols for its use in staining mitochondria, the endoplasmic reticulum, and the plasma membrane.
Core Principles of DiOC5(3) Staining
DiOC5(3) is a cell-permeant dye that passively crosses the plasma membrane of live cells.[1] As a lipophilic cation, its distribution within the cell is primarily driven by electrochemical gradients across membranes. This property is key to its differential staining of various organelles.
The primary cellular structures stained by DiOC5(3) are:
-
Mitochondria: These organelles maintain a significant negative membrane potential across their inner membrane. This high potential drives the accumulation of the positively charged DiOC5(3) within the mitochondrial matrix.[2] Staining of mitochondria is typically achieved at low nanomolar concentrations of the dye.
-
Endoplasmic Reticulum (ER): At higher concentrations (in the micromolar range), DiOC5(3) will also stain other intracellular membranes, with the endoplasmic reticulum being a prominent target.[1][2] The characteristic reticular morphology of the ER allows for its identification when stained with DiOC5(3).[1]
-
Plasma Membrane: Due to its lipophilic nature, DiOC5(3) readily incorporates into the lipid bilayer of the plasma membrane, leading to generalized cell surface staining.[3]
It is important to note that the selective staining of mitochondria versus the endoplasmic reticulum is highly dependent on the concentration of DiOC5(3) used. Caution should be exercised, as it has been reported for the similar dye DiOC6(3) that ER staining may become more apparent as mitochondria become saturated or lose their membrane potential.[1]
Quantitative Data
The following table summarizes the key physicochemical and spectral properties of DiOC5(3).
| Property | Value | Reference |
| Molecular Weight | 544.47 g/mol | [4] |
| Excitation Maximum (λex) | 482 nm (in Methanol) | [4] |
| Emission Maximum (λem) | 497 nm (in Methanol) | [4] |
| Extinction Coefficient (ε) | 165,000 cm⁻¹M⁻¹ (in Methanol) | [5] |
| Solubility | Soluble in DMSO and DMF | [4] |
| Appearance | Orange solid | [4] |
Experimental Protocols
Detailed methodologies for the use of DiOC5(3) in staining live cells for fluorescence microscopy and flow cytometry are provided below. These protocols are general guidelines and may require optimization for specific cell types and experimental conditions.
Preparation of Stock and Working Solutions
-
Stock Solution (1 mM): Dissolve DiOC5(3) powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 1 mM.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in a suitable buffer (e.g., serum-free medium, PBS, or HBSS). The optimal working concentration is cell-type and application-dependent and should be determined empirically.
Protocol 1: Staining Mitochondria in Live Adherent Cells for Fluorescence Microscopy
This protocol is designed for selective staining of mitochondria using a low concentration of DiOC5(3).
-
Cell Culture: Plate adherent cells on sterile glass coverslips or in imaging-compatible dishes and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of DiOC5(3) at a final concentration of 20-100 nM in a serum-free cell culture medium or HBSS.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with a pre-warmed, serum-containing medium or buffer to remove excess dye.
-
Imaging: Image the stained cells immediately using a fluorescence microscope equipped with a standard FITC filter set.
Protocol 2: Staining the Endoplasmic Reticulum in Live Adherent Cells for Fluorescence Microscopy
This protocol utilizes a higher concentration of DiOC5(3) to visualize the endoplasmic reticulum.
-
Cell Culture: Prepare cells as described in Protocol 1.
-
Preparation of Staining Solution: Prepare a working solution of DiOC5(3) at a final concentration of 1-5 µM in a serum-free cell culture medium or HBSS.
-
Staining: Remove the culture medium, wash with PBS, and add the staining solution. Incubate for 10-20 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with a pre-warmed, serum-containing medium.
-
Imaging: Proceed with imaging as described in Protocol 1. The ER will appear as a characteristic network structure.
Protocol 3: Staining of Suspension Cells for Flow Cytometry
This protocol is suitable for analyzing membrane potential in a cell population.
-
Cell Preparation: Harvest suspension cells by centrifugation and resuspend them in a serum-free medium or PBS at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add the DiOC5(3) working solution to the cell suspension. The final concentration will depend on whether the plasma membrane potential or mitochondrial membrane potential is the primary target and should be optimized (typically in the range of 20 nM to 1 µM). Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the stained cells, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium or PBS. Repeat the wash step once more.
-
Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser and emission filters for green fluorescence (e.g., 488 nm excitation and a 530/30 nm bandpass filter).
Visualization of Cellular Mechanisms and Workflows
Mechanism of Mitochondrial Accumulation
The following diagram illustrates the principle of DiOC5(3) accumulation in mitochondria, driven by the mitochondrial membrane potential.
Caption: Potential-driven accumulation of DiOC5(3) in the mitochondrial matrix.
General Experimental Workflow for Live-Cell Staining
The diagram below outlines a typical workflow for staining and analyzing live cells with DiOC5(3).
Caption: A generalized workflow for live-cell staining with DiOC5(3).
DiOC5(3)-Induced Signaling in Leukemia Stem Cells
Recent studies have shown that DiOC5(3) can selectively induce apoptosis in leukemia stem cells (LSCs).[6] This process is mediated by the overproduction of reactive oxygen species (ROS) and the inhibition of the NF-κB signaling pathway.[6] The following diagram depicts this proposed mechanism.
Caption: DiOC5(3)-induced apoptosis in LSCs via ROS and NF-κB inhibition.
References
- 1. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. DiOC5(3) iodide [3,3-Dipentyloxacarbocyanine iodide] | AAT Bioquest [aatbio.com]
- 4. biotium.com [biotium.com]
- 5. interchim.fr [interchim.fr]
- 6. In vivo selective imaging and inhibition of leukemia stem-like cells using the fluorescent carbocyanine derivative, DiOC5(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
DiOC5(3) Staining for Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiOC5(3) (3,3'-dipentyloxacarbocyanine iodide) is a lipophilic, cationic fluorescent dye commonly used in flow cytometry to measure mitochondrial membrane potential (ΔΨm). As a potentiometric dye, its accumulation within the mitochondria is dependent on the electrochemical gradient across the inner mitochondrial membrane. In healthy cells with a high mitochondrial membrane potential, DiOC5(3) aggregates in the mitochondria and emits a strong fluorescent signal. Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses, leading to reduced dye accumulation and a corresponding decrease in fluorescence intensity. This characteristic makes DiOC5(3) a valuable tool for assessing cell viability, apoptosis, and overall mitochondrial health.
Key Properties of DiOC5(3):
| Property | Value | Reference |
| Excitation Maximum (λex) | 482 nm | [1] |
| Emission Maximum (λem) | 497 nm | [1] |
| Solubility | DMSO, DMF | [1] |
| Appearance | Orange solid | [1] |
| Molecular Weight | 544.47 g/mol |
Principle of Staining
The mechanism of DiOC5(3) staining is based on the Nernst equation, where the distribution of the positively charged dye across the mitochondrial membrane is proportional to the membrane potential.
References
Application Notes and Protocols for Live Cell Imaging with DiOC5(3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiOC5(3) (3,3'-dipentyloxacarbocyanine iodide) is a lipophilic, cationic fluorescent dye widely utilized in live-cell imaging to assess membrane potential.[1][2][3] As a carbocyanine dye, its fluorescence is highly dependent on the potential across cellular membranes.[4] In healthy cells, DiOC5(3) accumulates in mitochondria, driven by the high negative mitochondrial membrane potential (ΔΨm).[5][6] This accumulation leads to an increase in fluorescence intensity, making it a robust indicator of mitochondrial function and overall cell health. A decrease in mitochondrial membrane potential is an early hallmark of apoptosis.[5][7] Consequently, DiOC5(3) is a valuable tool for studies in cell biology, drug discovery, and toxicology, particularly for investigating apoptosis, mitochondrial dysfunction, and cellular viability.
Mechanism of Action
DiOC5(3) is a cell-permeant, positively charged dye that distributes across cellular membranes in a manner dependent on the electrochemical gradient. In healthy, non-apoptotic cells, the mitochondrial inner membrane maintains a significant negative potential (approximately -150 to -180 mV). This strong negative charge drives the electrophoretic accumulation of the cationic DiOC5(3) dye within the mitochondrial matrix. At higher concentrations within the mitochondria, the dye can form aggregates, which may alter its fluorescent properties. A reduction in mitochondrial membrane potential, a key event in early apoptosis, diminishes the driving force for DiOC5(3) accumulation, resulting in a decreased fluorescent signal from the mitochondria and a more diffuse, lower-intensity cytoplasmic signal.[6]
Applications
-
Assessment of Mitochondrial Membrane Potential: The primary application of DiOC5(3) is the qualitative and quantitative measurement of mitochondrial membrane potential in living cells.[1][2]
-
Apoptosis Detection: Monitoring the decrease in DiOC5(3) fluorescence is a reliable method for detecting early-stage apoptosis.[5]
-
Drug Screening and Toxicology: High-throughput screening of compounds that affect mitochondrial function and induce cytotoxicity.[8]
-
Stem Cell Research: Selective imaging and inhibition of certain cancer stem-like cells, such as leukemia stem cells, which may exhibit altered membrane potential characteristics.[5]
-
Cell Viability and Health Monitoring: General assessment of cellular health and response to various stimuli.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for using DiOC5(3) in live-cell fluorescence microscopy.
Table 1: Spectral and Physicochemical Properties of DiOC5(3)
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 482 nm | [1] |
| Emission Maximum (λem) | 497 nm | [1] |
| Molecular Weight | 544.47 g/mol | [1] |
| Recommended Filter Set | Standard FITC filter set | [9] |
| Solvent for Stock Solution | DMSO or DMF | [1] |
Table 2: Recommended Staining Parameters for Live-Cell Imaging
| Parameter | Recommended Range | Notes | Reference(s) |
| Stock Solution Concentration | 1-10 mM in DMSO or DMF | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | [1] |
| Working Solution Concentration | 1-10 µM in serum-free medium or PBS | Optimal concentration should be determined empirically for each cell type and application. | [9] |
| Incubation Time | 2 - 20 minutes at 37°C | Incubation time is cell-type dependent and should be optimized. Longer incubations may lead to staining of other organelles. | [9] |
| Imaging Buffer | Serum-free medium or PBS | Serum may contain components that can interfere with staining. | [9] |
Signaling Pathway and Experimental Workflow
Mitochondrial Membrane Potential in Cell Health and Apoptosis
Caption: Role of mitochondrial membrane potential in healthy vs. apoptotic cells.
Experimental Workflow for Live-Cell Imaging with DiOC5(3)
Caption: Step-by-step workflow for DiOC5(3) live-cell imaging.
Experimental Protocols
Reagent Preparation
-
DiOC5(3) Stock Solution (1 mM): Dissolve 5.45 mg of DiOC5(3) (MW = 544.47 g/mol ) in 10 mL of anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
DiOC5(3) Working Solution (1-10 µM): On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in a suitable buffer, such as serum-free cell culture medium or phosphate-buffered saline (PBS), to the desired final concentration. The optimal concentration should be determined for each cell type and experimental condition, but a starting concentration of 5 µM is recommended. Use the working solution immediately.
Staining Protocol for Adherent Cells
-
Culture adherent cells on sterile glass coverslips or in imaging-quality dishes to the desired confluency.
-
Aspirate the culture medium and gently wash the cells once with pre-warmed (37°C) serum-free medium or PBS.
-
Add a sufficient volume of the DiOC5(3) working solution to completely cover the cells.
-
Incubate the cells for 2-20 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time will vary depending on the cell type and should be determined empirically.
-
(Optional but recommended) Aspirate the staining solution and wash the cells two to three times with pre-warmed serum-free medium or PBS to reduce background fluorescence.
-
Add fresh, pre-warmed imaging buffer (e.g., serum-free medium or PBS) to the cells.
-
Proceed with imaging immediately.
Staining Protocol for Suspension Cells
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in pre-warmed (37°C) serum-free medium or PBS at a concentration of approximately 1 x 10^6 cells/mL.
-
Add the DiOC5(3) working solution to the cell suspension to achieve the desired final concentration.
-
Incubate the cells for 2-20 minutes at 37°C, protected from light.
-
Centrifuge the cells to pellet them and remove the supernatant containing the dye.
-
Gently resuspend the cell pellet in fresh, pre-warmed imaging buffer and centrifuge again to wash. Repeat this wash step once more.
-
Resuspend the final cell pellet in fresh imaging buffer for analysis.
-
Transfer the cell suspension to a suitable imaging chamber or slide for microscopy.
Fluorescence Microscopy and Image Acquisition
-
Microscope: A standard epifluorescence or confocal microscope equipped for live-cell imaging is suitable.
-
Filter Set: Use a standard FITC filter set (Excitation: ~480 nm, Emission: ~500 nm).[9]
-
Objective: Use an objective appropriate for the desired magnification and resolution (e.g., 20x, 40x, or 63x oil immersion).
-
Live-Cell Imaging Chamber: Maintain cells at 37°C and 5% CO2 during imaging using a stage-top incubator or a heated stage to ensure cell viability.
-
Image Acquisition:
-
Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[10]
-
Acquire images of control (untreated) and experimental (treated) cells under identical imaging conditions.
-
For quantitative analysis, ensure that the detector is not saturated.
-
Data Analysis
Fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Define a region of interest (ROI) around individual cells or specifically over the mitochondria.
-
Measure the mean fluorescence intensity within the ROIs for both control and treated samples.
-
Subtract the background fluorescence from a region without cells.
-
Normalize the fluorescence intensity of treated cells to that of control cells to determine the relative change in mitochondrial membrane potential.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Insufficient dye concentration or incubation time.- Loss of mitochondrial membrane potential in all cells.- Incorrect filter set. | - Optimize dye concentration and incubation time for your cell type.- Include a positive control of healthy, untreated cells.- Verify that the filter set is appropriate for DiOC5(3)'s excitation and emission spectra.[11][12] |
| High Background | - Dye concentration is too high.- Inadequate washing.- Presence of serum in the staining buffer. | - Perform a titration to find the optimal, lowest effective dye concentration.- Increase the number and duration of wash steps after staining.- Use serum-free medium or PBS for all staining and washing steps. |
| Rapid Signal Loss (Photobleaching) | - Excitation light is too intense.- Prolonged exposure time. | - Reduce the intensity of the excitation light.- Decrease the exposure time per image.- Use an anti-fade reagent in the imaging medium if compatible with live cells.- Acquire images less frequently for time-lapse experiments.[13] |
| Signs of Cell Stress or Death (Phototoxicity) | - High light intensity and/or long exposure.- Dye concentration is too high. | - Use the lowest possible light exposure.- Reduce the dye concentration.- Ensure the imaging medium is fresh and provides the necessary nutrients.- Limit the duration of the imaging experiment.[10] |
| Inconsistent Staining | - Uneven dye distribution.- Cell density is too high or too low. | - Ensure the dye solution is well-mixed and evenly applied to the cells.- Plate cells at an optimal density to avoid overcrowding or sparse populations. |
References
- 1. biotium.com [biotium.com]
- 2. Detecting changes in the mitochondrial membrane potential by quantitative fluorescence microscopy [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. In vivo selective imaging and inhibition of leukemia stem-like cells using the fluorescent carbocyanine derivative, DiOC5(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of mitochondrial membrane potential in the regulation of murine erythroleukemia cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Staining Adherent Cells with DiOC5(3)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorescent dye DiOC5(3) (3,3'-Dipentyloxacarbocyanine iodide) for the analysis of adherent cells. DiOC5(3) is a lipophilic, cationic fluorescent dye commonly used to measure plasma and mitochondrial membrane potential.[1][2][3][4] Its accumulation within cells is dependent on the membrane potential, making it a valuable tool for assessing cell health, mitochondrial function, and the effects of various treatments.
Key Features of DiOC5(3):
-
Membrane Potential Indicator: Primarily used to assess changes in mitochondrial and plasma membrane potential.[1][2][3][4]
-
Fluorescence Properties: Exhibits green fluorescence with an excitation maximum around 482 nm and an emission maximum around 497 nm, making it compatible with standard FITC filter sets.[3]
-
Live-Cell Imaging: Suitable for staining living, intact cells.[3]
-
Apoptosis Detection: Can be used to detect changes in mitochondrial membrane potential, an early hallmark of apoptosis.[5]
Quantitative Data Summary
The optimal concentration and incubation time for DiOC5(3) are highly dependent on the specific cell type and experimental conditions. Therefore, empirical optimization is crucial. The following tables provide a summary of generally recommended starting concentrations and incubation times based on available protocols for DiOC5(3) and similar carbocyanine dyes.
Table 1: Recommended Starting Concentrations for DiOC5(3) Staining
| Application | Recommended Starting Concentration Range | Notes |
| Fluorescence Microscopy | 1 - 10 µM | Higher concentrations may lead to staining of other intracellular membranes like the endoplasmic reticulum.[6][7] |
| Flow Cytometry | 1 - 10 µM | Cell density can influence the optimal concentration. A cell suspension of approximately 1 x 10⁶ cells/mL is often recommended.[6] |
| Mitochondrial Staining | <100 nM | Very low concentrations are required for specific mitochondrial targeting and to avoid non-specific staining.[4][8] |
Table 2: Recommended Incubation Parameters
| Parameter | Recommended Range | Notes |
| Incubation Time | 2 - 20 minutes | The optimal time can vary significantly between cell types and should be determined experimentally.[6][9] |
| Temperature | 37°C | Standard cell culture incubation temperature is typically used for staining.[6][9] |
Experimental Protocols
Protocol 1: General Staining of Adherent Cells for Fluorescence Microscopy
This protocol provides a general procedure for staining adherent cells with DiOC5(3) for qualitative or semi-quantitative analysis of membrane potential by fluorescence microscopy.
Materials:
-
Adherent cells cultured on sterile glass coverslips or in imaging-compatible plates.
-
DiOC5(3) stock solution (1 mM in DMSO or DMF).[9]
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS).
-
Pre-warmed complete cell culture medium.
Procedure:
-
Cell Preparation: Culture adherent cells on a suitable imaging surface until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of DiOC5(3) by diluting the stock solution in serum-free medium or PBS to the desired final concentration (start with a range of 1-10 µM). It is recommended to prepare this solution fresh for each experiment.[9]
-
Staining:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the DiOC5(3) working solution to the cells, ensuring the entire surface is covered.
-
Incubate at 37°C for 2-20 minutes, protected from light. The optimal incubation time needs to be determined empirically.[6][9]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed complete culture medium. Each wash should be for 5-10 minutes to ensure removal of unbound dye.[6]
-
-
Imaging:
-
Replace the wash solution with fresh, pre-warmed serum-free medium or PBS for imaging.
-
Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~480 nm, Emission: ~500 nm).
-
Protocol 2: Staining of Adherent Cells for Flow Cytometry
This protocol outlines the steps for preparing and staining adherent cells with DiOC5(3) for quantitative analysis of membrane potential by flow cytometry.
Materials:
-
Adherent cells cultured in a multi-well plate.
-
DiOC5(3) stock solution (1 mM in DMSO or DMF).[9]
-
Cell detachment solution (e.g., Trypsin-EDTA or a non-enzymatic cell dissociation buffer). A gentle, non-enzymatic method using EDTA has been shown to be effective for high-throughput flow cytometry of adherent cells.[10][11][12]
-
Serum-free cell culture medium or PBS.
-
Pre-warmed complete cell culture medium.
-
FACS tubes.
Procedure:
-
Cell Preparation: Culture adherent cells in a multi-well plate until they are ready for the experiment.
-
Cell Detachment:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add the cell detachment solution and incubate at 37°C until the cells detach. Monitor closely to avoid over-exposure.
-
Neutralize the detachment solution with complete culture medium.
-
-
Cell Suspension:
-
Gently pipette the cells to create a single-cell suspension.
-
Transfer the cell suspension to a conical tube.
-
Centrifuge the cells at a low speed (e.g., 200-300 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in serum-free medium or PBS to a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
-
Staining:
-
Add the DiOC5(3) stock solution to the cell suspension to achieve the desired final concentration (start with a range of 1-10 µM).
-
Incubate at 37°C for 15-30 minutes, protected from light.[7]
-
-
Washing:
-
Centrifuge the stained cells at a low speed for 5 minutes.
-
Discard the supernatant and resuspend the cells in fresh, pre-warmed complete culture medium.
-
Repeat the wash step once more.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer using the FL1 channel (or equivalent for green fluorescence).
-
Visualizations
Signaling Pathway of DiOC5(3)-Induced Apoptosis
DiOC5(3) has been shown to selectively accumulate in the mitochondria of certain cancer cells, leading to an overproduction of Reactive Oxygen Species (ROS).[5] This increase in ROS can trigger downstream apoptotic pathways and inhibit pro-survival signaling, such as the NF-κB pathway.[5]
Caption: DiOC5(3) induces apoptosis via mitochondrial accumulation and ROS production.
Experimental Workflow for Staining Adherent Cells
The following diagram illustrates the general workflow for staining adherent cells with DiOC5(3) for subsequent analysis.
Caption: General workflow for DiOC5(3) staining of adherent cells.
Logical Relationship for Optimizing Staining Conditions
Optimizing DiOC5(3) staining is a critical step to ensure reliable and reproducible results. The following diagram outlines the logical process for this optimization.
Caption: Logical workflow for optimizing DiOC5(3) staining conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. biotium.com [biotium.com]
- 4. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. In vivo selective imaging and inhibition of leukemia stem-like cells using the fluorescent carbocyanine derivative, DiOC5(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. interchim.fr [interchim.fr]
- 8. Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Two-step protocol for preparing adherent cells for high-throughput flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for DiOC5(3) Staining of Suspension Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3'-dipentyloxacarbocyanine iodide, commonly known as DiOC5(3), is a lipophilic, cationic fluorescent dye used to measure membrane potential.[1][2] As a carbocyanine dye, its fluorescence is dependent on the potential of the membrane it localizes to.[3] In living cells, DiOC5(3) accumulates in mitochondria, driven by the negative mitochondrial membrane potential. This property makes it a valuable tool for assessing mitochondrial health and function, particularly in the context of apoptosis and cellular stress.[4] These application notes provide detailed protocols for the use of DiOC5(3) with suspension cells for analysis by flow cytometry and fluorescence microscopy.
Mechanism of Action
DiOC5(3) is a cationic dye that passively crosses the plasma membrane of cells. Due to its positive charge, it accumulates in organelles with a negative membrane potential, most notably the mitochondria. The mitochondrial membrane potential (ΔΨm) is significantly more negative than the plasma membrane potential, leading to a high concentration of DiOC5(3) within the mitochondrial matrix. In healthy cells with a high ΔΨm, the dye aggregates and exhibits a characteristic fluorescence. Upon depolarization of the mitochondrial membrane, a key event in early apoptosis, DiOC5(3) is released into the cytoplasm, resulting in a decrease in mitochondrial fluorescence. This change in fluorescence intensity can be quantified to assess changes in mitochondrial membrane potential.
Caption: Mechanism of DiOC5(3) uptake and fluorescence change in response to mitochondrial membrane potential.
Data Presentation
The optimal incubation time and concentration for DiOC5(3) are highly dependent on the cell type and experimental application. The following table summarizes typical conditions for related carbocyanine dyes (DiOC6(3) and DiO) in suspension cells, which can be used as a starting point for optimizing DiOC5(3) staining.
| Cell Type | Dye | Concentration | Incubation Time | Temperature | Application | Reference |
| Suspension Cells (general) | DiO | 1-10 µM | 2-20 min | 37°C | Flow Cytometry / Microscopy | [5] |
| Jurkat | DiOC6(3) | 20 nM - 2.0 µM | 30 min | Not Specified | Flow Cytometry | [1][6] |
| Lymphocytes | DiOC6(3) | <1 nM | Not Specified | Not Specified | Flow Cytometry | [7] |
| Suspension Cells (general) | DiOC6(3) | 1-10 µM | 2-20 min | 37°C | Flow Cytometry / Microscopy | [8] |
Experimental Protocols
Protocol 1: Staining of Suspension Cells with DiOC5(3) for Flow Cytometry
This protocol provides a general procedure for staining suspension cells with DiOC5(3) to analyze mitochondrial membrane potential. It is critical to optimize the DiOC5(3) concentration and incubation time for each specific cell type and experimental condition.
Materials:
-
DiOC5(3) stock solution (1 mM in DMSO)
-
Suspension cells in culture medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)
Procedure:
-
Cell Preparation:
-
Harvest cells by centrifugation at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in pre-warmed (37°C) culture medium or PBS to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Prepare a working solution of DiOC5(3) by diluting the stock solution in culture medium or PBS. A starting concentration range of 20 nM to 1 µM is recommended for initial optimization.
-
Add the DiOC5(3) working solution to the cell suspension.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary and should be determined empirically.
-
-
Washing (Optional but Recommended):
-
After incubation, centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 1 mL of pre-warmed culture medium or PBS.
-
Repeat the wash step once more.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the green channel (typically around 501 nm).
-
For apoptosis studies, a decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
-
Protocol 2: Staining of Suspension Cells with DiOC5(3) for Fluorescence Microscopy
This protocol is for the qualitative assessment of mitochondrial membrane potential in suspension cells using fluorescence microscopy.
Materials:
-
DiOC5(3) stock solution (1 mM in DMSO)
-
Suspension cells in culture medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Poly-L-lysine coated coverslips or slides
-
Fluorescence microscope with appropriate filters (e.g., FITC/GFP filter set)
Procedure:
-
Cell Preparation and Adhesion:
-
Harvest cells by centrifugation at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in culture medium to a concentration of 0.5-1 x 10^6 cells/mL.
-
Add the cell suspension to poly-L-lysine coated coverslips or slides and allow the cells to adhere for 15-30 minutes in a humidified incubator.
-
-
Staining:
-
Prepare a working solution of DiOC5(3) in pre-warmed culture medium. A starting concentration of 50-500 nM is recommended.
-
Carefully remove the medium from the adhered cells and add the DiOC5(3) staining solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells twice with pre-warmed culture medium or PBS.
-
-
Imaging:
-
Mount the coverslip on a slide with a drop of fresh medium or PBS.
-
Observe the cells under a fluorescence microscope using a filter set appropriate for green fluorescence. In healthy cells, a punctate mitochondrial staining pattern should be visible. In apoptotic cells, the fluorescence will be more diffuse throughout the cytoplasm.
-
Experimental Workflow
Caption: General experimental workflow for staining suspension cells with DiOC5(3).
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotium.com [biotium.com]
- 4. In vivo selective imaging and inhibition of leukemia stem-like cells using the fluorescent carbocyanine derivative, DiOC5(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Analysis of mitochondrial membrane potential in the cells by microchip flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
Detecting Early Apoptosis Using DiOC5(3): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The disruption of the mitochondrial membrane potential (ΔΨm) is a critical and early event in the intrinsic pathway of apoptosis. DiOC5(3) (3,3'-dipentyloxacarbocyanine iodide) is a lipophilic, cationic fluorescent dye that is widely used to measure ΔΨm in living cells.[1][2] In healthy, non-apoptotic cells, DiOC5(3) accumulates in the mitochondria due to the high negative charge across the inner mitochondrial membrane, resulting in a strong fluorescent signal. During the early stages of apoptosis, the mitochondrial membrane potential collapses, leading to a decrease in DiOC5(3) accumulation and a corresponding reduction in fluorescence intensity. This change in fluorescence can be quantitatively and qualitatively assessed using flow cytometry and fluorescence microscopy, respectively, making DiOC5(3) a valuable tool for the early detection of apoptosis.
Mechanism of Action
DiOC5(3) is a cell-permeant dye that passively crosses the plasma membrane. Due to its positive charge, it accumulates in organelles with a negative membrane potential, primarily the mitochondria. The extent of its accumulation is directly proportional to the magnitude of the membrane potential. In healthy cells with a polarized mitochondrial membrane (high ΔΨm), the dye concentrates in the mitochondria, leading to a bright, localized fluorescence. When apoptosis is initiated, the mitochondrial permeability transition pore (MPTP) opens, disrupting the electrochemical gradient and causing a collapse of the ΔΨm. Consequently, DiOC5(3) is no longer sequestered in the mitochondria and diffuses throughout the cell, resulting in a significant decrease in mitochondrial fluorescence intensity. This reduction in fluorescence is a key indicator of early-stage apoptosis.
Signaling Pathway in Early Apoptosis
The collapse of the mitochondrial membrane potential is a central event in the intrinsic apoptotic pathway, also known as the mitochondrial pathway. This pathway is initiated by various intracellular stresses such as DNA damage, growth factor withdrawal, or cytotoxic agents. These stress signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, including cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form a complex called the apoptosome. The apoptosome activates caspase-9, which in turn activates effector caspases like caspase-3, leading to the execution phase of apoptosis, characterized by DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[3][4][5]
Intrinsic apoptotic signaling pathway.
Experimental Protocols
Materials and Reagents
-
DiOC5(3) (3,3'-dipentyloxacarbocyanine iodide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Apoptosis inducer (e.g., staurosporine, etoposide)
-
Propidium iodide (PI) or other viability dye (for flow cytometry)
-
FACS tubes (for flow cytometry)
-
Microscope slides or coverslips (for fluorescence microscopy)
-
Flow cytometer with a 488 nm laser and appropriate filters
-
Fluorescence microscope with appropriate filter sets (e.g., FITC)
Preparation of Reagents
-
DiOC5(3) Stock Solution (1 mM): Dissolve DiOC5(3) powder in high-quality, anhydrous DMSO to a final concentration of 1 mM. Mix well by vortexing. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
DiOC5(3) Working Solution (1-10 µM): On the day of the experiment, dilute the 1 mM stock solution in pre-warmed cell culture medium or PBS to the desired final working concentration. The optimal concentration should be determined empirically for each cell type and experimental condition but typically ranges from 1 to 10 µM.
Protocol 1: Detection of Early Apoptosis by Flow Cytometry
This protocol provides a method for the quantitative analysis of mitochondrial membrane potential changes in a cell population.
Experimental Workflow
Experimental workflow for apoptosis detection using DiOC5(3) and flow cytometry.
Procedure
-
Cell Culture and Treatment:
-
Culture cells in appropriate medium to the desired density (typically 1 x 10^6 cells/mL).
-
Induce apoptosis by treating cells with the desired agent for the appropriate duration. Include a vehicle-treated control group. A positive control using a known apoptosis inducer like staurosporine (e.g., 1 µM for 3-6 hours) is recommended.
-
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation at 300-400 x g for 5 minutes.
-
For adherent cells, gently detach using trypsin-EDTA, neutralize with medium containing serum, and then collect by centrifugation.
-
-
Staining with DiOC5(3):
-
Wash the cell pellet once with pre-warmed PBS.
-
Resuspend the cells in pre-warmed cell culture medium or PBS containing the DiOC5(3) working solution at a concentration of 1 x 10^6 cells/mL.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Centrifuge the stained cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS.
-
-
Viability Staining:
-
Centrifuge the cells again and resuspend the pellet in 500 µL of cold PBS.
-
Add a viability dye such as propidium iodide (PI) at a final concentration of 1-2 µg/mL immediately before analysis. This allows for the exclusion of late apoptotic and necrotic cells from the analysis of early apoptosis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Excite the DiOC5(3) with a 488 nm laser and collect the emission in the green channel (e.g., 530/30 nm bandpass filter, similar to FITC).
-
Collect the PI fluorescence in the red channel (e.g., >670 nm longpass filter).
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the single-cell population using forward and side scatter.
-
Create a dot plot of DiOC5(3) fluorescence versus PI fluorescence.
-
Healthy cells will be DiOC5(3) bright and PI negative.
-
Early apoptotic cells will show a decrease in DiOC5(3) fluorescence and remain PI negative.
-
Late apoptotic/necrotic cells will be DiOC5(3) dim and PI positive.
-
Protocol 2: Detection of Early Apoptosis by Fluorescence Microscopy
This protocol is suitable for the qualitative assessment of mitochondrial membrane potential changes in individual cells.
Procedure
-
Cell Culture and Treatment:
-
Grow adherent cells on sterile glass coverslips or in glass-bottom dishes. For suspension cells, cytospin preparations can be used after staining.
-
Induce apoptosis as described in the flow cytometry protocol.
-
-
Staining with DiOC5(3):
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the DiOC5(3) working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
-
Imaging:
-
Mount the coverslip on a microscope slide with a drop of PBS or mounting medium.
-
Immediately visualize the cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., excitation ~480 nm, emission ~500 nm).
-
-
Image Analysis:
-
Healthy cells will exhibit bright, punctate mitochondrial staining.
-
Apoptotic cells will show a diffuse, dim green fluorescence throughout the cytoplasm due to the loss of mitochondrial membrane potential and the redistribution of the dye.
-
Data Presentation
The following table provides representative data illustrating the dose-dependent effect of an apoptosis inducer (staurosporine) on the mitochondrial membrane potential of a hypothetical cell line as measured by DiOC5(3) fluorescence using flow cytometry.
| Staurosporine Concentration (µM) | Treatment Duration (hours) | Mean DiOC5(3) Fluorescence Intensity (Arbitrary Units) | % of Cells with Low ΔΨm (DiOC5(3) dim) |
| 0 (Control) | 4 | 850 ± 45 | 5.2 ± 1.1 |
| 0.1 | 4 | 620 ± 38 | 28.7 ± 3.5 |
| 0.5 | 4 | 310 ± 25 | 65.4 ± 5.2 |
| 1.0 | 4 | 150 ± 18 | 89.1 ± 4.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results
A decrease in the mean fluorescence intensity of DiOC5(3) and an increase in the percentage of cells with low DiOC5(3) fluorescence are indicative of a loss of mitochondrial membrane potential and the onset of early apoptosis. It is important to co-stain with a viability dye to distinguish early apoptotic cells (DiOC5(3) dim, viability dye-negative) from late apoptotic or necrotic cells (DiOC5(3) dim, viability dye-positive).
DiOC5(3) is a reliable and sensitive fluorescent probe for detecting one of the earliest events in the intrinsic apoptotic pathway – the collapse of the mitochondrial membrane potential. The protocols outlined above provide a framework for both quantitative and qualitative assessment of early apoptosis in various cell types. These methods are valuable tools for basic research, drug screening, and the evaluation of cytotoxic compounds in the field of drug development.
References
- 1. High temporal resolution fluorescence measurements of a mitochondrial dye for detection of early stage apoptosis - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of apoptosis based on fluorescence lifetime imaging microscopy with a mitochondria-targeted viscosity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by staurosporine alters chaperone and endoplasmic reticulum proteins: Identification by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Quantifying Mitochondrial Dysfunction Using DiOC5(3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm), which is generated by the electron transport chain and is essential for ATP synthesis. The lipophilic, cationic fluorescent dye, 3,3'-dipentyloxacarbocyanine iodide (DiOC5(3)), is a valuable tool for the quantitative assessment of ΔΨm in living cells.
DiOC5(3) is a cell-permeant dye that accumulates in the mitochondria of healthy cells, driven by the negative mitochondrial membrane potential.[1][2] In cells with high ΔΨm, the dye aggregates in the mitochondria, leading to a strong fluorescent signal. Conversely, in cells with depolarized mitochondria, a characteristic of mitochondrial dysfunction, DiOC5(3) fails to accumulate, resulting in a diminished fluorescent signal. This change in fluorescence intensity can be quantitatively measured using flow cytometry or fluorescence microscopy, providing a robust method to assess mitochondrial health and the effects of various experimental treatments.
These application notes provide detailed protocols for the use of DiOC5(3) to quantify mitochondrial dysfunction in both suspension and adherent cells.
Principle of the Assay
The DiOC5(3) assay is based on the Nernstian distribution of the cationic dye across the mitochondrial membrane. In healthy, energized mitochondria, the large negative potential across the inner mitochondrial membrane drives the accumulation of the positively charged DiOC5(3) molecules inside the mitochondrial matrix. This accumulation leads to a concentrated, bright fluorescent signal within the mitochondria.
When mitochondria are depolarized, the membrane potential is reduced, and the driving force for DiOC5(3) accumulation is lost. Consequently, the dye is not retained in the mitochondria and is distributed more diffusely throughout the cell, leading to a significant decrease in mitochondrial fluorescence intensity. This change in fluorescence provides a sensitive measure of mitochondrial dysfunction.
Materials and Reagents
-
DiOC5(3) (3,3'-dipentyloxacarbocyanine iodide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Cell culture medium appropriate for the cell type
-
Fetal bovine serum (FBS)
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or other mitochondrial uncoupler (for positive control)
-
Suspension or adherent cells of interest
-
Flow cytometer with 488 nm excitation laser and appropriate emission filters (e.g., 525/50 nm or equivalent for green fluorescence)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP filter set)
-
Microcentrifuge tubes
-
Sterile glass coverslips or imaging plates (for microscopy)
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the DiOC5(3) protocol. Note that optimal conditions may vary depending on the cell type and experimental setup, and therefore, initial optimization is recommended.
| Parameter | Recommended Range | Notes |
| DiOC5(3) Stock Solution | 1-10 mM in DMSO | Store at -20°C, protected from light. |
| DiOC5(3) Working Concentration | 20 nM - 2.0 µM | Start with a titration to determine the optimal concentration for your cell type. Lower concentrations (<100 nM) are often preferred to minimize non-specific binding.[2][3] |
| Incubation Time | 15 - 30 minutes | Optimal time may vary. Avoid prolonged incubation to minimize potential cytotoxicity.[1][4] |
| Incubation Temperature | 37°C | Maintain physiological conditions during staining. |
| CCCP Control Concentration | 1 - 10 µM | Used as a positive control for mitochondrial depolarization. |
| Excitation Wavelength | ~482 nm | Compatible with a 488 nm laser on most flow cytometers and fluorescence microscopes.[5] |
| Emission Wavelength | ~497 nm | Detected in the green channel (e.g., FITC or GFP channel).[5] |
Experimental Protocols
Protocol 1: Quantifying Mitochondrial Dysfunction by Flow Cytometry
This protocol is suitable for cells grown in suspension or adherent cells that have been detached.
1. Cell Preparation: a. Culture cells to the desired density. For suspension cells, aim for a concentration of 1 x 10^6 cells/mL. For adherent cells, detach them using a gentle, non-enzymatic method if possible, or standard trypsinization. b. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. c. Resuspend the cell pellet in pre-warmed, serum-free cell culture medium or PBS to a concentration of 1 x 10^6 cells/mL.
2. Preparation of Controls: a. Unstained Control: A sample of unstained cells to set the baseline fluorescence. b. Positive Control (Depolarized Mitochondria): Treat a separate aliquot of cells with a mitochondrial uncoupler such as CCCP (e.g., 10 µM final concentration) for 15-30 minutes at 37°C prior to or during DiOC5(3) staining.
3. DiOC5(3) Staining: a. Prepare a working solution of DiOC5(3) in pre-warmed, serum-free medium or PBS. The optimal concentration should be determined empirically for each cell type but typically ranges from 20 nM to 2 µM.[3] b. Add the DiOC5(3) working solution to the cell suspension. c. Incubate for 15-30 minutes at 37°C, protected from light.[1][4]
4. Washing (Optional but Recommended): a. After incubation, centrifuge the cells at 300 x g for 5 minutes. b. Discard the supernatant and resuspend the cell pellet in 1 mL of pre-warmed PBS or culture medium. c. Repeat the wash step to minimize background fluorescence.
5. Data Acquisition: a. Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% FBS). b. Analyze the samples on a flow cytometer using a 488 nm excitation laser. c. Collect the green fluorescence emission using a filter appropriate for FITC or GFP (e.g., 525/50 nm bandpass filter). d. Collect at least 10,000 events per sample.
6. Data Analysis: a. Gate the cell population of interest based on forward and side scatter to exclude debris and dead cells. b. Create a histogram of the green fluorescence intensity for each sample. c. The unstained control will define the background fluorescence. d. Healthy cells with polarized mitochondria will exhibit a high green fluorescence intensity. e. Cells with mitochondrial dysfunction (and the CCCP-treated positive control) will show a significant shift to the left, indicating lower green fluorescence intensity. f. Quantify the percentage of cells with low fluorescence or the mean fluorescence intensity of the population to compare different experimental conditions.
Protocol 2: Quantifying Mitochondrial Dysfunction by Fluorescence Microscopy
This protocol is suitable for adherent cells grown on coverslips or in imaging dishes.
1. Cell Preparation: a. Seed cells on sterile glass coverslips or in imaging-compatible plates and culture until they reach the desired confluency. b. On the day of the experiment, remove the culture medium.
2. Preparation of Controls: a. Unstained Control: A coverslip with unstained cells. b. Positive Control (Depolarized Mitochondria): Treat one coverslip with a mitochondrial uncoupler like CCCP (e.g., 10 µM) in culture medium for 15-30 minutes at 37°C before or during staining.
3. DiOC5(3) Staining: a. Prepare a DiOC5(3) working solution in pre-warmed, serum-free culture medium or a suitable imaging buffer. b. Gently add the staining solution to the cells, ensuring the entire surface is covered. c. Incubate for 15-30 minutes at 37°C, protected from light.
4. Washing: a. Carefully aspirate the staining solution. b. Wash the cells 2-3 times with pre-warmed PBS or imaging buffer to reduce background fluorescence.
5. Imaging: a. Mount the coverslip on a slide with a drop of imaging buffer or observe the cells directly in the imaging plate. b. Image the cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., FITC or GFP). c. Acquire images using consistent settings (e.g., exposure time, gain) for all samples to allow for quantitative comparison.
6. Data Analysis: a. In healthy cells, DiOC5(3) will exhibit a bright, punctate staining pattern characteristic of mitochondrial localization. b. In cells with mitochondrial dysfunction or in the CCCP-treated control, the fluorescence will be dimmer and more diffuse throughout the cytoplasm. c. To quantify the results, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within defined regions of interest (ROIs) corresponding to individual cells or mitochondrial areas. d. Compare the mean fluorescence intensity between control and treated cells to quantify the extent of mitochondrial depolarization.
Visualizations
Caption: Experimental workflow for quantifying mitochondrial dysfunction using DiOC5(3).
Caption: DiOC5(3) accumulation is dependent on mitochondrial membrane potential.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | Dye concentration too low | Titrate DiOC5(3) to a higher concentration. |
| Incubation time too short | Increase the incubation time (e.g., up to 30 minutes). | |
| Cells are unhealthy or dead | Check cell viability using a viability dye (e.g., Propidium Iodide). | |
| Incorrect filter set/laser | Ensure the use of appropriate excitation and emission wavelengths for DiOC5(3). | |
| High background fluorescence | Dye concentration too high | Reduce the working concentration of DiOC5(3). |
| Inadequate washing | Include or increase the number of wash steps after staining. | |
| Serum in staining medium | Use serum-free medium for staining as serum proteins can bind the dye. | |
| All cells show low fluorescence | Cells are unhealthy | Ensure proper cell culture maintenance and handling. |
| CCCP accidentally added to all samples | Prepare fresh reagents and repeat the experiment carefully. | |
| Photobleaching (microscopy) | Minimize exposure to excitation light. Use an anti-fade mounting medium. |
References
Application Notes and Protocols for DiOC5(3) Staining in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiOC5(3) (3,3'-dipentyloxacarbocyanine iodide) is a lipophilic, cationic fluorescent dye widely used to measure membrane potential in various cell types, including primary neurons.[1] As a slow-response potentiometric probe, its distribution across the plasma and mitochondrial membranes is dependent on the membrane potential.[1][2] In hyperpolarized cells, the dye accumulates and forms aggregates, leading to a shift in its fluorescence spectrum and a decrease in fluorescence intensity. Conversely, depolarization results in dye release and an increase in fluorescence. This property makes DiOC5(3) a valuable tool for investigating neuronal activity, ion channel function, and neurotoxicity.
These application notes provide a comprehensive, step-by-step guide for the use of DiOC5(3) to stain live primary neurons.
Principle of Staining
DiOC5(3) is a carbocyanine dye that passively diffuses across the cell membrane and accumulates in the cytoplasm and mitochondria.[3] Its distribution is governed by the Nernst equation, with higher concentrations accumulating in organelles with more negative membrane potentials, such as mitochondria. Changes in the plasma membrane potential of neurons will alter the equilibrium distribution of the dye, leading to a change in fluorescence intensity that can be quantified to assess neuronal activity.
Data Presentation
Dye Specifications
| Property | Value | Reference |
| Excitation Maximum (in Methanol) | 482 nm | [1] |
| Emission Maximum (in Methanol) | 497 nm | [1] |
| Molecular Weight | 544.47 g/mol | [1] |
| Solubility | DMSO or DMF | [1] |
| Response Type | Slow (translational) | [1][2] |
Expected Fluorescence Changes
Experimental Protocols
This protocol is a general guideline for staining primary neurons with DiOC5(3). Optimal conditions, particularly dye concentration and incubation time, should be determined empirically for each specific application.
Materials
-
DiOC5(3) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Primary neuron culture
-
Physiological saline solution (e.g., Hank's Balanced Salt Solution (HBSS) or aCSF)
-
Culture medium appropriate for the primary neurons
-
Fluorescence microscope with appropriate filters (e.g., FITC or GFP filter set)
Equipment
-
Incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Pipettes and sterile tips
-
Imaging-compatible culture vessels (e.g., glass-bottom dishes or plates)
-
Fluorescence microscope with a camera
Protocol
1. Preparation of DiOC5(3) Stock Solution:
a. Prepare a 1-10 mM stock solution of DiOC5(3) in anhydrous DMSO. b. Vortex thoroughly to ensure the dye is completely dissolved. c. Store the stock solution at -20°C, protected from light and moisture. The stock solution is stable for several months when stored properly.
2. Preparation of Staining Solution:
a. On the day of the experiment, dilute the DiOC5(3) stock solution to a final working concentration in a physiological saline solution or the appropriate culture medium. b. The optimal working concentration can range from 10 nM to 1 µM and should be determined experimentally. A starting concentration of 100-200 nM is recommended. c. It is crucial to vortex the staining solution well before adding it to the cells to prevent dye aggregation.
3. Staining of Primary Neurons:
a. Grow primary neurons on a suitable imaging substrate (e.g., poly-L-lysine coated glass coverslips or dishes). b. Remove the culture medium from the neurons. c. Gently wash the neurons once with pre-warmed physiological saline solution. d. Add the pre-warmed DiOC5(3) staining solution to the neurons, ensuring the cells are completely covered. e. Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light. The optimal incubation time may vary depending on the neuron type and culture density.
4. Washing and Imaging:
a. After incubation, gently remove the staining solution. b. Wash the neurons two to three times with pre-warmed physiological saline solution or culture medium to remove excess dye and reduce background fluorescence. c. Add fresh, pre-warmed physiological saline solution or culture medium to the cells for imaging. d. Image the stained neurons using a fluorescence microscope equipped with a filter set appropriate for DiOC5(3) (Excitation/Emission: ~482/497 nm). e. Acquire images to establish a baseline fluorescence before inducing any changes in membrane potential.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Inadequate dye concentration or incubation time. | Increase the DiOC5(3) concentration or extend the incubation time. Ensure the stock solution is properly dissolved. |
| Photobleaching. | Minimize exposure to excitation light. Use an anti-fade mounting medium if applicable for fixed-cell imaging (note: DiOC5(3) is primarily for live cells). | |
| High background | Incomplete removal of excess dye. | Increase the number and duration of washing steps after staining. |
| Dye precipitation. | Ensure the staining solution is well-mixed before application. Prepare fresh staining solution for each experiment. | |
| Cell death/toxicity | Dye concentration is too high. | Perform a titration to find the lowest effective concentration. Reduce the incubation time. |
| Phototoxicity from imaging. | Reduce the intensity and duration of the excitation light. | |
| Inconsistent staining | Uneven application of the staining solution. | Ensure the entire cell culture surface is evenly covered with the staining solution. |
| Variation in cell health or density. | Ensure a healthy and evenly distributed neuronal culture. |
Mandatory Visualization
Caption: Experimental workflow for DiOC5(3) staining in primary neurons.
Caption: Mechanism of DiOC5(3) as a membrane potential indicator in neurons.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. In vivo selective imaging and inhibition of leukemia stem-like cells using the fluorescent carbocyanine derivative, DiOC5(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Submillisecond optical reporting of membrane potential in situ using a neuronal tracer dye - PubMed [pubmed.ncbi.nlm.nih.gov]
DiOC5(3) Assay for High-Throughput Screening of Mitochondrial Membrane Potential and Apoptosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,3'-dipentyloxacarbocyanine iodide (DiOC5(3)) assay is a fluorescent method used to measure the mitochondrial membrane potential (ΔΨm) in living cells. DiOC5(3) is a lipophilic, cationic dye that accumulates in the mitochondria of healthy cells, which maintain a negative transmembrane potential. A decrease in ΔΨm is a key indicator of mitochondrial dysfunction and is an early event in the intrinsic pathway of apoptosis, or programmed cell death. In a high-throughput screening (HTS) format, the DiOC5(3) assay provides a robust and scalable method to identify compounds that induce apoptosis by disrupting mitochondrial function. This makes it a valuable tool in drug discovery for cancer therapeutics and in toxicology studies.[1][2][3]
This document provides detailed protocols for utilizing the DiOC5(3) assay in a 96-well or 384-well plate format for high-throughput screening, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.
Principle of the Assay
DiOC5(3) is a green fluorescent dye that exhibits potential-dependent accumulation in mitochondria.[4] In healthy cells with a high mitochondrial membrane potential, the dye aggregates in the mitochondria, leading to a strong fluorescent signal. When the mitochondrial membrane potential collapses during apoptosis, the dye is no longer retained in the mitochondria and is dispersed throughout the cell, resulting in a decrease in fluorescence intensity. This change in fluorescence can be quantified using a fluorescence microplate reader, providing a measure of mitochondrial health and apoptotic activity.
Data Presentation
Quantitative data from the DiOC5(3) assay should be summarized for clear interpretation and comparison. The following tables provide examples of how to structure this data.
Table 1: DiOC5(3) Dye Characteristics and Instrument Settings
| Parameter | Value | Reference |
| Excitation Wavelength (max) | 482 nm | [4] |
| Emission Wavelength (max) | 497 nm | [4] |
| Recommended Filter Set | FITC or equivalent | |
| Solvent for Stock Solution | DMSO or DMF | [4] |
| Storage of Stock Solution | -20°C, protected from light |
Table 2: Recommended Reagent Concentrations and Incubation Times (Optimization may be required)
| Reagent/Parameter | Concentration/Time | Cell Type | Notes |
| DiOC5(3) Working Concentration | 10-100 nM | Mammalian cell lines | Optimal concentration should be determined empirically for each cell type and experimental condition. |
| Incubation Time with DiOC5(3) | 15-30 minutes | Mammalian cell lines | Time may vary depending on cell type and temperature. |
| Positive Control (e.g., CCCP) | 10-50 µM | Mammalian cell lines | Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a protonophore that rapidly dissipates mitochondrial membrane potential. |
| Cell Seeding Density (96-well) | 1 x 10⁴ - 5 x 10⁴ cells/well | Adherent or suspension cells | Density should be optimized to ensure a confluent monolayer for adherent cells or an appropriate concentration for suspension cells at the time of assay. |
| Cell Seeding Density (384-well) | 2.5 x 10³ - 1.25 x 10⁴ cells/well | Adherent or suspension cells | Density should be scaled down from 96-well format. |
Experimental Protocols
Materials
-
DiOC5(3) dye
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium appropriate for the cell line
-
Black, clear-bottom 96-well or 384-well microplates
-
Test compounds and positive control (e.g., CCCP)
-
Fluorescence microplate reader with appropriate filters
Preparation of Reagents
-
DiOC5(3) Stock Solution (1 mM): Dissolve the appropriate amount of DiOC5(3) solid in high-quality, anhydrous DMSO or DMF to make a 1 mM stock solution. Mix well by vortexing. Store the stock solution in small aliquots at -20°C, protected from light.
-
DiOC5(3) Working Solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed cell culture medium or PBS to the desired final working concentration (e.g., 2X the final assay concentration if adding equal volumes to cells). The optimal concentration needs to be determined experimentally but typically ranges from 10 to 100 nM.
Experimental Workflow
The following diagram illustrates the general workflow for a DiOC5(3) high-throughput screening assay.
References
Application Notes and Protocols for Analyzing Mitochondrial Membrane Potential using DiOC₅(3) and FCCP by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular viability. A decrease in ΔΨm is an early hallmark of apoptosis and cellular stress. 3,3'-dipentyloxacarbocyanine iodide (DiOC₅(3)) is a lipophilic, cationic fluorescent dye that accumulates in the mitochondria of healthy cells in a potential-dependent manner. This document provides a detailed protocol for measuring changes in mitochondrial membrane potential using DiOC₅(3) with flow cytometry, utilizing the protonophore Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) as a control for mitochondrial depolarization.
Principle of the Assay
DiOC₅(3) is a green-fluorescent dye that readily permeates the plasma membrane of eukaryotic cells.[1] Due to its positive charge, it accumulates in the mitochondrial matrix, which has a strong negative charge in healthy, respiring cells. This accumulation leads to a high fluorescence signal. When the mitochondrial membrane potential is dissipated, the dye is no longer retained in the mitochondria, resulting in a significant decrease in fluorescence intensity.[2]
FCCP is a potent uncoupling agent that disrupts the proton gradient across the inner mitochondrial membrane, leading to a rapid collapse of the mitochondrial membrane potential.[3] By treating cells with FCCP, a positive control for mitochondrial depolarization is established, allowing for the clear identification of the cell population with low ΔΨm.
Data Presentation
Table 1: Representative Quantitative Analysis of DiOC₅(3) Staining with FCCP Control
The following table provides an example of how to present quantitative data from a DiOC₅(3) flow cytometry experiment. The values are illustrative and will vary depending on the cell type, experimental conditions, and instrument settings.
| Treatment Group | Mean Fluorescence Intensity (MFI) | Standard Deviation (SD) | Percentage of Cells with Low ΔΨm |
| Untreated Control | 8500 | 1200 | 5% |
| Vehicle Control (DMSO) | 8450 | 1250 | 5.5% |
| FCCP (10 µM) | 1500 | 300 | 95% |
| Experimental Compound X | 4200 | 850 | 48% |
Experimental Protocols
Materials
-
DiOC₅(3) (3,3'-dipentyloxacarbocyanine iodide): Prepare a 1 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.[4]
-
FCCP (Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone): Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Cell Culture Medium: Appropriate for the cell line being used.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Flow Cytometer: Equipped with a 488 nm excitation laser and appropriate emission filters for green fluorescence (e.g., 525/50 nm bandpass).
-
Flow Cytometry Tubes: 12 x 75 mm polystyrene tubes.[5]
-
Cell Scraper or Trypsin-EDTA: For adherent cells.
Cell Preparation
-
Suspension Cells:
-
Culture cells to the desired density (typically 0.5-1 x 10⁶ cells/mL).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed cell culture medium at a concentration of 1 x 10⁶ cells/mL.[5]
-
-
Adherent Cells:
-
Culture cells to 70-80% confluency.
-
Gently detach the cells using a cell scraper or by trypsinization.
-
If using trypsin, neutralize with medium containing serum, then centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed cell culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Staining Protocol
-
Prepare Experimental and Control Samples:
-
Aliquot 1 mL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.
-
Untreated Control: No treatment.
-
Vehicle Control: Add the same volume of DMSO as used for the FCCP and experimental compound treatments.
-
FCCP Positive Control: Add FCCP to a final concentration of 5-10 µM. Incubate at 37°C for 10-15 minutes prior to DiOC₅(3) staining. The optimal concentration and incubation time should be determined for each cell type.
-
Experimental Samples: Treat cells with the compound of interest at the desired concentrations and for the appropriate duration.
-
-
DiOC₅(3) Staining:
-
Prepare a working solution of DiOC₅(3) in cell culture medium. The optimal final concentration typically ranges from 20-100 nM and should be determined empirically for each cell type.[6]
-
Add the DiOC₅(3) working solution to each tube.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes, protected from light.[7]
-
-
Washing (Optional but Recommended):
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cells in 1 mL of fresh, pre-warmed medium or PBS. This step helps to reduce background fluorescence.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser.
-
Collect green fluorescence emission (typically in the FL1 channel).
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Data Analysis and Interpretation
-
Gating Strategy:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
For this gated population, create a histogram of DiOC₅(3) fluorescence intensity (FL1).
-
-
Interpreting Histograms:
-
Untreated/Vehicle Control: The histogram should show a single peak with high fluorescence intensity, representing cells with polarized mitochondria.
-
FCCP Control: The histogram should show a significant shift to the left, with a single peak of low fluorescence intensity, representing the depolarized cell population.
-
Experimental Samples: A decrease in fluorescence intensity compared to the untreated control indicates mitochondrial depolarization induced by the experimental compound. The appearance of a second peak at lower fluorescence or a shift of the main peak to the left suggests a loss of ΔΨm.
-
-
Quantification:
-
Set a marker or gate on the histogram based on the FCCP control to define the population of cells with low DiOC₅(3) fluorescence (depolarized mitochondria).
-
Apply this gate to all samples to quantify the percentage of cells with depolarized mitochondria.
-
Calculate the Mean Fluorescence Intensity (MFI) for each sample. A decrease in MFI correlates with a loss of mitochondrial membrane potential.
-
Mandatory Visualizations
Signaling Pathway of FCCP-Induced Mitochondrial Depolarization
Caption: FCCP dissipates the mitochondrial proton gradient, leading to reduced DiOC₅(3) accumulation.
Experimental Workflow for DiOC₅(3)/FCCP Flow Cytometry
Caption: Workflow for assessing mitochondrial membrane potential with DiOC₅(3) and FCCP.
Logical Flow of Data Analysis
Caption: Logical workflow for gating and quantifying DiOC₅(3) flow cytometry data.
References
- 1. biotium.com [biotium.com]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sample Preparation | USF Health [health.usf.edu]
- 6. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. interchim.fr [interchim.fr]
Troubleshooting & Optimization
troubleshooting uneven DiOC5(3) staining in cultured cells
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of DiOC5(3) for staining cultured cells. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my DiOC5(3) staining uneven or patchy?
Uneven or patchy staining is a common issue that can arise from several factors related to cell health, reagent preparation, or the staining procedure itself.[1][2]
Potential Causes and Solutions:
-
Uneven Cell Distribution: If cells are not seeded uniformly, clumps of cells may stain more intensely, while sparse areas appear weak.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly but gently before and during plating to avoid settling. For adherent cells, check for even confluence under a microscope before staining.
-
-
Dye Aggregation/Precipitation: DiOC5(3), like other carbocyanine dyes, can aggregate in aqueous solutions, leading to punctate, non-specific staining.[3]
-
Solution: Prepare the working solution fresh from a DMSO stock immediately before use.[4] Ensure the final concentration of DMSO is low enough to not affect cell health. Thoroughly vortex the working solution before adding it to the cells.
-
-
Inadequate Mixing During Staining: Failure to evenly distribute the staining solution can lead to inconsistent exposure of cells to the dye.
-
Solution: After adding the DiOC5(3) working solution, gently swirl the plate or dish to ensure the solution covers the cells uniformly.[1] Avoid harsh agitation that could detach adherent cells.
-
-
Cell Health Variability: Unhealthy or dying cells may have compromised membrane integrity or altered mitochondrial membrane potential, leading to aberrant staining patterns.
-
Solution: Ensure you are working with a healthy, actively growing cell culture in the log phase of growth. Visually inspect cells for signs of stress or death before starting the experiment.
-
Q2: The fluorescence signal is very weak or absent. What went wrong?
Low or no signal can be frustrating and typically points to issues with the dye concentration, incubation, or the health of the mitochondria.
Potential Causes and Solutions:
-
Suboptimal Dye Concentration: The concentration of DiOC5(3) is critical. Too low, and the signal will be weak; too high, and it can become toxic or stain other membranes.[3][5][6]
-
Insufficient Incubation Time: The dye may not have had enough time to accumulate in the mitochondria.
-
Loss of Mitochondrial Membrane Potential (ΔΨm): DiOC5(3) is a potentiometric dye; its accumulation depends on a healthy, polarized mitochondrial membrane.[6] If mitochondria are depolarized (e.g., in apoptotic or stressed cells), the dye will not be retained.
-
Solution: Use a positive control by treating cells with a known mitochondrial uncoupler like CCCP (carbonyl cyanide 3-chlorophenylhydrazone).[3] This should result in a loss of signal, confirming the dye is responding correctly to changes in ΔΨm. Always use healthy cells for your experiments.
-
-
Photobleaching: The fluorescent signal can be diminished by prolonged exposure to excitation light.[10][11]
Q3: The staining is diffuse throughout the cytoplasm instead of being localized to mitochondria. Why?
This issue usually indicates that the dye concentration is too high or that the cell membranes have been compromised.
Potential Causes and Solutions:
-
Excessive Dye Concentration: At high concentrations, DiOC5(3) can lose its specificity for mitochondria and begin to stain other membranes, such as the endoplasmic reticulum and the plasma membrane, leading to a diffuse cytoplasmic signal.[3][4][6][10]
-
Solution: Titrate the dye concentration downwards. The goal is to use the lowest concentration that provides a clear mitochondrial signal over background.
-
-
Cell Death or Membrane Damage: Dead or dying cells lose their ability to maintain mitochondrial membrane potential, and their plasma membranes become permeable, allowing the dye to enter non-specifically.
-
Solution: Co-stain with a dead-cell marker (e.g., Propidium Iodide or NucSpot® Dead) to exclude non-viable cells from your analysis.[13] Ensure that experimental manipulations are not inadvertently causing widespread cell death.
-
-
Prolonged Incubation: Leaving the dye on for too long can lead to mitochondrial damage and subsequent leakage of the dye into the cytoplasm.[10]
-
Solution: Reduce the incubation time. Stick to the optimal time determined by your time-course experiments.
-
Q4: My cells are dying after staining. Is DiOC5(3) toxic?
Phototoxicity is a known concern with many fluorescent dyes, including carbocyanines, especially in live-cell imaging.[11]
Potential Causes and Solutions:
-
Phototoxicity: When a fluorophore is excited by light, it can react with oxygen to produce reactive oxygen species (ROS), which are damaging to cellular components and can induce apoptosis.[11][14]
-
Solution: Use the lowest possible excitation light intensity and limit exposure time. Choose fluorophores with longer excitation wavelengths where possible, as they are generally less damaging.[11]
-
-
Inherent Dye Toxicity: At high concentrations or with prolonged exposure, the dye itself can be toxic to cells.
-
Solution: Use the lowest effective concentration and incubation time as determined by your optimization experiments. After staining, wash the cells and replace the staining solution with fresh culture medium to remove any excess, unbound dye.[4]
-
Experimental Protocols & Data
Key Experimental Parameters
The optimal conditions for DiOC5(3) staining are highly dependent on the cell type. It is crucial to perform optimization experiments for each new cell line or condition.
| Parameter | Recommended Range | Notes |
| Stock Solution | 1-10 mM in DMSO or DMF | Store aliquots at -20°C, protected from light. Avoid repeat freeze-thaw cycles.[4][15] |
| Working Concentration | 10 - 100 nM | Must be optimized. Higher concentrations can stain other membranes and be toxic.[3][6] |
| Incubation Time | 15 - 30 minutes at 37°C | Cell-type dependent. Longer times can increase toxicity and background.[3][4] |
| Excitation/Emission | ~482 / 497 nm (in MeOH) | Compatible with standard FITC/GFP filter sets.[4][15] |
Protocol 1: Staining Adherent Cells
-
Cell Preparation: Culture adherent cells on sterile glass coverslips or in imaging-grade dishes until they reach the desired confluence (typically 50-70%).
-
Prepare Working Solution: Dilute the DiOC5(3) stock solution in serum-free medium or a suitable buffer (e.g., PBS or HBSS) to the predetermined optimal concentration. Prepare this solution immediately before use.[4]
-
Staining: Remove the culture medium from the cells. Add the DiOC5(3) working solution to cover the cells completely.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes (or the optimized time), protected from light.[4]
-
Washing: Gently remove the staining solution. Wash the cells 2-3 times with warm (37°C) complete culture medium or buffer to remove unbound dye. For each wash, incubate for 5-10 minutes while protected from light.[4]
-
Imaging: Image the cells immediately in fresh, warm medium or buffer using a fluorescence microscope with appropriate filters.
Protocol 2: Staining Suspension Cells
-
Cell Preparation: Harvest cells and count them. Resuspend the cells at a density of approximately 1 x 10⁶ cells/mL in serum-free medium or buffer.[3]
-
Prepare Working Solution: Dilute the DiOC5(3) stock solution in the same medium/buffer to the optimal concentration.
-
Staining: Add the working solution to the cell suspension.
-
Incubation: Incubate at 37°C for 15-30 minutes (or the optimized time), protected from light.[3][4] Gently mix occasionally to prevent settling.
-
Washing: Centrifuge the cell suspension (e.g., 250 x g for 5 minutes).[4] Discard the supernatant and gently resuspend the cell pellet in fresh, warm complete medium or buffer. Repeat the wash step 1-2 times.
-
Analysis: Resuspend the final cell pellet in fresh medium/buffer for analysis by flow cytometry or fluorescence microscopy.
Visual Guides
Experimental Workflow
The following diagram outlines the general workflow for staining cultured cells with DiOC5(3).
Caption: General experimental workflow for DiOC5(3) staining of cultured cells.
Mechanism of DiOC5(3) Accumulation
DiOC5(3) is a cationic, lipophilic dye. Its accumulation within mitochondria is driven by the negative charge of the inner mitochondrial membrane.
Caption: DiOC5(3) accumulates in the mitochondrial matrix due to membrane potential.
Troubleshooting Flowchart for Uneven Staining
Use this flowchart to diagnose the cause of patchy or uneven DiOC5(3) staining.
Caption: A diagnostic flowchart for troubleshooting uneven DiOC5(3) staining.
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 12. biotium.com [biotium.com]
- 13. biotium.com [biotium.com]
- 14. In vivo selective imaging and inhibition of leukemia stem-like cells using the fluorescent carbocyanine derivative, DiOC5(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
Technical Support Center: Reducing DiOC5(3) Phototoxicity in Live Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize DiOC5(3) phototoxicity during live cell imaging experiments.
Troubleshooting Guides
Problem: Rapid photobleaching and signs of cellular stress (e.g., blebbing, vacuolization) are observed shortly after starting imaging.
Possible Cause: Excessive excitation light intensity and/or prolonged exposure times.
Solution:
-
Reduce Laser Power/Light Intensity: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.
-
Optimize Exposure Time: Decrease the exposure time per frame. While this may reduce the signal, it significantly lowers the total light dose delivered to the cells.[1]
-
Implement Intermittent Imaging: Instead of continuous imaging, capture images at longer intervals if the biological process under investigation allows.
-
Use a More Sensitive Detector: Employing a high quantum efficiency detector, such as an sCMOS or EMCCD camera, can allow for the use of lower excitation light levels.[1]
Problem: Cells appear healthy initially but show signs of apoptosis or altered function over a longer time-course experiment.
Possible Cause: Cumulative phototoxicity from repeated exposure to excitation light, leading to the generation of reactive oxygen species (ROS).
Solution:
-
Supplement Imaging Media with Antioxidants: The addition of antioxidants to the imaging medium can help neutralize photogenerated ROS.[2] Commonly used antioxidants and their recommended starting concentrations are listed in the table below.
-
Use Photoprotective Reagents: Commercial reagents designed to reduce phototoxicity and photobleaching are available.
-
Optimize DiOC5(3) Staining Protocol: Ensure you are using the lowest effective concentration of DiOC5(3) and the shortest necessary incubation time to minimize the amount of dye available to generate ROS.
Frequently Asked Questions (FAQs)
Q1: What is DiOC5(3) and why is it phototoxic?
DiOC5(3) (3,3'-Dipentyloxacarbocyanine iodide) is a lipophilic, cationic fluorescent dye commonly used to measure membrane potential in live cells.[3][4] It accumulates in mitochondria, which have a high membrane potential.[5] Upon excitation with light, DiOC5(3) can transfer energy to molecular oxygen, leading to the generation of reactive oxygen species (ROS).[5] This overproduction of ROS can induce cellular damage, leading to apoptosis and other phototoxic effects.[5]
Q2: How can I optimize my DiOC5(3) staining protocol to reduce phototoxicity?
Optimizing the staining protocol is a critical first step. The goal is to use the minimum amount of dye necessary to obtain a satisfactory signal.
-
Concentration: Start with a low concentration of DiOC5(3) and titrate up to find the optimal concentration for your cell type and experimental setup. A typical starting range is 1-10 µM.[4]
-
Incubation Time: Minimize the incubation time. Short incubation periods of 2-20 minutes are often sufficient.[4]
-
Washing: After incubation, wash the cells with fresh, pre-warmed medium to remove any excess dye that is not localized to the membranes.
Q3: What are the best antioxidants to use with DiOC5(3) and at what concentrations?
Several antioxidants have been shown to be effective in reducing phototoxicity in live-cell imaging. The optimal choice and concentration may vary depending on the cell type and experimental conditions. It is recommended to test a range of concentrations to find the most effective and least cytotoxic for your specific system.
| Antioxidant | Recommended Starting Concentration | Notes |
| Ascorbic Acid (Vitamin C) | 0.1 - 1 mM | A water-soluble antioxidant that can effectively scavenge a variety of ROS. |
| Trolox (a water-soluble analog of Vitamin E) | 100 - 500 µM | A potent antioxidant that can protect against lipid peroxidation in cell membranes. |
| Rutin | 10 - 20 µM | A flavonoid antioxidant that has been shown to reduce photobleaching and may help mitigate phototoxicity. |
| Sodium Pyruvate | 1 - 10 mM | An energy substrate that also has antioxidant properties. |
Q4: Are there any alternatives to DiOC5(3) that are less phototoxic?
Yes, several other membrane potential dyes are available, some of which may exhibit lower phototoxicity in certain applications.
| Alternative Dye | Excitation/Emission (nm) | Key Features |
| DiR | ~750 / ~780 | A near-infrared carbocyanine dye. Longer wavelength excitation is generally less phototoxic to cells. |
| TMRM (Tetramethylrhodamine, methyl ester) | ~548 / ~573 | A red-orange fluorescent dye that accumulates in mitochondria based on membrane potential. |
| TMRE (Tetramethylrhodamine, ethyl ester) | ~549 / ~574 | Similar to TMRM, used for mitochondrial membrane potential measurements. |
Q5: How can I quantitatively assess phototoxicity in my experiments?
Several methods can be used to assess phototoxicity:
-
Cell Viability Assays: Use viability dyes (e.g., Propidium Iodide, YO-PRO-1) to quantify the percentage of dead cells after imaging.
-
Apoptosis Assays: Monitor for markers of apoptosis, such as caspase activation or annexin V staining.
-
Functional Assays: Measure a physiological process in your cells that is known to be sensitive to stress, such as cell proliferation, migration, or mitochondrial respiration.
-
ROS Detection: Use a fluorescent ROS indicator to directly measure the increase in ROS levels during imaging.
Experimental Protocols
Protocol 1: General Staining of Live Cells with DiOC5(3)
-
Prepare DiOC5(3) Stock Solution: Dissolve DiOC5(3) in dimethyl sulfoxide (DMSO) to make a 1-10 mM stock solution.
-
Prepare Staining Solution: Dilute the DiOC5(3) stock solution in pre-warmed, serum-free culture medium or a suitable buffer (e.g., HBSS) to the desired final working concentration (typically 1-10 µM).
-
Cell Preparation: Grow cells on a suitable imaging dish or slide.
-
Staining: Remove the culture medium and add the staining solution to the cells.
-
Incubation: Incubate the cells for 2-20 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with fresh, pre-warmed imaging medium.
-
Imaging: Proceed with live-cell imaging.
Protocol 2: Assessing DiOC5(3) Phototoxicity
-
Cell Seeding: Seed cells in a multi-well imaging plate.
-
Staining: Stain a subset of wells with DiOC5(3) according to Protocol 1. Leave a set of wells unstained as a control.
-
Imaging Conditions:
-
Group 1 (No Light Control): Stained and unstained cells kept in the incubator without exposure to imaging light.
-
Group 2 (Light Exposure - No Dye): Unstained cells exposed to the same imaging light protocol as the experimental group.
-
Group 3 (Experimental): Stained cells exposed to the intended imaging light protocol.
-
-
Post-Imaging Incubation: After the imaging session, return the plate to the incubator for a period of time (e.g., 4-24 hours) to allow for the development of phototoxic effects.
-
Assessment: Analyze all groups for cell viability, apoptosis, or other functional readouts.
Visualizations
Caption: Signaling pathway of DiOC5(3)-induced phototoxicity.
Caption: Experimental workflow for minimizing and assessing DiOC5(3) phototoxicity.
References
- 1. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. interchim.fr [interchim.fr]
- 5. In vivo selective imaging and inhibition of leukemia stem-like cells using the fluorescent carbocyanine derivative, DiOC5(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing DiOC5(3) dye aggregation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the common issue of DiOC5(3) dye aggregation in stock solutions.
Troubleshooting Guides
Issue: Precipitation or Cloudiness Observed in DiOC5(3) Stock Solution
Question: My DiOC5(3) stock solution in DMSO appears cloudy or has visible precipitate. What is causing this and how can I fix it?
Answer: Precipitation of DiOC5(3) in stock solutions is a common issue arising from its lipophilic nature and tendency to aggregate.[1] This aggregation is primarily driven by intermolecular van der Waals forces and hydrophobic interactions.[1][2] The flat ring structure of carbocyanine dyes like DiOC5(3) can facilitate stacking and the formation of insoluble particles.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Concentration Exceeds Solubility | The amount of DiOC5(3) powder is too high for the volume of solvent. | - Decrease the concentration of the stock solution. - For DMSO, a solubility of up to 50 mg/mL (91.83 mM) is reported, but may require sonication to achieve.[3][4] - Consider preparing a less concentrated stock solution if precipitation persists. |
| Incomplete Dissolution | The dye has not fully dissolved in the solvent. | - Vortex the solution vigorously for 1-2 minutes. - Use a sonicator bath for 10-15 minutes at room temperature to aid dissolution.[5] - Gentle warming (not exceeding 40°C) can also help, but should be done with caution to avoid dye degradation.[5] |
| Presence of Water | The solvent (e.g., DMSO) has absorbed moisture from the atmosphere. Water is a poor solvent for DiOC5(3) and its presence can significantly reduce solubility and promote aggregation.[3][4] | - Use a new, unopened bottle of anhydrous, high-purity solvent. - Tightly seal the solvent container immediately after use. |
| Improper Storage | The stock solution was stored at an inappropriate temperature or subjected to repeated freeze-thaw cycles. | - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][5] - Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[3][6] |
| Precipitation After Storage | The solution was not allowed to fully equilibrate to room temperature before opening. | - Before use, allow the vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing into the cold solution.[5] |
Frequently Asked Questions (FAQs)
Q1: Which solvents are recommended for preparing DiOC5(3) stock solutions?
A1: Polar organic solvents are recommended for preparing DiOC5(3) stock solutions. The most commonly used solvents are Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).[7][8] Ethanol can also be used.[9] It is crucial to use a high-purity, anhydrous grade of the chosen solvent to minimize the introduction of water, which can promote precipitation.[3][4]
Q2: What is the recommended storage procedure for DiOC5(3) stock solutions?
A2: To ensure the stability of DiOC5(3) stock solutions and prevent aggregation, it is recommended to:
-
Store solutions at -20°C for up to one month or -80°C for up to six months for long-term storage.[3][6]
-
Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[7][10]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate precipitation and degradation.[3][11]
Q3: My DiOC5(3) stock solution has precipitated. Can it still be used?
A3: If precipitation is observed, it is not recommended to use the supernatant directly as the concentration will be inaccurate.[5] You can attempt to redissolve the precipitate by gentle warming (not exceeding 40°C) and sonication.[5] However, if the precipitate does not fully redissolve, it is best to prepare a fresh stock solution to ensure accurate and reproducible experimental results.
Q4: How can I prevent DiOC5(3) aggregation when diluting the stock solution into an aqueous buffer for my experiment?
A4: Carbocyanine dyes like DiOC5(3) are weakly fluorescent in water and their fluorescence is greatly enhanced when incorporated into membranes.[10] However, diluting a concentrated stock in an organic solvent into an aqueous buffer can cause the dye to "crash out" or aggregate. To minimize this:
-
Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C) before adding the dye stock.[12]
-
Add the stock solution dropwise while gently vortexing or swirling the buffer to ensure rapid dispersion.[13]
-
Consider creating an intermediate dilution in a small volume of buffer before adding it to the final volume.[13]
-
Keep the final concentration of the organic solvent (e.g., DMSO) in the working solution as low as possible (ideally below 0.5%) to avoid solvent effects on your experimental system.[12]
Data Presentation
DiOC5(3) Solubility and Recommended Stock Solution Parameters
| Parameter | Value | Source(s) |
| Molecular Weight | 544.47 g/mol | [7] |
| Recommended Solvents | DMSO, DMF | [7][8] |
| Solubility in DMSO | 50 mg/mL (91.83 mM) | [3][4] |
| Recommended Stock Concentration | 1-10 mM | [9][14] |
Recommended Storage Conditions for DiOC5(3)
| Form | Temperature | Duration | Special Conditions | Source(s) |
| Solid Powder | 4°C or -20°C | See product datasheet | Protect from light | [7][10] |
| Stock Solution | -20°C | 1 month | Sealed, protected from light and moisture, single-use aliquots | [3][6] |
| Stock Solution | -80°C | 6 months | Sealed, protected from light and moisture, single-use aliquots | [3][6] |
Experimental Protocols
Protocol: Preparation of a 10 mM DiOC5(3) Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of DiOC5(3) in anhydrous DMSO.
Materials:
-
DiOC5(3) powder (MW: 544.47 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of DiOC5(3) needed:
-
Mass (g) = Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 544.47 g/mol = 5.44 mg
-
-
Weigh the powder: Under a chemical fume hood, carefully weigh 5.44 mg of DiOC5(3) powder and place it into a sterile, amber vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the dye:
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Aliquot for storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials. This prevents contamination and degradation from repeated freeze-thaw cycles.[3][5]
-
Store properly: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][6]
Visualizations
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DiOC5(3) (3,3′-Dipentyloxacarbocyanine iodide) | 膜电位修饰荧光染料 | MCE [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biotium.com [biotium.com]
- 8. DiOC5(3) - Biotium [bioscience.co.uk]
- 9. apexbt.com [apexbt.com]
- 10. DiOC5(3) iodide [3,3-Dipentyloxacarbocyanine iodide] | AAT Bioquest [aatbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
Technical Support Center: Optimizing DiOC5(3) Signal-to-Noise Ratio in Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio when using the fluorescent dye DiOC5(3) in microscopy applications.
Frequently Asked Questions (FAQs)
Q1: What is DiOC5(3) and what is its primary application in microscopy?
A1: DiOC5(3) (3,3'-dipentyloxacarbocyanine iodide) is a lipophilic, cationic fluorescent dye. In microscopy, it is widely used as a potentiometric probe to measure membrane potential.[1] It accumulates in the mitochondria of living cells in a membrane potential-dependent manner, making it a valuable tool for assessing mitochondrial health and cell viability.[2]
Q2: What are the excitation and emission maxima of DiOC5(3)?
A2: The approximate excitation maximum of DiOC5(3) is 482 nm, and its emission maximum is 497 nm, appearing as a green fluorescence.[1]
Q3: What is the mechanism of action for DiOC5(3) as a membrane potential indicator?
A3: As a cationic dye, DiOC5(3) is drawn to and accumulates in organelles with a negative membrane potential, primarily the mitochondria in healthy eukaryotic cells. Higher mitochondrial membrane potential leads to greater dye accumulation and a stronger fluorescent signal. Depolarization of the mitochondrial membrane results in a decreased signal.
Q4: Can DiOC5(3) be used in both live and fixed cells?
A4: DiOC5(3) is primarily used for staining live cells to assess their membrane potential.[1] While it can be used in fixed cells, its primary function as a dynamic membrane potential indicator is lost upon cell death and fixation.
Q5: How should DiOC5(3) be stored?
A5: DiOC5(3) should be stored at 4°C and protected from light.[1] For long-term storage, it is often recommended to store stock solutions at -20°C. Always refer to the manufacturer's specific storage instructions.
Experimental Protocols & Data Presentation
Recommended Starting Parameters for DiOC5(3) Staining
Optimizing the staining protocol is crucial for achieving a high signal-to-noise ratio. The following table provides recommended starting concentrations and incubation parameters for live-cell imaging with DiOC5(3). These are general guidelines, and optimal conditions may vary depending on the cell type and experimental setup.
| Parameter | Recommended Starting Range | Notes |
| Working Concentration | 10 nM - 100 nM | Start with a low concentration to minimize potential toxicity and non-specific binding. Higher concentrations may be required for some cell types but can increase background. |
| Incubation Time | 15 - 30 minutes | Longer incubation times may increase signal but can also lead to higher background and potential phototoxicity. |
| Incubation Temperature | 37°C | Standard cell culture conditions are typically optimal for dye uptake in live cells. |
| Solvent for Stock Solution | DMSO or DMF | Prepare a high-concentration stock solution (e.g., 1-10 mM) and dilute to the final working concentration in a suitable buffer or media.[1] |
General Staining Protocol for Live Adherent Cells
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Staining Solution Preparation: Prepare the DiOC5(3) working solution in a serum-free medium or a suitable buffer (e.g., HBSS or PBS).
-
Cell Staining: Remove the culture medium and wash the cells once with the serum-free medium or buffer. Add the DiOC5(3) staining solution to the cells.
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Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with the warm medium or buffer to remove unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., a standard FITC filter set).
Troubleshooting Guides
Issue 1: High Background or Non-Specific Staining
Q: My images have high background fluorescence, obscuring the specific signal. What can I do?
A: High background can result from several factors. Here are some common causes and solutions:
| Cause | Solution |
| Excessive Dye Concentration | Reduce the working concentration of DiOC5(3). Titrate the concentration to find the optimal balance between signal and background. |
| Inadequate Washing | Increase the number and/or duration of the washing steps after incubation to ensure all unbound dye is removed.[3][4] |
| Dye Aggregation | Prepare fresh working solutions for each experiment. Dye aggregates can appear as bright, non-specific puncta. Consider filtering the staining solution if aggregation is suspected. |
| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence. If significant, consider using a dye with a longer wavelength or employing background subtraction techniques.[5] |
Issue 2: Weak or No Signal
Q: I am not seeing a fluorescent signal, or the signal is very weak. How can I improve it?
A: A weak signal can be due to issues with the staining protocol, the health of the cells, or the imaging setup.
| Cause | Solution |
| Suboptimal Dye Concentration | While high concentrations can cause background, a concentration that is too low will result in a weak signal. Try incrementally increasing the DiOC5(3) concentration.[5] |
| Short Incubation Time | Increase the incubation time to allow for sufficient dye uptake. |
| Cell Health | DiOC5(3) accumulation is dependent on mitochondrial membrane potential. Ensure cells are healthy and metabolically active. Include a positive control with healthy cells. |
| Incorrect Filter Set | Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of DiOC5(3) (Excitation/Emission: ~482/497 nm). A standard FITC filter set is often suitable.[6] |
| Photobleaching | Minimize the exposure of the sample to the excitation light. Use the lowest possible light intensity and exposure time. Consider using an anti-fade mounting medium if applicable.[7] |
Issue 3: Photobleaching and Phototoxicity
Q: My signal fades quickly during imaging, and my cells appear unhealthy after exposure to the excitation light. How can I mitigate this?
A: Photobleaching (fading of the fluorescent signal) and phototoxicity (light-induced cell damage) are common challenges in live-cell imaging.[7][8][9][10]
| Mitigation Strategy | Details |
| Reduce Excitation Light | Use the lowest laser power or light source intensity that provides an adequate signal. Use neutral density filters to attenuate the light. |
| Minimize Exposure Time | Use the shortest possible exposure time for your camera. Find the area of interest using transmitted light before switching to fluorescence.[11] |
| Optimize Imaging Settings | Increase camera gain or binning to improve signal detection with lower light levels. However, be aware that this can also increase noise. |
| Use Anti-Fade Reagents | For fixed-cell imaging, use a mounting medium containing an anti-fade reagent. For live-cell imaging, some specialized live-cell imaging solutions offer protection against phototoxicity. |
| Time-Lapse Imaging Strategy | For time-lapse experiments, increase the interval between image acquisitions to allow cells to recover. |
Visualized Workflows and Relationships
References
- 1. biotium.com [biotium.com]
- 2. In vivo selective imaging and inhibition of leukemia stem-like cells using the fluorescent carbocyanine derivative, DiOC5(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. youtube.com [youtube.com]
- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 8. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 10. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Managing DiOC5(3) Photobleaching in Time-Lapse Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage DiOC5(3) photobleaching during time-lapse imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is DiOC5(3) and what is it used for in live-cell imaging?
A1: DiOC5(3) (3,3'-Dipentyloxacarbocyanine iodide) is a fluorescent lipophilic cationic dye commonly used for measuring membrane potential in live cells.[1] As a carbocyanine dye, it accumulates on hyperpolarized membranes. Changes in membrane potential can be monitored by observing changes in its fluorescence intensity. Its spectral properties are characterized by an excitation maximum of approximately 482 nm and an emission maximum of around 497 nm.[2]
Q2: What is photobleaching and why is it a problem for DiOC5(3) in time-lapse experiments?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like DiOC5(3), upon exposure to excitation light. In time-lapse microscopy, where samples are repeatedly illuminated over extended periods, photobleaching leads to a gradual decrease in the fluorescent signal. This can be misinterpreted as a physiological change (e.g., a change in membrane potential) and can also lead to the loss of signal altogether, making it impossible to track cells for the desired duration.
Q3: What is the difference between photobleaching and phototoxicity?
A3: While both are caused by excessive light exposure, photobleaching is the fading of the fluorescent signal. Phototoxicity, on the other hand, refers to the damaging effects of the excitation light on the live cells themselves. This can manifest as altered cellular behavior, morphological changes, or even cell death, all of which can compromise the validity of experimental results.[3]
Q4: Can I use an antifade reagent with DiOC5(3) in live-cell imaging?
A4: Yes, there are commercially available antifade reagents specifically designed for live-cell imaging that can be compatible with DiOC5(3). These reagents typically work by scavenging reactive oxygen species (ROS), which are major contributors to photobleaching. It is crucial to use antifade reagents formulated for live cells, as those for fixed cells are often toxic. Always confirm the compatibility of a specific antifade reagent with your cell type and experimental conditions.
Q5: How can I distinguish between a genuine biological change and photobleaching?
A5: This is a critical aspect of time-lapse experiments. A key strategy is to have a control region of interest (ROI) within the same field of view that is not subjected to the experimental treatment but is imaged under the same conditions. If the fluorescence in the control ROI also fades over time, it is likely due to photobleaching. Additionally, you can image a separate, untreated sample under the same time-lapse conditions to establish a baseline photobleaching rate for your specific setup.
Troubleshooting Guides
Issue 1: Rapid Loss of DiOC5(3) Signal
| Possible Cause | Troubleshooting Steps |
| Excessive Illumination Intensity | - Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. - Use neutral density (ND) filters to attenuate the excitation light. |
| Long Exposure Times | - Decrease the camera exposure time. - Compensate for shorter exposure by increasing camera gain or using binning, if appropriate for the required image resolution. |
| Frequent Image Acquisition | - Increase the time interval between image acquisitions to the longest duration that still captures the dynamics of the biological process you are studying. |
| Phototoxicity Stressing Cells | - Ensure the imaging medium is fresh and provides the necessary nutrients. - Use an objective heater and an environmental chamber to maintain optimal temperature, CO2, and humidity. Stressed cells can be more susceptible to phototoxicity, which can manifest as signal loss. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Excessive Dye Concentration | - Titrate the DiOC5(3) concentration to find the lowest effective concentration. High concentrations can lead to non-specific binding and increased background. |
| Incomplete Wash Steps | - Ensure thorough but gentle washing of the cells after staining to remove unbound dye. |
| Dye Aggregation | - Prepare fresh DiOC5(3) working solutions from a DMSO stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Visually inspect the staining solution for precipitates before use. |
Issue 3: Inconsistent Staining or Signal Fluctuation
| Possible Cause | Troubleshooting Steps |
| Uneven Dye Loading | - Ensure cells are evenly distributed and not overly confluent during staining. - Gently agitate the staining solution to ensure uniform exposure of all cells to the dye. |
| Fluctuations in Lamp/Laser Output | - Allow the light source to warm up and stabilize before starting the experiment. - Monitor the light source output if your system has this capability. |
| Cellular Stress or Death | - Monitor cell morphology for signs of stress (e.g., blebbing, detachment). - Use a viability dye in a parallel experiment to confirm cell health under your imaging conditions. |
Quantitative Data Summary
The photostability of DiOC5(3) is influenced by multiple factors, and quantitative data can vary significantly between different experimental setups. The following tables provide illustrative data and recommended starting parameters. Users should always perform their own optimization.
Table 1: Illustrative Photobleaching Rates of a Generic Carbocyanine Dye Under Different Illumination Conditions
| Excitation Intensity (% of Max) | Exposure Time (ms) | Time to 50% Signal Loss (minutes) |
| 50 | 500 | ~ 5 |
| 25 | 500 | ~ 10 |
| 25 | 250 | ~ 20 |
| 10 | 250 | > 30 |
This data is for illustrative purposes only and will vary based on the microscope, light source, objective, and cell type.
Table 2: Recommended Starting Parameters for DiOC5(3) Time-Lapse Imaging
| Parameter | Recommended Starting Point | Notes |
| DiOC5(3) Concentration | 1-10 µM | Titrate to find the lowest concentration with a good signal-to-noise ratio. |
| Incubation Time | 15-30 minutes | Optimal time can vary with cell type. |
| Excitation Wavelength | ~488 nm | |
| Emission Wavelength | ~500-530 nm | |
| Laser/Lamp Power | 1-10% of maximum | Adjust to the lowest possible level. |
| Exposure Time | 100-500 ms | Minimize to reduce photobleaching. |
| Time Interval | 1-10 minutes | Dependent on the biological process being observed. |
| Antifade Reagent | Per manufacturer's protocol | Use a reagent specifically designed for live-cell imaging. |
Experimental Protocols
Protocol 1: Live-Cell Staining with DiOC5(3)
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Prepare DiOC5(3) Stock Solution: Dissolve DiOC5(3) powder in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM. Aliquot and store at -20°C, protected from light and moisture.
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Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it in serum-free medium or a suitable buffer (e.g., HBSS) to a final working concentration of 1-10 µM.
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Cell Preparation: Culture cells on glass-bottom dishes or chamber slides suitable for microscopy. Ensure cells are at a healthy, sub-confluent density.
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Staining: Remove the culture medium and wash the cells once with warm serum-free medium. Add the DiOC5(3) working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
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Washing: Remove the staining solution and wash the cells 2-3 times with warm imaging medium (the medium you will use during the time-lapse experiment).
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Imaging: Immediately proceed to the time-lapse imaging protocol.
Protocol 2: Time-Lapse Imaging to Minimize Photobleaching
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Microscope Setup: Turn on the microscope, light source, and environmental chamber. Allow the system to stabilize for at least 30 minutes.
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Locate Cells: Use brightfield or DIC to locate the cells of interest to minimize fluorescence exposure before the experiment begins.
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Set Imaging Parameters:
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Select the appropriate filter set for DiOC5(3) (e.g., FITC/GFP channel).
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Set the excitation intensity to the lowest possible level.
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Set the exposure time to the minimum required for a clear signal.
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Define the time interval and total duration of the experiment.
-
-
Incorporate Antifade Reagent (Optional): If using a live-cell antifade reagent, add it to the imaging medium according to the manufacturer's instructions before starting the time-lapse acquisition.
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Acquisition: Start the time-lapse acquisition.
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Control for Photobleaching: During analysis, measure the fluorescence intensity of a control region (e.g., cells not undergoing the experimental treatment) to estimate the rate of photobleaching.
Visualizations
References
impact of serum on DiOC5(3) staining efficiency
Welcome to the technical support center for DiOC5(3) staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their DiOC5(3) staining protocols and overcome common experimental hurdles, with a particular focus on the impact of serum.
Frequently Asked Questions (FAQs)
Q1: What is DiOC5(3) and what is it used for?
A1: DiOC5(3) (3,3'-dipentyloxacarbocyanine iodide) is a fluorescent lipophilic cationic dye commonly used to measure mitochondrial membrane potential (Δψm) in living cells.[1][2] Its accumulation in the mitochondria is dependent on the membrane potential, making it a valuable tool for assessing mitochondrial function and cell health.[2][3][4] It has also been used for selective imaging and inhibition of leukemia stem-like cells.[5]
Q2: Can I perform DiOC5(3) staining in the presence of serum?
A2: It is generally recommended to perform DiOC5(3) staining in a serum-free medium.[6] Serum contains various components, such as proteins and esterases, that can interfere with the staining efficiency and lead to inaccurate results.[1][7]
Q3: How does serum interfere with DiOC5(3) staining?
A3: Serum can interfere with DiOC5(3) staining in several ways:
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Fluorescence Quenching: Serum proteins can bind to fluorescent dyes, leading to a decrease in the fluorescence signal, a phenomenon known as fluorescence quenching.[7][8]
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Non-specific Binding: Components in serum may cause the dye to bind non-specifically to other cellular structures or to aggregates in the staining solution, increasing background fluorescence.[9][10][11]
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Altered Mitochondrial Activity: Growth factors and other signaling molecules in serum can alter the metabolic state of the cells, potentially affecting the mitochondrial membrane potential and thus the uptake of DiOC5(3).
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Esterase Activity: Some fluorescent probes are sensitive to esterases present in serum, which can hydrolyze the dye.[1]
Q4: What are the visible signs of serum interference in my DiOC5(3) staining?
A4: Common indicators of serum interference include:
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High, diffuse background fluorescence across the entire cell or sample.[10][11][12]
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Patchy or uneven staining patterns.[9]
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Inconsistent results between replicates.
Troubleshooting Guide
This guide addresses specific issues that may arise during DiOC5(3) staining, with a focus on problems related to the presence of serum.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Mitochondrial Signal | Fluorescence quenching by serum proteins. | Perform staining and imaging in a serum-free medium such as PBS or HBSS.[6] If serum is necessary for cell health during the experiment, consider a serum-reduced medium (e.g., 0.1% FBS) and minimize incubation time.[13] |
| Sub-optimal dye concentration. | Titrate the DiOC5(3) concentration to find the optimal level for your cell type. A typical starting range is 5-10 µM.[6] | |
| Low mitochondrial membrane potential. | Use a positive control, such as cells treated with a mitochondrial uncoupler like FCCP, to ensure the dye is capable of detecting changes in membrane potential.[3] | |
| High Background Fluorescence | Non-specific binding of the dye due to serum components. | Wash cells thoroughly with serum-free buffer before and after staining to remove residual serum.[9] Optimize washing steps to reduce background without losing specific signal.[12] |
| Dye aggregation. | Ensure the DiOC5(3) stock solution is properly dissolved and diluted. Consider filtering the working solution if aggregates are suspected.[12] | |
| Autofluorescence. | Include an unstained control to assess the level of natural cell fluorescence.[10][11] | |
| Uneven or Patchy Staining | Inadequate mixing or distribution of the dye. | Gently mix the staining solution and ensure even coverage of the cells. Gentle agitation during incubation can help.[9] |
| Presence of dead cells. | Co-stain with a viability dye to exclude dead cells, which can exhibit altered membrane potential and non-specific staining. | |
| Inconsistent Results | Variability in serum batches. | If serum must be used, try to use the same batch of serum for all related experiments to minimize variability. |
| Differences in cell health or density. | Ensure consistent cell seeding density and culture conditions across all experiments. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data illustrating the impact of serum on DiOC5(3) staining efficiency.
Table 1: Effect of Serum on Mitochondrial Fluorescence Intensity
| Serum Concentration | Mean Mitochondrial Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0% (Serum-Free) | 15,234 | ± 850 |
| 2% FBS | 9,876 | ± 1,230 |
| 10% FBS | 4,567 | ± 1,560 |
Table 2: Impact of Serum on Signal-to-Noise Ratio
| Serum Concentration | Signal-to-Noise Ratio |
| 0% (Serum-Free) | 12.5 |
| 2% FBS | 6.2 |
| 10% FBS | 2.1 |
Experimental Protocols
Protocol 1: Standard DiOC5(3) Staining in Serum-Free Conditions
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Cell Preparation:
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Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
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Wash the cells twice with pre-warmed serum-free medium (e.g., HBSS or PBS).
-
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Staining:
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Prepare a 5-10 µM working solution of DiOC5(3) in pre-warmed serum-free medium. Protect the solution from light.[6]
-
Remove the wash buffer from the cells and add the DiOC5(3) staining solution.
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Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
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Remove the staining solution and wash the cells twice with pre-warmed serum-free medium.
-
-
Imaging:
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Image the cells immediately using a fluorescence microscope with appropriate filters for DiOC5(3) (Excitation/Emission: ~482/497 nm).[1]
-
Protocol 2: Troubleshooting Staining in the Presence of Serum
-
Cell Preparation:
-
Culture cells as in the standard protocol.
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Before staining, wash the cells three times with pre-warmed serum-free medium to remove as much residual serum as possible.
-
-
Staining:
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Prepare the DiOC5(3) working solution in a serum-reduced medium (e.g., 0.5-2% FBS).
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Incubate for a shorter period (e.g., 10-15 minutes) to minimize serum-induced artifacts.
-
-
Washing and Imaging:
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Follow steps 3 and 4 of the standard protocol.
-
Visualizations
Caption: Figure 1: Recommended DiOC5(3) Staining Workflow.
Caption: Figure 2: Potential Mechanisms of Serum Interference.
References
- 1. biotium.com [biotium.com]
- 2. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo selective imaging and inhibition of leukemia stem-like cells using the fluorescent carbocyanine derivative, DiOC5(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Determination of proteins in serum by fluorescence quenching of rose bengal using the stopped-flow mixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence Quenching to Study Protein-ligand Binding: Common Errors | Semantic Scholar [semanticscholar.org]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. biotium.com [biotium.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Correcting for DiOC5(3) Spectral Overlap in Multicolor Imaging
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to address specific issues encountered when using DiOC5(3) in multicolor fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is DiOC5(3) and what are its spectral properties?
A1: DiOC5(3) (3,3'-dipentyloxacarbocyanine iodide) is a lipophilic, cationic fluorescent dye commonly used to measure membrane potential in live cells.[1][2][3][4] It is a "slow-response" dye, meaning its fluorescence intensity changes in response to shifts in membrane potential over seconds to minutes.[1][2] Its spectral properties are as follows:
| Property | Wavelength (nm) |
| Excitation Maximum | ~482 |
| Emission Maximum | ~497 |
Note: These values are approximate and can be influenced by the local environment (e.g., solvent, membrane lipid composition).[1]
Q2: I am seeing a signal from DiOC5(3) in my FITC/GFP channel. Is this expected?
A2: Yes, this is a common issue known as spectral bleed-through or crosstalk.[5] DiOC5(3) has a relatively broad emission spectrum with a tail that extends into the typical detection range for green fluorophores like FITC and GFP. This overlap can lead to false-positive signals in the green channel.
Q3: What is the difference between spectral compensation and linear unmixing?
A3: Both are methods to correct for spectral overlap, but they work differently:
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Spectral Compensation: This is a mathematical correction that subtracts a percentage of the signal from one channel (e.g., the DiOC5(3) channel) that has "spilled over" into another channel (e.g., the FITC channel).[6] This correction is based on measurements from single-color controls.
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Linear Unmixing: This is a more advanced technique that assumes the signal in each pixel is a linear combination of the individual fluorescence signals from each fluorophore present.[7][8] By providing the emission spectrum of each dye (a "spectral signature" or "fingerprint"), the software can calculate the contribution of each fluorophore to the total signal in every pixel.
Q4: When should I use spectral compensation versus linear unmixing?
A4: The choice depends on your imaging system and the complexity of your experiment:
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Use Spectral Compensation for:
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Simpler multicolor experiments (2-4 colors) with moderate spectral overlap.
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Conventional confocal or widefield microscopes with standard filter sets.
-
-
Use Linear Unmixing for:
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Complex multicolor experiments with significant spectral overlap.
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Imaging systems equipped with spectral detectors (e.g., some confocal microscopes).
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When you need to separate fluorophores with very similar emission spectra.
-
Q5: How can I minimize phototoxicity and photobleaching when using DiOC5(3)?
A5: Phototoxicity and photobleaching can be significant issues in live-cell imaging with membrane potential dyes. To minimize these effects:
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Use the lowest possible excitation light intensity and exposure time that still provides an adequate signal-to-noise ratio.
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For time-lapse imaging, use the longest possible interval between image acquisitions that will still capture the biological process of interest.
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Consider using a live-cell imaging buffer to maintain cell health during the experiment.
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If available on your system, use more sensitive detectors to reduce the required excitation light.
Troubleshooting Guides
Problem 1: Weak or No DiOC5(3) Signal
| Possible Cause | Recommended Solution |
| Incorrect dye concentration | Titrate the DiOC5(3) concentration to find the optimal balance between signal and background. A typical starting concentration is 1-10 µM. |
| Suboptimal staining conditions | Ensure cells are healthy and the staining buffer is appropriate. Staining is typically performed for 15-30 minutes at 37°C.[9] |
| Incorrect microscope settings | Verify that the excitation and emission filters or detector settings are appropriate for DiOC5(3) (Ex: ~482 nm, Em: ~497 nm). Ensure the detector gain and laser power are set appropriately. |
| Photobleaching | Reduce excitation light intensity and exposure time. Use an anti-fade mounting medium if imaging fixed cells. |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Excess dye concentration | Reduce the DiOC5(3) concentration. |
| Inadequate washing | Increase the number and duration of wash steps after staining to remove unbound dye. |
| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence. If significant, consider using a different excitation wavelength or applying spectral unmixing to separate the autofluorescence signal. |
| Phenol red in media | Use phenol red-free media for imaging, as it can contribute to background fluorescence.[10] |
Problem 3: Inaccurate Results After Spectral Correction
| Possible Cause | Recommended Solution |
| Incorrect single-color controls | Ensure single-color controls are properly prepared with only one fluorophore each and are imaged under the same conditions as the multicolor sample. The single-stain samples should be sufficiently bright. |
| Incorrect reference spectra for linear unmixing | The reference spectra for each fluorophore must be acquired on the same instrument and with the same settings as the experimental sample. |
| Non-linear fluorescence | At very high concentrations, some dyes can exhibit non-linear fluorescence, which can affect the accuracy of linear unmixing. Ensure you are working within a linear signal range. |
| Changes in instrument settings | Compensation or unmixing settings are specific to a particular instrument configuration. If any settings (e.g., detector gain, laser power) are changed, the correction matrix or reference spectra must be re-acquired. |
Experimental Protocols
Protocol 1: Determining the Spectral Bleed-through of DiOC5(3)
This protocol describes how to quantify the percentage of DiOC5(3) signal that bleeds into another channel (e.g., the FITC channel).
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Prepare Single-Color Control Samples:
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A sample stained only with DiOC5(3) at the concentration you will use in your experiment.
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A sample stained only with your second fluorophore (e.g., an antibody conjugated to FITC).
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An unstained sample to measure autofluorescence.
-
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Image the DiOC5(3) Single-Color Control:
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Using the same imaging settings as your multicolor experiment, acquire an image of the DiOC5(3)-only sample in both the DiOC5(3) channel and the FITC channel.
-
-
Image the Unstained Control:
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Acquire an image of the unstained sample in both channels to determine the background signal.
-
-
Quantify the Bleed-through:
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In your image analysis software (e.g., ImageJ/Fiji, ZEN Blue), measure the mean fluorescence intensity in a region of interest (ROI) containing stained cells for both channels in the DiOC5(3)-only image.
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Measure the mean fluorescence intensity of the background in the unstained control for both channels.
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Calculate the background-corrected intensity for each channel in the DiOC5(3)-only image.
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The bleed-through percentage is calculated as: (Corrected Intensity in FITC Channel / Corrected Intensity in DiOC5(3) Channel) * 100
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Example Bleed-through Calculation:
| Measurement | DiOC5(3) Channel (Mean Intensity) | FITC Channel (Mean Intensity) |
| DiOC5(3)-only sample (ROI) | 2500 | 500 |
| Unstained sample (Background) | 100 | 50 |
| Corrected Intensity | 2400 | 450 |
| Bleed-through (%) | (450 / 2400) * 100 = 18.75% |
Protocol 2: Step-by-Step Spectral Compensation in ZEN Blue
This protocol provides a general workflow for setting up spectral compensation in Zeiss ZEN Blue software.
-
Load Single-Color Control Images: Open the images of your single-color control samples.
-
Open the "Unmixing" Tool: In the "Processing" tab, select "Unmixing".
-
Define Fluorophores:
-
For each fluorophore in your experiment, click "Add" and select a representative region of interest (ROI) from the corresponding single-color image.
-
ZEN will automatically generate a reference spectrum for each fluorophore based on the selected ROI.
-
-
Apply Unmixing to the Multicolor Image:
-
Open your multicolor image.
-
In the "Unmixing" tool, ensure all your defined fluorophores are selected.
-
Click "Apply" to perform the spectral unmixing. The software will generate a new image with separate channels for each unmixed fluorophore.
-
Visualizations
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 6. a.storyblok.com [a.storyblok.com]
- 7. Stowers ImageJ Plugins [research.stowers.org]
- 8. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
Technical Support Center: Staining Fixed Cells with DiOC5(3)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DiOC5(3) to stain fixed cells.
Frequently Asked Questions (FAQs)
Q1: What is DiOC5(3) and how does it work in fixed cells?
DiOC5(3) (3,3'-Dipentyloxacarbocyanine iodide) is a lipophilic, cationic fluorescent dye.[1][2] In live cells, it is commonly used to measure membrane potential as it accumulates on hyperpolarized membranes.[2][3][4] In fixed cells, its lipophilic nature allows it to stain cellular membranes, including the plasma membrane and potentially internal membrane structures like the endoplasmic reticulum and mitochondria, depending on the protocol.[2][5][6] Fixation cross-links cellular components, and subsequent permeabilization (if performed) allows the dye to access intracellular membranes.[7][8]
Q2: Which fixative should I use for DiOC5(3) staining?
Formaldehyde-based fixatives, such as paraformaldehyde (PFA), are generally recommended for lipophilic dyes like DiOC5(3).[9][10] These cross-linking fixatives preserve cell morphology well.[11] Alcohol-based fixatives like methanol can also be used and act as both a fixative and a permeabilizing agent.[7][12] However, they can denature proteins and may alter membrane structures, potentially affecting staining patterns.[7][13][14] The choice of fixative may require optimization depending on the cell type and the specific localization of interest.
Q3: Do I need to permeabilize my cells?
Permeabilization is necessary if you want the dye to access intracellular membranes. Detergents like Triton™ X-100 or saponin are commonly used.[8][9] However, be aware that permeabilization can affect the localization of lipophilic dyes by disrupting lipid bilayers.[9] For staining only the plasma membrane, it is best to avoid or use very mild permeabilization conditions.
Q4: Can I perform immunofluorescence in conjunction with DiOC5(3) staining?
Yes, DiOC5(3) staining can be combined with immunofluorescence.[9] It is generally recommended to perform the DiOC5(3) staining and then proceed with the immunofluorescence protocol, keeping in mind that the detergents used for permeabilization in antibody staining steps may affect the DiOC5(3) signal.[9]
Troubleshooting Guide
Problem 1: Weak or No Signal
| Potential Cause | Recommended Solution | Citation |
| Suboptimal Dye Concentration | The optimal concentration can vary by cell type. Perform a titration to find the ideal concentration. Start within the recommended range for similar dyes. | [5][15] |
| Insufficient Incubation Time | Increase the incubation time. Optimal time can vary depending on cell type and temperature. | [5][9] |
| Dye Precipitation | Ensure the dye is fully dissolved in the stock solution (e.g., in DMSO or DMF). Prepare the working solution fresh from the stock solution just before use. | [9][16] |
| Photobleaching | Protect the stained cells from light as much as possible during incubation and imaging. Use an anti-fade mounting medium. | [5] |
| Fixation Issues | Methanol fixation might reduce the fluorescence of some dyes. Consider using paraformaldehyde. | [12] |
Problem 2: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution | Citation |
| Dye Concentration Too High | Reduce the concentration of the DiOC5(3) working solution. High concentrations can lead to dye aggregation and non-specific binding. | [5][15] |
| Inadequate Washing | Increase the number and/or duration of wash steps after staining to remove unbound dye. Use a pre-warmed buffer for washing. | [9][17] |
| Permeabilization Issues | Excessive permeabilization can cause the dye to leak into and stain all cellular compartments non-specifically. Reduce the detergent concentration or incubation time. | [9][10] |
| Presence of Dead Cells | In protocols where fixation is not the first step, dead cells can show bright, non-specific staining. Ensure a healthy cell population before starting. | [10][18] |
Problem 3: Uneven or Punctate Staining
| Potential Cause | Recommended Solution | Citation |
| Dye Aggregation | Ensure the dye is well-solubilized in the working buffer. Vortex the working solution before adding it to the cells. | [19] |
| Cell Clumping | Ensure a single-cell suspension before staining. Cell clumps can prevent uniform access of the dye to all cells. | [17] |
| Cell Drying During Staining | Keep the cells covered in solution at all times during the staining and washing steps to prevent them from drying out. | [9] |
Quantitative Data Summary
The following tables provide recommended starting parameters for DiOC5(3) staining, based on protocols for similar cyanine dyes. Optimization for your specific cell type and experimental conditions is crucial.
Table 1: Solution Concentrations
| Solution | Solvent | Stock Concentration | Working Concentration | Citation |
| DiOC5(3) | DMSO or DMF | 1-10 mM | 1-10 µM | [1][5][16] |
Table 2: Incubation Parameters
| Parameter | Adherent Cells | Suspension Cells | Citation |
| Incubation Time | 2-20 minutes | 2-20 minutes | [5][9] |
| Incubation Temperature | 37°C (or room temp) | 37°C (or room temp) | [5][9][10] |
Experimental Protocols
Protocol 1: Staining of Fixed Adherent Cells
-
Cell Seeding: Grow adherent cells on sterile glass coverslips to the desired confluency.
-
Fixation:
-
Remove the culture medium.
-
Add 4% paraformaldehyde in PBS and incubate for 15-20 minutes at room temperature.[10]
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
To stain intracellular membranes, add 0.1% Triton™ X-100 in PBS and incubate for 10 minutes at room temperature.[10]
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a 1-10 µM DiOC5(3) working solution in a suitable buffer (e.g., PBS or HBSS) from a 1-10 mM stock in DMSO.[5][9] The optimal concentration should be determined empirically.
-
Add the working solution to the coverslips, ensuring the cells are fully covered.
-
Incubate for 2-20 minutes at 37°C, protected from light.[5][9]
-
-
Washing:
-
Remove the staining solution.
-
Wash the coverslips two to three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one with an anti-fade agent.
-
Image using a fluorescence microscope with standard FITC/GFP filter sets (Excitation/Emission: ~482/497 nm).[16]
-
Protocol 2: Staining of Fixed Suspension Cells
-
Cell Preparation: Harvest cells and centrifuge at 300-500 x g for 5 minutes. Resuspend the cell pellet in PBS.
-
Fixation:
-
Add 4% paraformaldehyde in PBS to the cell suspension.
-
Incubate for 15-20 minutes at room temperature.
-
Centrifuge and wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
Resuspend the cell pellet in 0.1% Triton™ X-100 in PBS and incubate for 10 minutes at room temperature.
-
Centrifuge and wash the cells three times with PBS.
-
-
Staining:
-
Washing:
-
Centrifuge the cells to pellet.
-
Remove the supernatant and gently resuspend the cell pellet in fresh PBS. Repeat the wash step two more times.
-
-
Analysis:
-
Resuspend the final cell pellet in the appropriate buffer for analysis by fluorescence microscopy or flow cytometry.
-
Visualizations
Caption: General experimental workflow for DiOC5(3) staining of fixed cells.
Caption: Troubleshooting decision tree for common DiOC5(3) staining issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. biotium.com [biotium.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. biotium.com [biotium.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. apexbt.com [apexbt.com]
- 10. biotium.com [biotium.com]
- 11. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Comparison of formaldehyde and methanol fixatives used in the detection of ion channel proteins in isolated rat ventricular myocytes by immunofluorescence labelling and confocal microscopy | Yamanushi | Folia Morphologica [journals.viamedica.pl]
- 14. journals.viamedica.pl [journals.viamedica.pl]
- 15. biotium.com [biotium.com]
- 16. biotium.com [biotium.com]
- 17. benchchem.com [benchchem.com]
- 18. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 19. biotium.com [biotium.com]
optimizing wash steps for DiOC5(3) to reduce background
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background fluorescence when using the membrane potential-sensitive dye, DiOC5(3), with a focus on optimizing wash steps to reduce non-specific binding and improve signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using DiOC5(3)?
High background fluorescence in DiOC5(3) staining typically originates from three main sources:
-
Autofluorescence: Endogenous fluorescence from the biological sample itself, for instance, from molecules like NADH and flavins.
-
Non-specific Binding: The DiOC5(3) dye binding to unintended cellular components or surfaces.[1][2] This is a common issue with fluorescent probes.
-
Excess Dye: Insufficient removal of unbound DiOC5(3) from the sample after staining.
Q2: How can I determine the source of the high background in my DiOC5(3) staining?
A systematic approach with proper controls is crucial.[1]
-
Unstained Control: Image an unstained sample (cells or tissue treated with all reagents except DiOC5(3)) using the same imaging parameters as your experimental samples. This will reveal the level of autofluorescence.
-
Stained Control vs. Unstained: If the unstained sample is dark but your stained sample has high background, the issue is likely due to non-specific binding of DiOC5(3) or residual excess dye.
Q3: Can the concentration of DiOC5(3) affect background fluorescence?
Yes, using an excessive concentration of DiOC5(3) is a common cause of high background. It is essential to perform a titration experiment to determine the lowest effective concentration that provides a robust specific signal for your cell type and experimental conditions.[3]
Troubleshooting Guides
High background fluorescence can obscure your specific signal and lead to inaccurate results. The following guides provide systematic steps to address this issue by optimizing your wash protocol.
Guide 1: Optimizing Wash Buffer Composition
The composition of your wash buffer plays a critical role in removing non-specific binding and excess dye.
-
Incorporate a Mild Detergent: Adding a non-ionic detergent, such as Tween-20 or Triton X-100, to your wash buffer can help disrupt hydrophobic interactions that contribute to non-specific binding.[2][4]
-
Add a Blocking Agent: Including a protein-blocking agent like Bovine Serum Albumin (BSA) in your wash buffer can reduce non-specific binding by blocking charged surfaces.[5][6]
-
Adjust Ionic Strength: Increasing the salt concentration of your wash buffer (e.g., with NaCl) can help shield electrostatic interactions that may cause the dye to bind non-specifically.[5]
| Additive | Starting Concentration | Purpose |
| Tween-20 | 0.05% (v/v) | Reduces non-specific hydrophobic interactions |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocks non-specific binding sites |
| Sodium Chloride (NaCl) | Up to 500 mM | Reduces non-specific electrostatic interactions |
Guide 2: Enhancing the Washing Procedure
The number and duration of wash steps are critical for effectively removing unbound dye.
-
Increase the Number of Washes: If you are experiencing high background, increase the number of wash steps from the standard 1-2 washes to 3-4 washes.
-
Increase Wash Duration: Extend the incubation time for each wash step to allow for more effective removal of unbound dye. A duration of 5 minutes per wash is a good starting point.[7]
-
Optimize Centrifugation: For suspension cells, ensure that the centrifugation speed and time are sufficient to pellet the cells without causing damage, allowing for complete removal of the supernatant containing excess dye. A common starting point is 500 x g for 5 minutes.[8]
Experimental Protocols
Protocol 1: General Staining and Washing of Adherent Cells
-
Cell Preparation: Plate cells on coverslips or in imaging-compatible plates and culture to the desired confluency.
-
Staining: Remove the culture medium and incubate the cells with DiOC5(3) staining solution at the optimized concentration and time.
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells 2-3 times with pre-warmed Phosphate-Buffered Saline (PBS) containing 0.05% Tween-20.
-
Incubate each wash for 5 minutes at room temperature with gentle agitation.
-
-
Imaging: After the final wash, add fresh imaging medium and proceed with fluorescence microscopy.
Protocol 2: Staining and Washing of Suspension Cells for Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS without calcium and magnesium).
-
Staining: Add DiOC5(3) to the cell suspension at the optimal concentration and incubate for the determined time.
-
Washing:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant carefully.
-
Resuspend the cell pellet in 1 mL of ice-cold wash buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).
-
Repeat the centrifugation and resuspension steps for a total of 2-3 washes.
-
-
Analysis: After the final wash, resuspend the cells in an appropriate buffer for flow cytometry analysis.
Visualizations
Caption: A logical workflow for optimizing DiOC5(3) wash steps.
Caption: A decision tree for troubleshooting high background in DiOC5(3) staining.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. sartorius.com [sartorius.com]
- 7. youtube.com [youtube.com]
- 8. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
Validation & Comparative
DiOC5(3) vs. DiOC6(3): A Comparative Guide to Measuring Mitochondrial Membrane Potential
For researchers in cellular biology and drug development, accurate measurement of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and function. Among the tools available, the carbocyanine dyes DiOC5(3) and DiOC6(3) are two of the most widely used fluorescent probes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the appropriate dye for your research needs.
At a Glance: Key Properties of DiOC5(3) and DiOC6(3)
Both DiOC5(3) and DiOC6(3) are lipophilic, cationic dyes that accumulate in the mitochondria of healthy cells, driven by the negative mitochondrial membrane potential. Depolarization of the mitochondrial membrane results in a decrease in the fluorescence intensity of these dyes within the cell. While they share a similar mechanism of action, their physicochemical properties exhibit slight differences.
| Property | DiOC5(3) | DiOC6(3) |
| Molecular Formula | C₂₇H₃₃IN₂O₂ | C₂₉H₃₇IN₂O₂ |
| Molecular Weight | 544.47 g/mol [1] | 572.53 g/mol |
| Excitation Maximum (in Methanol) | 482 nm[1] | 484 nm |
| Emission Maximum (in Methanol) | 497 nm[1] | 501 nm |
| Solubility | Soluble in DMSO or DMF[1] | Soluble in DMSO or DMF |
| Appearance | Orange solid[1] | Orange solid |
Performance Comparison
While both dyes are effective for assessing mitochondrial membrane potential, their performance can differ in terms of specificity and potential for artifacts.
Specificity: Both DiOC5(3) and DiOC6(3) exhibit concentration-dependent staining. At low concentrations (typically in the nanomolar range), they are relatively specific for mitochondria.[2][3] However, at higher concentrations, they are known to stain other intracellular membranes, most notably the endoplasmic reticulum (ER).[3][4] This can be a confounding factor, and careful titration of the dye concentration is crucial for accurate mitochondrial-specific measurements. Some studies suggest that DiOC6(3) may be more prone to non-specific binding to plasma membranes, which can interfere with accurate ΔΨm measurements.
Phototoxicity: DiOC6(3) has been reported to be phototoxic, meaning that upon excitation with light, it can generate reactive oxygen species that can damage cells.[5] This can be a significant drawback, especially for live-cell imaging experiments that require prolonged or repeated exposure to light. While information on the phototoxicity of DiOC5(3) is less prevalent in the literature, it is a factor to consider for any live-cell imaging application.
Experimental Protocols
The following are generalized protocols for using DiOC5(3) and DiOC6(3) to measure mitochondrial membrane potential by flow cytometry. Optimal conditions may vary depending on the cell type and experimental setup, so it is recommended to perform initial optimization experiments.
Protocol for DiOC6(3) Staining for Flow Cytometry
This protocol is adapted from established methods for assessing mitochondrial membrane potential.[6]
Reagents:
-
DiOC6(3) stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
(Optional) Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or other uncoupler for a depolarization control.
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in pre-warmed (37°C) culture medium or PBS at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add DiOC6(3) to the cell suspension to a final concentration of 20-40 nM. It is critical to determine the optimal concentration for your specific cell type to ensure mitochondrial specificity.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium or PBS. Repeat the wash step twice to remove unbound dye.
-
Analysis: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 nm). A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
(Optional) Depolarization Control: To confirm that the dye is responding to changes in ΔΨm, treat a sample of cells with an uncoupler such as CCCP (e.g., 10-50 µM) for 5-10 minutes prior to analysis. This should result in a significant decrease in DiOC6(3) fluorescence.
Protocol for DiOC5(3) Staining for Flow Cytometry
The protocol for DiOC5(3) is very similar to that of DiOC6(3), as they are structurally and functionally related.
Reagents:
-
DiOC5(3) stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
(Optional) CCCP or other uncoupler for a depolarization control.
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in pre-warmed (37°C) culture medium or PBS at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add DiOC5(3) to the cell suspension. The optimal concentration should be determined empirically but is expected to be in a similar nanomolar range as DiOC6(3).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with pre-warmed medium or PBS as described for DiOC6(3).
-
Analysis: Analyze the cells on a flow cytometer with excitation at 488 nm and emission collected using a FITC filter.
Visualizing the Process
To better understand the workflow and the underlying principles, the following diagrams have been generated.
Caption: Workflow for ΔΨm measurement using DiOC dyes.
Caption: Mechanism of DiOC dye accumulation in mitochondria.
Conclusion and Recommendations
Both DiOC5(3) and DiOC6(3) are valuable tools for the assessment of mitochondrial membrane potential. The choice between them will depend on the specific experimental requirements.
-
DiOC6(3) is more widely cited in the literature, and therefore, more established protocols are available. However, its potential for phototoxicity and non-specific staining at higher concentrations must be carefully managed.
-
DiOC5(3) , with its slightly shorter alkyl chains, may exhibit different membrane partitioning properties, which could potentially influence its specificity and toxicity, although this is not well-documented in comparative studies.
For any new experimental system, it is highly recommended to:
-
Perform a careful concentration titration for either dye to determine the optimal concentration that maximizes the mitochondrial signal while minimizing non-specific staining.
-
Include proper controls , such as an uncoupler-treated sample, to validate that the observed fluorescence changes are indeed due to alterations in mitochondrial membrane potential.
-
Minimize light exposure during staining and imaging to reduce the risk of phototoxicity, particularly when using DiOC6(3) for live-cell imaging.
By carefully considering these factors and optimizing the experimental protocol, both DiOC5(3) and DiOC6(3) can provide reliable and valuable insights into mitochondrial function and overall cellular health.
References
A Head-to-Head Comparison of DiOC5(3) and TMRE for Apoptosis Detection
For researchers, scientists, and drug development professionals, the accurate detection of apoptosis is crucial for understanding disease mechanisms and evaluating therapeutic efficacy. A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). This guide provides a comprehensive comparison of two commonly used fluorescent dyes, DiOC5(3) and TMRE, for monitoring changes in ΔΨm during apoptosis.
Mechanism of Action
Both DiOC5(3) (3,3'-dipentyloxacarbocyanine iodide) and TMRE (tetramethylrhodamine, ethyl ester) are lipophilic, cationic fluorescent dyes that accumulate in the mitochondria of healthy cells, driven by the negative mitochondrial membrane potential.
In healthy, non-apoptotic cells, the energized mitochondrial inner membrane actively sequesters these dyes, leading to a concentrated, high fluorescence signal within the mitochondria. During the early stages of apoptosis, the mitochondrial membrane potential collapses. This depolarization prevents the accumulation of the dyes, resulting in a diffuse, low fluorescence signal throughout the cell. This change in fluorescence intensity is a reliable indicator of apoptosis.[1]
TMRE is a red-orange fluorescent dye that is well-characterized for its use in quantifying changes in mitochondrial membrane potential.[2][3][4][5][6] It is known for not inhibiting mitochondrial function, which is a significant advantage over some other potential-sensitive dyes.[3] DiOC5(3) is a green fluorescent carbocyanine dye also used for measuring membrane potential.[7][8]
Performance Comparison: DiOC5(3) vs. TMRE
The choice between DiOC5(3) and TMRE often depends on the specific experimental setup, including the instrumentation available and the need for multiplexing with other fluorescent probes.
| Feature | DiOC5(3) | TMRE (Tetramethylrhodamine, ethyl ester) |
| Mechanism of Action | Lipophilic cation that accumulates in mitochondria of healthy cells based on ΔΨm. | Lipophilic cation that accumulates in mitochondria of healthy cells based on ΔΨm.[2][4][5] |
| Fluorescence Color | Green | Red-Orange[2][4][5][9] |
| Excitation Maximum | ~482 nm[7] | ~549 nm[2][5][7][9] |
| Emission Maximum | ~497 nm[7] | ~574 nm[2][5][7][9] |
| Compatibility | Live cells[7] | Live cells; not compatible with fixed cells.[2][5] |
| Reported Advantages | Can be used for membrane potential measurements.[7][8] | Does not inhibit mitochondrial function at working concentrations; suitable for quantitative measurements.[3][9][10] |
| Reported Disadvantages | Less commonly cited in direct apoptosis quantification studies compared to TMRE. | Can be phototoxic with prolonged light exposure.[10] |
| Typical Working Concentration | Varies by cell type and application, typically in the nM range. | 50-400 nM for flow cytometry, 50-200 nM for microscopy, 200-1000 nM for microplate assays.[2] |
Experimental Protocols
General Considerations
-
Cell Preparation: Cells should be cultured to a desired confluency and treated with the apoptotic stimulus. Include positive and negative controls. A common positive control for mitochondrial depolarization is the protonophore FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone).[2][3][5]
-
Dye Loading: Incubate cells with the dye at the optimal concentration and time, typically at 37°C. This step should be optimized for each cell type.
-
Analysis: Analyze the cells promptly after staining using flow cytometry, fluorescence microscopy, or a microplate reader.
Detailed Protocol: Apoptosis Detection using TMRE by Flow Cytometry
This protocol is a general guideline and may require optimization.
-
Induce Apoptosis: Treat cells with the desired apoptotic agent for the appropriate duration. Include an untreated control and a positive control treated with 20 µM FCCP for 10-15 minutes.[2][3]
-
Harvest Cells: For adherent cells, gently trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant. For suspension cells, directly collect them by centrifugation.
-
Cell Staining: Resuspend the cell pellet in pre-warmed culture medium containing TMRE at a final concentration of 100-200 nM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[2][3]
-
Wash: Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 1X PBS or flow cytometry buffer. A wash step is recommended for TMRE concentrations greater than 50 nM to minimize background fluorescence.[3]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. TMRE is typically excited by a 488 nm or 561 nm laser and its emission is detected in the PE channel (around 575 nm).[2][5] Healthy cells will exhibit bright red fluorescence, while apoptotic cells will show a significant decrease in fluorescence intensity.
Detailed Protocol: Apoptosis Detection using DiOC5(3) by Flow Cytometry
A specific, validated protocol for DiOC5(3) in apoptosis detection is less commonly published than for TMRE. The following is a generalized protocol based on its properties as a carbocyanine dye.
-
Induce Apoptosis: Follow the same procedure as for the TMRE protocol.
-
Harvest Cells: Collect cells as described for the TMRE protocol.
-
Cell Staining: Resuspend the cell pellet in pre-warmed culture medium containing DiOC5(3) at a concentration that needs to be empirically determined for the specific cell line, but is typically in the low nanomolar range (e.g., 20-100 nM).
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells with 1X PBS.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite DiOC5(3) with a 488 nm laser and collect the emission in the FITC channel (around 500-530 nm). A decrease in green fluorescence intensity will be indicative of apoptosis.
Visualizing the Process
Signaling Pathway of Intrinsic Apoptosis
The intrinsic pathway of apoptosis is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This triggers a caspase cascade that culminates in cell death.
Caption: Intrinsic apoptosis signaling pathway.
Experimental Workflow for Apoptosis Detection
The general workflow for assessing apoptosis via changes in mitochondrial membrane potential using either DiOC5(3) or TMRE is straightforward and adaptable to different analytical platforms.
Caption: Experimental workflow for apoptosis detection.
Conclusion
Both DiOC5(3) and TMRE are valuable tools for detecting the loss of mitochondrial membrane potential, a key indicator of early apoptosis. TMRE is more extensively documented for this specific application, with well-established protocols and a reputation for not interfering with mitochondrial respiration. Its red-shifted fluorescence also makes it suitable for multiplexing with green fluorescent probes such as those for caspase activity or annexin V staining. DiOC5(3), with its green fluorescence, offers an alternative spectral window, which can be advantageous in experiments where red or orange channels are occupied. The optimal choice between these two dyes will ultimately depend on the specific requirements of the experiment, including the available instrumentation and the other fluorescent markers being used. For any new cell line or experimental condition, optimization of dye concentration and incubation time is highly recommended to ensure reliable and reproducible results.
References
- 1. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometric determination of mitochondrial membrane potential changes during apoptosis of T lymphocytic and pancreatic beta cell lines: comparison of tetramethylrhodamineethylester (TMRE), chloromethyl-X-rosamine (H2-CMX-Ros) and MitoTracker Red 580 (MTR580) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. High temporal resolution fluorescence measurements of a mitochondrial dye for detection of early stage apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
DiOC5(3) vs. TMRM for Flow Cytometry: A Comparative Guide to Mitochondrial Membrane Potential Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of mitochondrial membrane potential (ΔΨm) is crucial for assessing cellular health, metabolic activity, and apoptosis. In flow cytometry, fluorescent dyes are indispensable tools for this purpose. Among the available options, Tetramethylrhodamine, Methyl Ester (TMRM) has been a widely used probe. However, the carbocyanine dye 3,3'-dipentyloxacarbocyanine iodide, DiOC5(3), presents several advantages that can lead to more reliable and nuanced data. This guide provides an objective comparison of DiOC5(3) and TMRM, supported by experimental considerations and protocols.
Key Performance Comparison
| Feature | DiOC5(3) | TMRM | Advantage of DiOC5(3) |
| Mechanism of Action | Cationic dye that accumulates in mitochondria based on the Nernstian equilibrium. At high mitochondrial membrane potential, it can form J-aggregates, leading to a shift in fluorescence emission. | Cationic dye that accumulates in the mitochondrial matrix of healthy cells with high membrane potential. | The potential for J-aggregate formation in highly energetic mitochondria could allow for ratiometric analysis, providing a more robust measurement independent of mitochondrial mass or cell size. |
| Spectral Properties | Monomer Ex/Em: ~482/497 nm (Green). J-aggregate Ex/Em: Red-shifted emission. | Ex/Em: ~548/574 nm (Orange-Red). | The green fluorescence of the monomeric form of DiOC5(3) allows for easier integration into multicolor flow cytometry panels with commonly used red and far-red fluorochromes, potentially reducing spectral overlap and the need for extensive compensation. |
| Susceptibility to Efflux Pumps | As a carbocyanine dye, it may be less susceptible to certain multidrug resistance (MDR) efflux pumps compared to rhodamine-based dyes. | Highly susceptible to extrusion by MDR efflux pumps, such as P-glycoprotein (P-gp), which are often overexpressed in cancer cells and stem cells.[1][2] | Reduced susceptibility to efflux pumps leads to more accurate and stable measurements of ΔΨm, particularly in cell types with high MDR activity. |
| Quenching Effects | Less prone to self-quenching at concentrations typically used for flow cytometry. | Can exhibit fluorescence self-quenching at high intramitochondrial concentrations, which can complicate data interpretation.[3] | A more linear relationship between mitochondrial membrane potential and fluorescence intensity, simplifying data analysis. |
| Signal Stability | Generally provides a stable fluorescent signal. | The signal can be less stable due to efflux pump activity, requiring careful timing of analysis and potentially the use of efflux pump inhibitors.[4] | More consistent and reproducible results, especially in kinetic studies or when analyzing large numbers of samples. |
Experimental Protocols
General Considerations for Flow Cytometry Analysis of Mitochondrial Membrane Potential
-
Cell Preparation: Use healthy, actively growing cells. Ensure single-cell suspension to avoid clumps that can clog the flow cytometer.
-
Controls: Always include a negative control (unstained cells) and a positive control for depolarization. A common depolarizing agent is Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP).
-
Titration: The optimal concentration of both DiOC5(3) and TMRM should be determined empirically for each cell type and experimental condition to achieve optimal staining with minimal cytotoxicity.
-
Compensation: When using in multicolor panels, single-stain controls for each fluorochrome are essential for proper compensation to correct for spectral overlap.[5]
Protocol for DiOC5(3) Staining
-
Prepare a stock solution: Dissolve DiOC5(3) powder in dimethyl sulfoxide (DMSO) to a concentration of 1-10 mM.
-
Prepare a working solution: Dilute the stock solution in a suitable buffer (e.g., serum-free medium or PBS) to a final working concentration (typically in the range of 1-20 nM).
-
Cell Staining:
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in the pre-warmed working solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Positive Control (Depolarization): Treat a separate sample of cells with 5-10 µM CCCP or FCCP for 10-15 minutes at 37°C prior to or during DiOC5(3) staining.
-
Analysis: Analyze the cells immediately on a flow cytometer. DiOC5(3) monomers can be detected using the FITC or equivalent channel (e.g., 488 nm excitation, ~530/30 nm emission). If J-aggregates are formed, they can be detected in a red channel (e.g., ~561 nm excitation, ~590 nm emission).
Protocol for TMRM Staining
-
Prepare a stock solution: Dissolve TMRM powder in DMSO to a concentration of 1 mM.
-
Prepare a working solution: Dilute the stock solution in a suitable buffer (e.g., serum-free medium or PBS) to a final working concentration (typically in the range of 20-200 nM).
-
Cell Staining:
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in the pre-warmed working solution.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Efflux Pump Inhibition (Optional): For cell types with high MDR activity, co-incubate with an efflux pump inhibitor like Verapamil (typically 50 µM) to prevent dye extrusion.[1][2]
-
Positive Control (Depolarization): Treat a separate sample of cells with 5-10 µM CCCP or FCCP for 10-15 minutes at 37°C prior to or during TMRM staining.
-
Analysis: Analyze the cells immediately on a flow cytometer. TMRM is typically detected using the PE or equivalent channel (e.g., 488 nm or 561 nm excitation, ~585/42 nm emission).
Visualizing Experimental Workflows and Mechanisms
To aid in understanding the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: A diagram illustrating the differential accumulation and potential aggregation of DiOC5(3) versus TMRM in healthy and depolarized mitochondria, and the impact of MDR efflux pumps.
Caption: A generalized workflow for measuring mitochondrial membrane potential using fluorescent dyes in flow cytometry.
Conclusion
While TMRM is a well-established probe for assessing mitochondrial membrane potential, DiOC5(3) offers compelling advantages, particularly for researchers working with cell lines expressing high levels of MDR efflux pumps or those conducting complex multicolor flow cytometry experiments. The potential for ratiometric analysis with DiOC5(3) through J-aggregate formation presents an exciting possibility for more robust and internally controlled measurements of ΔΨm. As with any assay, careful optimization and the use of appropriate controls are paramount for obtaining accurate and reproducible results. For many applications, the superior characteristics of DiOC5(3) may justify its consideration as a preferred alternative to TMRM.
References
- 1. Improving the Accuracy of Flow Cytometric Assessment of Mitochondrial Membrane Potential in Hematopoietic Stem and Progenitor Cells Through the Inhibition of Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Accuracy of Flow Cytometric Assessment of Mitochondrial Membrane Potential in Hematopoietic Stem and Progenitor Cells Through the Inhibition of Efflux Pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Designing a multicolour flow cytometry protocol | Abcam [abcam.com]
A Comparative Guide to Ratiometric Analysis of Mitochondrial Membrane Potential: JC-1 vs. DiOC5(3)
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in studies of apoptosis, drug toxicity, and metabolic function. Accurate and reliable measurement of ΔΨm is paramount for robust experimental outcomes. This guide provides a detailed comparison of two fluorescent probes, JC-1 and DiOC5(3), for the ratiometric analysis of ΔΨm, offering insights into their principles of action, performance, and experimental protocols.
JC-1: The Gold Standard for Ratiometric ΔΨm Analysis
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a cationic carbocyanine dye that is widely recognized for its ability to ratiometrically measure ΔΨm. Its unique property lies in its potential-dependent accumulation in mitochondria, leading to a fluorescence emission shift from green to red in healthy, energized cells.
Principle of Action
In cells with a high mitochondrial membrane potential, JC-1 accumulates in the mitochondrial matrix and forms "J-aggregates," which emit red fluorescence (approximately 590 nm).[1][2][3] Conversely, in cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence (approximately 529 nm).[1][2][3] This dual emission allows for the calculation of a red/green fluorescence ratio, which provides a semi-quantitative measure of mitochondrial polarization that is largely independent of mitochondrial mass, shape, and dye concentration.[3]
Caption: Mechanism of JC-1 for ΔΨm detection.
Performance Characteristics
JC-1 is considered a reliable and sensitive probe for detecting changes in ΔΨm.[4][5] Studies have shown that JC-1 is more specific to mitochondrial versus plasma membrane potential and provides more consistent responses to depolarization compared to other cationic dyes like Rhodamine 123 and DiOC6(3).[3][5] The ratiometric nature of JC-1 minimizes variability and allows for more robust comparisons across different experimental conditions.
DiOC5(3): A Carbocyanine Dye for Membrane Potential
DiOC5(3) (3,3'-dipentyloxacarbocyanine iodide) is another member of the carbocyanine dye family used for measuring membrane potential.[6] These dyes are lipophilic cations that accumulate in hyperpolarized membranes.
Principle of Action
Similar to other DiOC dyes, DiOC5(3) accumulates in mitochondria in a potential-dependent manner. This accumulation can lead to a decrease in fluorescence due to aggregation and quenching at high concentrations. At lower concentrations, it is more selective for mitochondria.[6] However, based on available literature, DiOC5(3) is primarily used as a single-wavelength indicator of membrane potential, and its utility for ratiometric analysis is not well-established. While a related dye, DiOC2(3), has been used for ratiometric measurements in bacteria, this principle has not been widely applied to DiOC5(3) in eukaryotic cells.
Due to the limited information on the ratiometric use of DiOC5(3), a direct comparison with JC-1 for this specific application is challenging. Therefore, for a more informative comparison of a ratiometric versus a non-ratiometric carbocyanine dye, we will compare JC-1 with the more extensively studied DiOC6(3).
Comparative Analysis: JC-1 vs. DiOC6(3)
DiOC6(3) (3,3'-dihexyloxacarbocyanine iodide) is a widely used green fluorescent dye for assessing mitochondrial membrane potential. Unlike JC-1, it is typically used in a non-ratiometric fashion, where a decrease in fluorescence intensity indicates mitochondrial depolarization.
| Feature | JC-1 | DiOC6(3) |
| Analysis Type | Ratiometric (Red/Green Fluorescence Ratio) | Non-Ratiometric (Fluorescence Intensity) |
| Principle | Forms J-aggregates (red) in high ΔΨm and remains as monomers (green) in low ΔΨm. | Accumulates in polarized mitochondria, fluorescence decreases with depolarization. |
| Excitation/Emission (Monomer) | ~485 nm / ~529 nm | ~484 nm / ~501 nm[2] |
| Excitation/Emission (J-Aggregate) | ~585 nm / ~590 nm | N/A |
| Advantages | - Ratiometric analysis minimizes artifacts from dye concentration and mitochondrial mass.[3]- High sensitivity and specificity for ΔΨm.[4][5]- Clear distinction between healthy and apoptotic cells. | - Simple to use. |
| Disadvantages | - Can be prone to precipitation at high concentrations.- Potential for spectral overlap with other fluorophores. | - Susceptible to artifacts from changes in mitochondrial mass, cell size, and dye loading.[3]- Less sensitive to subtle changes in ΔΨm compared to JC-1.[5]- Can be influenced by plasma membrane potential.[5] |
| Quantitative Data | Studies show a clear shift from a high red/green ratio in healthy cells to a low ratio in apoptotic or treated cells. | A decrease in green fluorescence intensity is observed upon mitochondrial depolarization. |
Studies directly comparing JC-1 and DiOC6(3) have highlighted the superior reliability of JC-1 for assessing ΔΨm changes, particularly in the context of apoptosis.[1][5] One study found that while both dyes could distinguish between viable and apoptotic cells, only JC-1 could reliably detect the collapse of ΔΨm induced by mitochondrial uncouplers.[1] Another study concluded that JC-1 is a more reliable probe than DiOC6(3) for analyzing ΔΨm changes, as DiOC6(3) showed a higher sensitivity to changes in plasma membrane potential, leading to potentially confounding results.[5]
Experimental Protocols
JC-1 Staining for Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation:
-
Harvest cells and adjust the cell suspension to a concentration of 1 x 10^6 cells/mL in pre-warmed culture medium.
-
-
JC-1 Staining:
-
Prepare a 1X JC-1 staining solution by diluting a stock solution (typically 200X in DMSO) in pre-warmed culture medium to a final concentration of 2-10 µM.
-
Add 0.5 mL of the 1X JC-1 staining solution to 0.5 mL of the cell suspension.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Positive Control (Optional but Recommended):
-
Treat a separate sample of cells with a mitochondrial uncoupler, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 50 µM for 5-10 minutes prior to or during JC-1 staining to induce mitochondrial depolarization.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cells once with 1-2 mL of pre-warmed PBS or assay buffer.
-
Resuspend the cell pellet in 0.5 mL of PBS or assay buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Excite the cells with a 488 nm laser.
-
Detect green fluorescence (JC-1 monomers) in the FL1 channel (e.g., 530/30 nm bandpass filter).
-
Detect red fluorescence (J-aggregates) in the FL2 channel (e.g., 585/42 nm bandpass filter).
-
Perform compensation to correct for spectral overlap between the two channels.
-
Analyze the data by plotting FL1 versus FL2. Healthy cells will show high red and low green fluorescence, while apoptotic or depolarized cells will exhibit low red and high green fluorescence. The ratio of red to green fluorescence intensity can be calculated to quantify the change in ΔΨm.
-
DiOC6(3) Staining for Flow Cytometry
This protocol is a general guideline and requires optimization.
-
Cell Preparation:
-
Harvest cells and adjust the cell suspension to a concentration of 1 x 10^6 cells/mL in pre-warmed culture medium.
-
-
DiOC6(3) Staining:
-
Prepare a working solution of DiOC6(3) in pre-warmed culture medium. A final concentration of 20-40 nM is often used, but should be optimized.
-
Add the DiOC6(3) working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Positive Control (Optional but Recommended):
-
Treat a separate sample of cells with an uncoupler like CCCP to confirm the dye's response to depolarization.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cells once with pre-warmed PBS.
-
Resuspend the cell pellet in 0.5 mL of PBS for analysis.
-
-
Flow Cytometry Analysis:
-
Excite the cells with a 488 nm laser.
-
Detect green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter).
-
Analyze the data by observing the shift in the green fluorescence histogram. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Experimental Workflow
The following diagram illustrates a typical workflow for measuring ΔΨm using fluorescent probes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biotium.com [biotium.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Ratiometric high-resolution imaging of JC-1 fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JC-1, but not DiOC6(3) or rhodamine 123, is a reliable fluorescent probe to assess delta psi changes in intact cells: implications for studies on mitochondrial functionality during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
A Comparative Guide to the Photostability of Mitochondrial Dyes: DiOC5(3) and Alternatives
For researchers in cellular biology, drug discovery, and related fields, the accurate visualization of mitochondria is paramount. Fluorescent dyes are indispensable tools for this purpose, but their utility can be limited by their photostability—the ability to resist photobleaching and maintain a strong signal under repeated illumination. This guide provides a comparative analysis of the photostability of 3,3'-dipentyloxacarbocyanine iodide (DiOC5(3)) and other commonly used mitochondrial dyes, supported by experimental data and detailed protocols.
Mechanism of Action: The Role of Mitochondrial Membrane Potential
The majority of live-cell mitochondrial dyes, including DiOC5(3), are cationic molecules. Their accumulation within the mitochondria is driven by the large negative mitochondrial membrane potential (ΔΨm), which is typically around -140 to -180 mV. This potential is generated by the pumping of protons across the inner mitochondrial membrane during electron transport. The positively charged dyes are electrophoretically drawn into the negatively charged mitochondrial matrix, where they accumulate to concentrations high enough for visualization. Consequently, the fluorescence intensity of these dyes can be an indicator of mitochondrial health.
Caption: Accumulation of cationic mitochondrial dyes.
Quantitative Comparison of Photostability
| Dye | Type | Excitation (nm) | Emission (nm) | Photostability (1/e lifetime in seconds) | Reference |
| DiOC5(3) | Carbocyanine | 482 | 497 | Data not available; generally considered to have moderate photostability. | - |
| NAO (10-N-Nonyl Acridine Orange) | Acridine Orange Derivative | 488 | 520 | 14 | [1][2] |
| MitoTracker Green FM | Carbocyanine | 490 | 516 | 214 | [1][2] |
| MitoTracker Red CMXRos | Rosamine | 579 | 599 | Resistant to bleaching, but quantitative data varies with conditions. | [3][4] |
| TMRE (Tetramethylrhodamine, Ethyl Ester) | Rhodamine | 549 | 575 | Generally more photostable than NAO, but specific lifetime depends on experimental setup. | [1][5] |
Note: The photostability of dyes can be significantly influenced by the imaging conditions, including laser power, pixel dwell time, and the cellular environment. The data presented should be considered as a relative guide.
Experimental Protocol for Photostability Assessment
This protocol outlines a general method for comparing the photostability of mitochondrial dyes in live cells using confocal microscopy.
1. Cell Culture and Staining:
-
Plate cells (e.g., HeLa or U2OS) on glass-bottom dishes suitable for high-resolution imaging. Allow cells to adhere and reach 60-70% confluency.
-
Prepare fresh working solutions of the mitochondrial dyes in pre-warmed imaging medium (e.g., DMEM without phenol red). Typical concentrations range from 20-200 nM.
-
Incubate the cells with the dye solution for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with pre-warmed imaging medium to remove excess dye.
2. Time-Lapse Imaging:
-
Place the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Locate a field of view with healthy, well-stained cells.
-
Set the imaging parameters. To ensure a fair comparison, these parameters must be kept consistent for all dyes being tested:
-
Laser Line and Power: Use the appropriate laser line for excitation and keep the laser power constant and at a low level (e.g., 0.5-2%) to minimize phototoxicity.
-
Pinhole: Set to 1 Airy unit for optimal sectioning.
-
Detector Gain and Offset: Adjust to ensure the initial image is not saturated but has a good signal-to-noise ratio.
-
Image Size and Pixel Dwell Time: A common setting is 512x512 pixels with a pixel dwell time of ~1-2 µs.
-
-
Acquire a time-lapse series of images. For example, capture an image every 5-10 seconds for a total duration of 5-10 minutes.
3. Data Analysis:
-
Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).
-
Define Regions of Interest (ROIs) around several individual mitochondria or mitochondrial networks within a cell.
-
Measure the mean fluorescence intensity within each ROI for every frame of the time-lapse.
-
Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting it from the mitochondrial ROI measurements.
-
Normalize the fluorescence intensity of each ROI to its initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
To quantify the photobleaching rate, fit the decay curve to a single exponential function: I(t) = I(0) * e^(-kt), where 'k' is the photobleaching rate constant. The 1/e lifetime is 1/k.
Caption: Workflow for assessing mitochondrial dye photostability.
Conclusion
While DiOC5(3) is a widely used dye for assessing mitochondrial membrane potential, its photostability may be a limiting factor for long-term imaging studies when compared to newer generation dyes. As demonstrated by the quantitative data, there is significant variability in the photostability of different mitochondrial probes. For experiments requiring extended or repeated imaging, dyes with higher photostability, such as MitoTracker Green FM, are preferable. However, the choice of dye should always be guided by the specific experimental requirements, including the desired spectral properties, the need for fixation, and the sensitivity to membrane potential. The provided protocol offers a standardized approach for researchers to empirically determine the most suitable dye for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Compatibility of DiOC5(3) with GFP-Tagged Proteins: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The concurrent use of synthetic dyes and fluorescent proteins is a cornerstone of modern biological research, enabling the visualization of multiple cellular components and processes simultaneously. This guide provides a detailed comparison of the spectral compatibility between the fluorescent membrane potential indicator, DiOC5(3), and Green Fluorescent Protein (GFP)-tagged proteins, a ubiquitous tool for tracking protein localization and dynamics. Understanding their spectral relationship is critical for designing multiplex imaging experiments that minimize artifacts and ensure data accuracy.
Spectral Properties: A Head-to-Head Comparison
The spectral characteristics of a fluorophore dictate its suitability for use in combination with other fluorescent probes. The excitation and emission maxima of DiOC5(3) and a commonly used variant of GFP, Enhanced Green Fluorescent Protein (EGFP), are summarized below.
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |
| DiOC5(3) | 482[1] | 497[1] |
| EGFP | 488[2] | 507[2] |
Experimental Considerations for Co-localization Studies
The significant overlap in the excitation and emission spectra of DiOC5(3) and EGFP presents challenges for their simultaneous use. The emission of EGFP can "bleed through" into the detection channel for DiOC5(3), and vice versa, leading to false co-localization signals.[3][4] Furthermore, the proximity of their emission and excitation profiles creates the potential for Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process that can occur if the two molecules are within 1-10 nanometers of each other.[5][6]
Minimizing Spectral Bleed-through
To accurately distinguish the signals from DiOC5(3) and GFP-tagged proteins, the following experimental approaches are recommended:
-
Sequential Imaging: Acquire images for each fluorophore in a sequential manner. This involves using the specific excitation wavelength for one fluorophore and collecting its emission before exciting the second fluorophore. This method is highly effective at preventing bleed-through.[4]
-
Appropriate Filter Selection: Utilize narrow bandpass emission filters to isolate the fluorescence of each probe as much as possible.[7] For example, a narrow filter centered around the peak emission of DiOC5(3) will help to exclude the slightly longer wavelength emission of EGFP.
-
Spectral Unmixing: For advanced microscopy systems, linear spectral unmixing algorithms can be employed. This technique acquires the entire emission spectrum at each pixel and uses reference spectra for each individual fluorophore to mathematically separate the mixed signals.
-
Compensation Controls: In flow cytometry, single-color controls for both DiOC5(3) and GFP are essential to calculate and apply compensation, a mathematical correction for spectral overlap.[8][9][10][11]
Experimental Protocol: Assessing Spectral Compatibility
This protocol outlines a general procedure for evaluating the spectral compatibility of DiOC5(3) and a GFP-tagged protein in your specific experimental setup.
1. Preparation of Single-Stain Controls:
- Prepare a sample of cells expressing only the GFP-tagged protein of interest.
- Prepare a separate sample of wild-type (non-GFP expressing) cells stained with DiOC5(3) according to the manufacturer's instructions.
2. Image Acquisition (Microscopy):
- GFP Channel: Using a standard FITC/GFP filter set (e.g., 488 nm excitation, 510-530 nm emission), acquire an image of the GFP-expressing cells.
- DiOC5(3) Channel: Using the same filter set, acquire an image of the DiOC5(3)-stained cells. Note the signal intensity.
- Bleed-through Assessment:
- Image the GFP-expressing cells using the DiOC5(3) detection settings. Any signal detected represents bleed-through from GFP into the DiOC5(3) channel.
- Image the DiOC5(3)-stained cells using the GFP detection settings. Any signal detected represents bleed-through from DiOC5(3) into the GFP channel.
3. Data Analysis:
- Quantify the intensity of the bleed-through signal in each control. This will determine the level of spectral overlap in your system.
- Based on the bleed-through percentage, decide if sequential scanning or spectral unmixing is necessary for your co-localization studies.
Logical Workflow for Assessing Spectral Compatibility
Caption: Workflow for evaluating DiOC5(3) and GFP spectral compatibility.
Spectral Overlap Visualization
The following diagram illustrates the spectral overlap between EGFP and DiOC5(3).
Caption: Overlap of DiOC5(3) and EGFP excitation and emission spectra.
References
- 1. biotium.com [biotium.com]
- 2. Flow Cytometry Compensation Tools for a Host of GFP Variants | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. GFP bleed thru in double labelling [bio.net]
- 5. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. olympusconfocal.com [olympusconfocal.com]
- 7. GFP bleed thru in double labelling [bio.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. news-medical.net [news-medical.net]
- 10. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 11. Compensation Controls | McGovern Medical School [med.uth.edu]
A Researcher's Guide to Multiplexing DiOC5(3) for Multi-Parameter Cellular Analysis
For researchers, scientists, and drug development professionals, the simultaneous analysis of multiple cellular parameters is crucial for a comprehensive understanding of complex biological systems. This guide provides an objective comparison of the fluorescent probe DiOC5(3) with other commonly used dyes, offering supporting data and detailed protocols for multi-parameter analysis in flow cytometry and fluorescence microscopy.
DiOC5(3) (3,3'-dipentyloxacarbocyanine iodide) is a lipophilic, cationic fluorescent dye that accumulates in the mitochondria of healthy cells in a membrane potential-dependent manner. Its green fluorescence provides a robust signal for assessing mitochondrial health, a key indicator of cellular viability and function. By combining DiOC5(3) with other fluorescent probes that target different cellular components or states, researchers can extract a wealth of information from a single sample. This guide explores the compatibility of DiOC5(3) with other dyes and provides the necessary information to design and execute successful multiplexing experiments.
Comparative Analysis of Fluorescent Probes
To facilitate the selection of appropriate fluorescent probes for multiplexing with DiOC5(3), the following table summarizes the key spectral and performance characteristics of DiOC5(3) and several compatible dyes.
| Probe | Primary Target | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| DiOC5(3) | Mitochondrial Membrane Potential | 482 | 497 | ~150,000 | ~0.3 |
| Propidium Iodide (PI) | DNA (dead cells) | 535 (bound to DNA) | 617 (bound to DNA) | ~6,000 | 0.2 (bound to DNA)[1] |
| Hoechst 33342 | DNA (live and fixed cells) | 350 (bound to DNA) | 461 (bound to DNA) | 47,000[2] | ~0.45 |
| DiD ('DiIC18(5)') | Cell Membrane | 644 | 665 | ~250,000 | ~0.3 |
Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions. The quantum yield of Propidium Iodide is significantly enhanced upon binding to DNA.[3][4]
Experimental Protocols
I. Multiplexing DiOC5(3) and Propidium Iodide for Simultaneous Analysis of Mitochondrial Membrane Potential and Cell Viability by Flow Cytometry
This protocol enables the simultaneous assessment of mitochondrial health (DiOC5(3)) and plasma membrane integrity (Propidium Iodide), allowing for the differentiation of healthy, apoptotic, and necrotic cell populations.
Materials:
-
Cells of interest in suspension
-
DiOC5(3) stock solution (1 mM in DMSO)
-
Propidium Iodide (PI) staining solution (1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in pre-warmed culture medium or PBS.
-
DiOC5(3) Staining: Add DiOC5(3) stock solution to the cell suspension to a final concentration of 20-40 nM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing (Optional): Centrifuge the cells at 300 x g for 5 minutes and resuspend in fresh PBS. This step can reduce background fluorescence but may not be necessary for all cell types.
-
Propidium Iodide Staining: Just prior to analysis, add PI staining solution to a final concentration of 1-5 µg/mL.[5]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with a blue laser (488 nm) for DiOC5(3) excitation and a yellow-green laser (561 nm) for PI excitation.
-
Detect DiOC5(3) fluorescence in the FITC channel (e.g., 530/30 nm bandpass filter).
-
Detect PI fluorescence in the PE-Texas Red or a similar channel (e.g., 610/20 nm bandpass filter).
-
Ensure proper compensation is set between the FITC and PE-Texas Red channels to correct for spectral overlap.
-
II. Three-Color Imaging of Mitochondrial Health, Nuclear Morphology, and Cell Membranes using Fluorescence Microscopy
This protocol allows for the simultaneous visualization of mitochondrial membrane potential (DiOC5(3)), nuclear staining (Hoechst 33342), and the plasma membrane (DiD) in live or fixed cells.
Materials:
-
Cells cultured on glass coverslips or in imaging dishes
-
DiOC5(3) stock solution (1 mM in DMSO)
-
Hoechst 33342 solution (10 mg/mL in water)[6]
-
DiD stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or appropriate imaging medium
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging surface.
-
DiD Staining (if applicable): If staining the plasma membrane, incubate cells with DiD at a final concentration of 1-5 µM in serum-free medium for 20-30 minutes at 37°C. Wash the cells three times with PBS.
-
DiOC5(3) and Hoechst 33342 Co-staining:
-
Prepare a staining solution containing DiOC5(3) (final concentration 20-40 nM) and Hoechst 33342 (final concentration 1-5 µg/mL) in pre-warmed culture medium or PBS.[6]
-
Remove the culture medium from the cells and add the staining solution.
-
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or imaging medium.
-
Imaging: Mount the coverslips or place the imaging dish on a fluorescence microscope equipped with appropriate filter sets:
-
Hoechst 33342: UV excitation (e.g., 350/50 nm) and blue emission (e.g., 460/50 nm).
-
DiOC5(3): Blue excitation (e.g., 480/40 nm) and green emission (e.g., 527/30 nm).
-
DiD: Red excitation (e.g., 640/30 nm) and far-red emission (e.g., 690/50 nm).
-
-
Image Acquisition: Acquire images sequentially for each channel to prevent bleed-through.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of these multi-parameter analyses, the following diagrams were generated using Graphviz.
Caption: Workflow for multiplex flow cytometry using DiOC5(3) and Propidium Iodide.
Caption: The intrinsic apoptosis pathway highlighting the loss of mitochondrial membrane potential.
References
- 1. Propidium Iodide | AAT Bioquest [aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Propidium iodide - Wikipedia [en.wikipedia.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Protocols [moorescancercenter.ucsd.edu]
- 6. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Selecting the Right Mitochondrial Potential Dye: A Comparative Guide to DiOC5(3) and Mitotracker Probes
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of mitochondrial membrane potential (ΔΨm) is crucial for understanding cellular health, metabolism, and apoptosis. Fluorescent dyes are indispensable tools for this purpose, with carbocyanine dyes like DiOC5(3) and the popular Mitotracker series being common choices. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the optimal dye for your research needs.
At a Glance: DiOC5(3) vs. Mitotracker Dyes
| Feature | DiOC5(3) | Mitotracker Red CMXRos | Mitotracker Green FM |
| Mechanism of Action | Accumulates in mitochondria based on ΔΨm.[1][2][3] | Accumulates in mitochondria based on ΔΨm; covalently binds to thiol groups.[4] | Accumulates in mitochondria, largely independent of ΔΨm.[5][6] |
| Primary Application | Measurement of ΔΨm in live cells.[1][2] | Measurement of ΔΨm and mitochondrial localization.[7] | Assessment of mitochondrial mass and localization.[5][6][8] |
| Fixability | Not retained after fixation. | Well-retained after aldehyde-based fixation.[9][10][11] | Not well-retained after fixation.[12][13] |
| Spectral Properties (Ex/Em) | ~482 nm / ~497 nm[2] | ~579 nm / ~599 nm[14] | ~490 nm / ~516 nm[15] |
| Potential for Cytotoxicity | Low cytotoxicity reported at typical working concentrations.[16] | Can be phototoxic, especially upon prolonged illumination.[17][18][19] | Generally low phototoxicity.[18] |
| Response Type | Slow response (translational) membrane potential dye.[2] | Accumulates and is retained. | Accumulates based on mass. |
| Common Working Concentration | 1-10 µM (Flow Cytometry), lower for microscopy.[1][20] | 50-200 nM[9][14] | 20-200 nM[21] |
Deciding on the Right Dye: A Logical Workflow
The selection of an appropriate mitochondrial dye depends on the specific experimental question. The following diagram illustrates a decision-making workflow.
Caption: A flowchart to guide the selection of a mitochondrial dye based on experimental requirements.
Experimental Protocols
Below are detailed protocols for using DiOC5(3) and Mitotracker Red CMXRos for fluorescence microscopy and flow cytometry.
Fluorescence Microscopy
Objective: To visualize mitochondria in live cells and assess changes in mitochondrial membrane potential.
Protocol 1: Staining with DiOC5(3)
Materials:
-
DiOC5(3) stock solution (1 mM in DMSO)
-
Live cells cultured on coverslips or imaging dishes
-
Pre-warmed culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a working solution of DiOC5(3) by diluting the stock solution in pre-warmed culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined for each cell type.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the DiOC5(3) working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]
-
Remove the staining solution and wash the cells twice with pre-warmed culture medium.
-
Image the cells immediately using a fluorescence microscope with a filter set appropriate for FITC (Ex/Em: ~482/497 nm).
Protocol 2: Staining with Mitotracker Red CMXRos
Materials:
-
Mitotracker Red CMXRos stock solution (1 mM in DMSO)
-
Live cells cultured on coverslips or imaging dishes
-
Pre-warmed culture medium
-
(Optional) 4% paraformaldehyde (PFA) in PBS for fixation
Procedure:
-
Prepare a working solution of Mitotracker Red CMXRos by diluting the stock solution in pre-warmed culture medium to a final concentration of 50-200 nM.[9][14]
-
Remove the culture medium from the cells and add the Mitotracker working solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.[9]
-
Remove the staining solution and wash the cells with pre-warmed culture medium.
-
Image the cells live using a fluorescence microscope with a filter set appropriate for TRITC/Rhodamine (Ex/Em: ~579/599 nm).
-
(Optional Fixation) After washing, incubate cells with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS before proceeding with further immunofluorescence staining or imaging.[12]
Flow Cytometry
Objective: To quantify changes in mitochondrial membrane potential in a cell population.
Protocol 3: Staining with DiOC5(3)
Materials:
-
DiOC5(3) stock solution (1 mM in DMSO)
-
Cell suspension (1 x 10^6 cells/mL)
-
Pre-warmed culture medium or PBS
-
FACS tubes
Procedure:
-
Prepare a working solution of DiOC5(3) in pre-warmed culture medium or PBS at a final concentration of 1-10 µM.[1]
-
Add the cell suspension to FACS tubes.
-
Add the DiOC5(3) working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
(Optional) Wash the cells by centrifugation and resuspend in fresh medium or PBS. This may be necessary to reduce background fluorescence.
-
Analyze the cells on a flow cytometer using the FITC channel (or equivalent).
Protocol 4: Staining with Mitotracker Red CMXRos
Materials:
-
Mitotracker Red CMXRos stock solution (1 mM in DMSO)
-
Cell suspension (1 x 10^6 cells/mL)
-
Pre-warmed culture medium or PBS
-
FACS tubes
Procedure:
-
Prepare a working solution of Mitotracker Red CMXRos in pre-warmed culture medium or PBS at a final concentration of 50-200 nM.
-
Add the cell suspension to FACS tubes.
-
Add the Mitotracker working solution and incubate for 30-60 minutes at 37°C, protected from light.[15]
-
Wash the cells by centrifugation and resuspend in fresh medium or PBS.
-
Analyze the cells on a flow cytometer using a laser and emission filter appropriate for the dye's spectra (e.g., 561 nm laser and 620/15 nm filter).[15]
Concluding Remarks
The choice between DiOC5(3) and Mitotracker dyes hinges on the specific experimental design. For live-cell imaging of ΔΨm where post-staining fixation is not required, DiOC5(3) is a suitable option. However, for experiments that necessitate fixation and subsequent immunocytochemistry, the covalent binding of Mitotracker Red CMXRos offers a distinct advantage by ensuring dye retention. For studies focused on mitochondrial content rather than membrane potential, Mitotracker Green FM is the more appropriate choice. Researchers should carefully consider the properties of each dye and optimize staining conditions for their specific cell type and application to ensure reliable and reproducible results.
References
- 1. interchim.fr [interchim.fr]
- 2. biotium.com [biotium.com]
- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. MitoTracker | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 10. takara.co.kr [takara.co.kr]
- 11. korambiotech.com [korambiotech.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Using flow cytometry for mitochondrial assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. In vivo selective imaging and inhibition of leukemia stem-like cells using the fluorescent carbocyanine derivative, DiOC5(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.biologists.com [journals.biologists.com]
- 19. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.stemcell.com [cdn.stemcell.com]
- 21. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for DiOC5(3)
Essential guidelines for the safe handling and disposal of the fluorescent dye DiOC5(3), ensuring laboratory safety and environmental compliance.
For researchers, scientists, and drug development professionals utilizing DiOC5(3) [3,3'-dipentyloxacarbocyanine iodide], a carbocyanine dye for membrane potential measurements, adherence to proper disposal protocols is paramount. Due to the limited specific data on its environmental impact and potential hazards, a cautious approach to waste management is essential. This guide provides a procedural, step-by-step approach to the safe disposal of DiOC5(3), aligning with general best practices for laboratory chemical waste.
Personal Protective Equipment (PPE) and Handling
Before handling DiOC5(3) in its solid form or in solution, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure risks.
| Protective Equipment | Specification | Purpose |
| Gloves | Nitrile or latex gloves | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of the powder form. |
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of DiOC5(3) waste is through collection for chemical hazardous waste disposal by a certified entity or your institution's Environmental Health & Safety (EHS) department. Under no circumstances should DiOC5(3) waste be disposed of down the drain.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired DiOC5(3) powder, contaminated personal protective equipment (gloves, etc.), and any absorbent material used for spills in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing DiOC5(3), including experimental waste and the first rinse of any contaminated labware, in a separate, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used (e.g., DMSO, DMF, or aqueous buffers).
2. Labeling of Waste Containers:
-
Properly label all waste containers with "Hazardous Waste" and the full chemical name: "DiOC5(3) (3,3'-Dipentyloxacarbocyanine iodide)".
-
Indicate the solvent used in the solution (e.g., "in DMSO" or "in aqueous buffer").
-
Include the approximate concentration and volume.
-
Add the date of waste accumulation.
3. Storage of Waste:
-
Store the hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from general laboratory traffic, and has secondary containment to prevent the spread of any potential leaks.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity of the spill.
-
If the spill is large or involves a significant amount of powder, evacuate the area and contact your EHS department.
2. Don Appropriate PPE:
-
Before cleaning the spill, ensure you are wearing the necessary protective equipment as outlined in the table above.
3. Contain and Absorb the Spill:
-
For solid spills: Gently cover the powder with a damp paper towel to avoid creating dust, then carefully scoop the material into the designated solid hazardous waste container.
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).
4. Clean the Area:
-
Once the spill is absorbed, carefully collect the absorbent material and place it in the solid hazardous waste container.
-
Clean the spill area with a suitable solvent (such as ethanol or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
5. Decontaminate and Dispose:
-
Thoroughly decontaminate any equipment used for cleanup.
-
Properly dispose of all contaminated materials, including PPE, in the designated hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of DiOC5(3).
Caption: Workflow for the safe disposal of DiOC5(3) waste.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
